4-Aminobutyl-DOTA-tris(t-butyl ester)
Description
BenchChem offers high-quality 4-Aminobutyl-DOTA-tris(t-butyl ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminobutyl-DOTA-tris(t-butyl ester) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-[4-[2-(4-aminobutylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62N6O7/c1-30(2,3)43-27(40)23-36-16-14-35(22-26(39)34-13-11-10-12-33)15-17-37(24-28(41)44-31(4,5)6)19-21-38(20-18-36)25-29(42)45-32(7,8)9/h10-25,33H2,1-9H3,(H,34,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBDGFHJRVQRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Aminobutyl-DOTA-tris(t-butyl ester)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobutyl-DOTA-tris(t-butyl ester) is a key bifunctional chelator used extensively in the development of targeted radiopharmaceuticals and molecular imaging agents. Its structure comprises a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, where three of the four carboxylic acid groups are protected as tert-butyl esters. The fourth arm of the DOTA cage is functionalized with a 4-aminobutyl group, which serves as a linker for conjugation to biomolecules such as peptides, antibodies, and nanoparticles. The tert-butyl ester protecting groups allow for regioselective conjugation to the free amino group before the final deprotection and radiolabeling steps. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Aminobutyl-DOTA-tris(t-butyl ester), with a focus on experimental protocols relevant to drug development and molecular imaging research.
Chemical Properties and Data
4-Aminobutyl-DOTA-tris(t-butyl ester) is a protected derivative of the macrocyclic chelator DOTA. The presence of the tert-butyl ester groups prevents the coordination of metal ions until they are removed under acidic conditions. The primary amino group on the butyl linker provides a nucleophilic site for covalent attachment to various biomolecules.
Table 1: Physicochemical Properties of 4-Aminobutyl-DOTA-tris(t-butyl ester)
| Property | Value | Source |
| CAS Number | 1402393-59-2 | [1][2][3] |
| Molecular Formula | C32H62N6O7 | [2][3] |
| Molecular Weight | 642.87 g/mol (free amine) | [2][3] |
| Alternate Molecular Weight | 788.8 g/mol (as HPF6 salt) | [1][4] |
| Appearance | Solid | |
| Purity | ≥94% | [1] |
| Solubility | Good solubility in common organic solvents such as DMF and DCM. | |
| Storage Conditions | 2-8°C, under an inert atmosphere. |
Synthesis
Representative Synthetic Scheme
The synthesis would likely involve the selective N-alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with three equivalents of a tert-butyl haloacetate (e.g., tert-butyl bromoacetate) to form the tris-substituted macrocycle. The remaining secondary amine is then reacted with a protected 4-aminobutyl precursor, followed by deprotection of the terminal amine.
Experimental Protocol (Representative)
Materials:
-
Cyclen (1,4,7,10-tetraazacyclododecane)
-
tert-Butyl bromoacetate
-
N-(4-bromobutyl)phthalimide
-
Potassium carbonate (K2CO3) or other suitable base
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Hydrazine
-
Dichloromethane (DCM)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of DOTA-tris(t-butyl ester):
-
Dissolve cyclen in a suitable organic solvent like acetonitrile.
-
Add a base, such as potassium carbonate, to the solution.
-
Slowly add three equivalents of tert-butyl bromoacetate to the reaction mixture at room temperature.
-
Stir the reaction for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the tris-alkylated product.
-
-
Alkylation with the Aminobutyl Linker:
-
Dissolve the purified DOTA-tris(t-butyl ester) in DMF.
-
Add a base and N-(4-bromobutyl)phthalimide.
-
Heat the reaction mixture and stir for 12-24 hours.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the phthalimide-protected product by column chromatography.
-
-
Deprotection of the Terminal Amine:
-
Dissolve the purified product in a solvent such as ethanol or DCM.
-
Add hydrazine hydrate and stir the reaction at room temperature for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After the reaction is complete, perform a suitable workup to remove the phthalhydrazide byproduct.
-
Purify the final product, 4-Aminobutyl-DOTA-tris(t-butyl ester), by column chromatography or recrystallization.
-
Applications and Experimental Protocols
The primary application of 4-Aminobutyl-DOTA-tris(t-butyl ester) is as a bifunctional chelator for the development of radiolabeled biomolecules for applications in PET (Positron Emission Tomography) and SPECT (Single-Photon Emission Computed Tomography) imaging, as well as targeted radionuclide therapy.
Conjugation to Peptides and Other Biomolecules
The terminal amino group of the 4-aminobutyl linker allows for straightforward conjugation to biomolecules containing carboxylic acid groups, or to other functional groups after suitable activation.
Experimental Protocol: Peptide Conjugation in Solution
Materials:
-
4-Aminobutyl-DOTA-tris(t-butyl ester)
-
Peptide with a free carboxylic acid group
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or triethylamine
-
Anhydrous DMF
-
HPLC for purification
Procedure:
-
Dissolve the peptide in anhydrous DMF.
-
In a separate vial, dissolve 4-Aminobutyl-DOTA-tris(t-butyl ester) (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents) in anhydrous DMF.
-
Add the activated chelator solution to the peptide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench the reaction with a small amount of water.
-
Dilute the reaction mixture with a suitable solvent and purify the DOTA-peptide conjugate by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Deprotection of tert-Butyl Esters
Prior to radiolabeling, the tert-butyl protecting groups must be removed to allow for chelation of the metal ion.
Experimental Protocol: Deprotection
Materials:
-
DOTA(t-Bu)3-peptide conjugate
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS) and water
-
Diethyl ether
Procedure:
-
Dissolve the DOTA(t-Bu)3-peptide conjugate in a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water.
-
Stir the solution at room temperature for 2-4 hours.
-
Remove the TFA by rotary evaporation or by purging with nitrogen.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the deprotected DOTA-peptide conjugate under vacuum.
-
Purify the final product by HPLC.
Radiolabeling
The deprotected DOTA-conjugate is then ready for radiolabeling with a variety of trivalent radiometals.
Experimental Protocol: Radiolabeling with Gallium-68 (⁶⁸Ga)
Materials:
-
Deprotected DOTA-peptide conjugate
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate or ammonium acetate buffer (pH 4.0-4.5)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Adjust the pH of the ⁶⁸GaCl₃ eluate to 4.0-4.5 using the acetate buffer.
-
Add the deprotected DOTA-peptide conjugate (typically 10-50 µg) to the buffered ⁶⁸Ga solution.
-
Heat the reaction vial at 95-100°C for 5-10 minutes.
-
Cool the reaction to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is typically required for clinical applications.
-
If necessary, the final product can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.
Visualizations
Experimental Workflow
Caption: General workflow for the conjugation and radiolabeling of a peptide using 4-Aminobutyl-DOTA-tris(t-butyl ester).
Signaling Pathway (Illustrative Example)
This diagram illustrates a hypothetical signaling pathway targeted by a radiolabeled peptide.
Caption: Illustrative signaling pathway targeted by a radiolabeled DOTA-peptide conjugate.
Conclusion
4-Aminobutyl-DOTA-tris(t-butyl ester) is a versatile and valuable reagent in the field of radiopharmaceutical chemistry. Its unique structure, featuring a protected DOTA core and a reactive amino linker, facilitates the straightforward and site-specific conjugation to a wide range of biomolecules. The protocols outlined in this guide provide a framework for the synthesis, conjugation, deprotection, and radiolabeling of DOTA-based imaging and therapeutic agents. The continued use of this and similar bifunctional chelators will undoubtedly contribute to the advancement of molecular imaging and targeted radionuclide therapies for various diseases, including cancer.
References
An In-depth Technical Guide to the Synthesis of 4-Aminobutyl-DOTA-tris(t-butyl ester) for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and bioconjugation of 4-Aminobutyl-DOTA-tris(t-butyl ester), a key bifunctional chelator for the development of targeted radiopharmaceuticals and molecular imaging agents. The strategic placement of a terminal primary amine allows for covalent attachment to a wide range of biomolecules, including peptides, antibodies, and nanoparticles, while the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle serves as a robust chelating agent for various metal ions used in diagnostic imaging (e.g., PET, SPECT) and therapy.
Introduction to 4-Aminobutyl-DOTA-tris(t-butyl ester)
4-Aminobutyl-DOTA-tris(t-butyl ester) is a derivative of the macrocyclic chelator DOTA, where three of the four carboxyl groups are protected as tert-butyl esters.[1] The fourth carboxyl group is functionalized with a 4-aminobutyl linker, providing a primary amine for conjugation to biomolecules.[1][2] The tert-butyl ester protecting groups offer meticulous control over the reactivity of the DOTA core during synthesis, allowing for selective conjugation reactions before the final deprotection and metal chelation steps.[3] This strategic design simplifies complex synthetic routes and is crucial for the development of targeted radiopharmaceuticals.[3][4]
The primary application of this compound lies in its role as a bifunctional chelator.[2] The DOTA core forms highly stable and kinetically inert complexes with a variety of metal ions, which is essential to prevent the premature release of the radionuclide in vivo.[5] The aminobutyl linker enables the covalent attachment of this chelator-metal complex to a targeting biomolecule, ensuring specific delivery of the diagnostic or therapeutic payload to the desired biological target.[3][6]
Synthesis of 4-Aminobutyl-DOTA-tris(t-butyl ester)
The synthesis of 4-Aminobutyl-DOTA-tris(t-butyl ester) is a multi-step process that begins with the preparation of the key intermediate, DOTA-tris(t-butyl ester). This is followed by the introduction of the protected aminobutyl arm and subsequent deprotection of the terminal amine.
Synthesis of DOTA-tris(t-butyl ester) (Intermediate)
The synthesis of DOTA-tris(t-butyl ester) involves the regioselective alkylation of three of the four secondary amines of the cyclen (1,4,7,10-tetraazacyclododecane) ring with tert-butyl bromoacetate.[7][8]
Experimental Protocol:
-
Reaction Setup: To a stirred suspension of cyclen and anhydrous potassium carbonate (K2CO3) in acetonitrile (CH3CN), add tert-butyl bromoacetate dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixture at 55-60°C and monitor the progress by thin-layer chromatography (TLC) until all the starting material is consumed.
-
Work-up: After the reaction is complete, filter off the K2CO3 and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield DOTA-tris(t-butyl ester) as a white solid.
A similar procedure starting from 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane and ethyl bromoacetate has been reported to produce the corresponding ethyl ester with a 98% yield, and the overall synthesis of DOTA-tris(tBu ester) with a 92% yield.[8]
Synthesis of 4-Aminobutyl-DOTA-tris(t-butyl ester)
This step involves the coupling of DOTA-tris(t-butyl ester) with a protected form of 1,4-diaminobutane, followed by the deprotection of the terminal amine. N-Boc-1,4-diaminobutane is a suitable protected linker. The chemical name, 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(t-butyl acetate)-10-(4-aminobutyl)acetamide, indicates an amide bond formation.[9][10]
Experimental Protocol:
-
Activation of DOTA-tris(t-butyl ester): Dissolve DOTA-tris(t-butyl ester) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Add a coupling agent (e.g., HATU, HBTU, or EDC/NHS) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) and stir at room temperature for 30-60 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated DOTA-tris(t-butyl ester), add a solution of N-Boc-1,4-diaminobutane in the same solvent. Allow the reaction to proceed at room temperature overnight.
-
Work-up and Purification: Quench the reaction and remove the solvent under reduced pressure. The crude product, Boc-protected 4-Aminobutyl-DOTA-tris(t-butyl ester), can be purified by column chromatography.
-
Boc Deprotection: Dissolve the purified Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% TFA/DCM). Stir the mixture at room temperature for 1-2 hours.
-
Final Purification: Remove the TFA and solvent under reduced pressure. The residue can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product, 4-Aminobutyl-DOTA-tris(t-butyl ester), often as a TFA salt.
Quantitative Data Summary
| Step | Reactants | Product | Reported Yield (for similar reactions) | Purity | Reference |
| Synthesis of DOTA-tris(t-butyl ester) intermediate | Cyclen, tert-butyl bromoacetate | DOTA-tris(t-butyl ester) | 92% (overall) | >95% | [8] |
| Amide coupling and deprotection to form DOTA-functionalized peptides | Bromoacetylated peptide-resin, cyclen, tert-butyl bromoacetate, TFA cleavage | DOTA-linked peptides | up to 40% | >95% | [4] |
| Commercial Product | - | 4-Aminobutyl-DOTA-tris(t-butyl ester) | - | ≥ 95% | [10] |
Bioconjugation to Biomolecules
The terminal primary amine of 4-Aminobutyl-DOTA-tris(t-butyl ester) allows for its covalent attachment to various functional groups on biomolecules, most commonly activated carboxylic acids (e.g., N-hydroxysuccinimide esters) on proteins or peptides.
General Experimental Protocol for Bioconjugation:
-
Biomolecule Preparation: Dissolve the biomolecule (e.g., antibody, peptide) in a suitable buffer, typically at a pH of 7.5-8.5 (e.g., phosphate-buffered saline, PBS, or bicarbonate buffer).
-
Activation of Carboxylic Acids (if necessary): If the biomolecule is to be conjugated via its carboxylic acid groups, these can be activated using standard coupling agents like EDC and NHS.
-
Conjugation Reaction: Add a solution of 4-Aminobutyl-DOTA-tris(t-butyl ester) in a compatible solvent (e.g., DMSO or DMF) to the biomolecule solution. The molar ratio of the DOTA derivative to the biomolecule will depend on the desired degree of labeling and should be optimized. Allow the reaction to proceed at room temperature or 4°C for several hours to overnight with gentle stirring.
-
Purification of the Conjugate: The DOTA-biomolecule conjugate can be purified from unreacted chelator and other reagents using size-exclusion chromatography (SEC) or dialysis.
-
Deprotection of tert-butyl esters: The tert-butyl protecting groups are typically removed after conjugation using trifluoroacetic acid (TFA). The conditions for deprotection should be optimized to avoid degradation of the biomolecule.
-
Final Purification and Characterization: The final deprotected conjugate should be purified, typically by SEC or RP-HPLC, and characterized by methods such as mass spectrometry to confirm the conjugation and determine the degree of labeling.
Diagrams
Synthesis Pathway
Caption: Chemical synthesis of 4-Aminobutyl-DOTA-tris(t-butyl ester).
Experimental Workflow
Caption: Workflow for synthesis and purification.
Bioconjugation and Application Pathway
Caption: Bioconjugation and application workflow.
References
- 1. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macroheterocycles.isuct.ru [macroheterocycles.isuct.ru]
- 6. Synthesis and Cytotoxicity Evaluation of DOTA-Conjugates of Ursolic Acid [mdpi.com]
- 7. Synthesis and radiolabeling of chelator-RNA aptamer bioconjugates with copper-64 for targeted molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a DOTA-C-glyco bifunctional chelating agent and preliminary in vitro and in vivo study of [68Ga]Ga-DOTA-C-glyco-RGD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macrocyclics.com [macrocyclics.com]
The Core Mechanism of DOTA-Based Bifunctional Chelators: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives have emerged as cornerstone bifunctional chelators in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications.[1] Their robust ability to form highly stable and kinetically inert complexes with a wide range of radiometals is fundamental to their success.[2] This technical guide provides a comprehensive overview of the mechanism of action of DOTA-based bifunctional chelators, detailing their coordination chemistry, data on their stability, and the experimental protocols essential for their application in drug development.
The Chelation Mechanism: A Two-Step Process
The formation of a metal complex with DOTA is a multi-step process that ensures the secure encapsulation of the metal ion within the macrocyclic cage. This mechanism can be broadly understood as a two-step process:
-
Initial Coordination (Out-of-Cage Complex): Initially, the metal ion rapidly coordinates with the four carboxylate pendant arms of the DOTA molecule. This forms an intermediate, "out-of-cage" complex where the metal ion is not yet fully enclosed by the macrocyclic ring.[3]
-
Macrocyclic Encapsulation (In-Cage Complex): In the second, slower, and rate-determining step, the macrocycle undergoes a conformational change, allowing the four nitrogen atoms of the cyclen ring to coordinate with the metal ion. This results in the formation of a highly stable "in-cage" complex, where the metal ion is securely held within the DOTA structure.[3] This final complex exhibits exceptional thermodynamic stability and kinetic inertness, which are crucial for in vivo applications to prevent the release of the free radiometal.[2]
Bifunctional Nature: Bridging Radionuclides and Targeting Moieties
The "bifunctional" nature of these chelators lies in their dual chemical properties. One of the four carboxylate arms of the DOTA molecule can be chemically modified to create a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate (SCN) group.[4] This allows for the covalent conjugation of the DOTA chelator to a biomolecule, such as a peptide, antibody, or small molecule, that has a high affinity for a specific biological target, like a cancer cell receptor.[1] The remaining three carboxylate groups and the four nitrogen atoms are then available to chelate the radiometal.[1]
Quantitative Data on DOTA-Metal Complex Stability
The stability of the DOTA-metal complex is paramount for its in vivo efficacy and safety. This is typically quantified by the thermodynamic stability constant (log K) and the kinetic inertness.
Thermodynamic Stability Constants
The thermodynamic stability constant (log K) is a measure of the affinity of the chelator for a given metal ion at equilibrium. Higher log K values indicate a more stable complex.
| Metal Ion | log K (DOTA) | Reference(s) |
| Gd³⁺ | 22.1 - 24.3 | [5][6] |
| Lu³⁺ | 23.06 | [7] |
| Y³⁺ | 24.3 | [6] |
| Ga³⁺ | 26.05 | [8] |
| Cu²⁺ | 22.2 | [9] |
| Zn²⁺ | 21.1 | [9] |
| Pb²⁺ | 19.1 - 21.3 | [10] |
| Sm³⁺ | 23.36 | [7] |
| Dy³⁺ | 23.93 | [7] |
| Yb³⁺ | 23.39 | [7] |
| Ca²⁺ | 16.4 | [9] |
| Mg²⁺ | >10 | [9] |
Kinetic Inertness
Kinetic inertness refers to the rate of dissociation of the metal ion from the chelator. For in vivo applications, a slow dissociation rate is crucial to prevent the release of toxic, free metal ions. DOTA complexes are known for their exceptional kinetic inertness.[2] For instance, the dissociation of Gd-DOTA is exceedingly slow, even in highly acidic conditions.[5]
| Complex | Dissociation Rate Constant (k_d) | Conditions | Reference(s) |
| Gd-DOTA⁻ | 8.4 x 10⁻⁶ M⁻¹s⁻¹ (acid-catalyzed) | Acidic solution | [5] |
| Ce-DOTA⁻ | Half-life of ~19 s | 5 M acid, 50 °C | [11] |
Experimental Protocols
Synthesis of a DOTA-Peptide Conjugate (Solid-Phase)
This protocol describes a general method for the solid-phase synthesis of a DOTA-peptide conjugate.
-
Peptide Synthesis: Synthesize the desired peptide on a solid-phase resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Spacer Addition (Optional): A spacer, such as a short PEG chain, can be conjugated to the N-terminus of the peptide to improve solubility and pharmacokinetics.[12]
-
DOTA Conjugation: React the resin-bound peptide with an activated DOTA derivative, such as p-NCS-Bz-DOTA-GA, in the presence of a coupling agent like N,N-diisopropylethylamine (DIPEA) in a suitable solvent (e.g., DMSO). The reaction is typically carried out at room temperature for 24 hours in the dark.[12]
-
Cleavage and Deprotection: Cleave the DOTA-peptide conjugate from the resin and remove protecting groups using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).[12]
-
Purification: Purify the crude DOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF) and analytical HPLC.
Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol outlines a typical procedure for radiolabeling a DOTA-peptide conjugate with ⁶⁸Ga.
-
Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using ultrapure hydrochloric acid (e.g., 0.05 M HCl).[13]
-
Reaction Mixture Preparation: In a sterile vial, combine the DOTA-peptide conjugate (typically 25-50 µg) with a buffer solution, such as 1 M sodium acetate (pH 5.5), to maintain the optimal pH for labeling.[13]
-
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial. Heat the mixture at a controlled temperature (e.g., 95°C) for a specific duration (e.g., 10 minutes).[13]
-
Quenching (Optional): The reaction can be stopped by adding a solution of a strong chelator like DTPA or EDTA to scavenge any unchelated ⁶⁸Ga.[14]
-
Purification (if necessary): For many applications, the high radiochemical purity achieved allows for direct use. If further purification is needed, it can be performed using a C18 Sep-Pak cartridge.[15]
-
Quality Control: Assess the radiochemical purity of the final product using instant thin-layer chromatography (ITLC) and/or radio-HPLC.[13][16] The final product should also be tested for pH, sterility, and endotoxin levels before administration.[13]
In Vitro Cell Internalization Assay
This assay is used to determine the extent to which the radiolabeled DOTA-conjugate is internalized by target cells.
-
Cell Culture: Plate cells expressing the target receptor in a suitable multi-well plate and allow them to adhere overnight.
-
Incubation with Radiotracer: Add the radiolabeled DOTA-conjugate to the cell culture medium at a specific concentration and incubate for various time points at 37°C.
-
Stopping the Internalization: At each time point, stop the internalization process by placing the plate on ice and washing the cells with ice-cold buffer.
-
Surface-Bound vs. Internalized Radioactivity:
-
To measure the total cell-associated radioactivity (surface-bound + internalized), lyse the cells with a suitable lysis buffer and measure the radioactivity in the lysate using a gamma counter.
-
To measure the internalized radioactivity only, first, treat the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip off the surface-bound radiotracer. Then, lyse the cells and measure the radioactivity in the lysate.
-
-
Data Analysis: Calculate the percentage of internalized radioactivity as a fraction of the total cell-associated radioactivity.
Signaling Pathway and Cellular Fate
Many DOTA-based radiopharmaceuticals target G protein-coupled receptors (GPCRs), such as somatostatin receptors (SSTRs), which are often overexpressed on the surface of neuroendocrine tumors.[9]
Upon binding of the DOTA-conjugate to the receptor, a signaling cascade is initiated. This is often followed by receptor-mediated endocytosis, where the receptor-ligand complex is internalized into the cell within an endosome.[17] This process is crucial for therapeutic applications as it concentrates the radioactivity inside the target cell, leading to localized radiation-induced cell death. The fate of the internalized complex can vary; it may be trafficked to lysosomes for degradation or the receptor may be recycled back to the cell surface.[18]
Conclusion
DOTA-based bifunctional chelators are indispensable tools in the field of nuclear medicine. Their well-defined chelation mechanism, which results in complexes of high thermodynamic stability and kinetic inertness, ensures the safe and effective delivery of radiometals to target tissues. A thorough understanding of their mechanism of action, coupled with robust experimental protocols for their synthesis, radiolabeling, and evaluation, is essential for the continued development of novel and more effective targeted radiopharmaceuticals for the diagnosis and treatment of a wide range of diseases.
References
- 1. DOTA (chelator) - Wikipedia [en.wikipedia.org]
- 2. Biological stability evaluation of the α2β1 receptor imaging agents: diamsar and DOTA conjugated DGEA peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. researchgate.net [researchgate.net]
- 5. Conjugation of DOTA using isolated phenolic active esters: the labeling and biodistribution of albumin as blood pool marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiosynthesis of clinical doses of 68Ga-DOTATATE (GalioMedix™) and validation of organic-matrix-based 68Ge/68Ga generators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 16. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 17. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endosomal trafficking of the G protein-coupled receptor somatostatin receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Tert-Butyl Esters in Radiopharmaceutical Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of radiopharmaceutical chemistry, the precise and efficient synthesis of radiolabeled compounds is paramount. The short half-lives of positron-emitting radionuclides, such as fluorine-18 (¹⁸F) and gallium-68 (⁶⁸Ga), necessitate rapid and high-yielding synthetic methodologies. Protecting groups play a crucial role in this context, temporarily masking reactive functional groups to ensure regioselective radiolabeling and prevent unwanted side reactions. Among these, the tert-butyl ester has emerged as a valuable tool for the protection of carboxylic acids in the synthesis of PET (Positron Emission Tomography) tracers. This technical guide provides a comprehensive overview of the application of tert-butyl ester protecting groups in radiopharmaceutical chemistry, detailing their introduction, cleavage, and strategic use in automated synthesis workflows.
Core Principles of Tert-Butyl Ester Protection
The tert-butyl ester is favored for its stability under a wide range of conditions, including basic and mildly acidic environments, while being readily cleavable under strong acidic conditions. This orthogonality is particularly advantageous in multi-step syntheses of complex radiotracer precursors.
Introduction: The tert-butyl ester group is typically introduced to a carboxylic acid using isobutylene in the presence of an acid catalyst or by transesterification with tert-butyl acetate.
Cleavage (Deprotection): The removal of the tert-butyl ester is most commonly achieved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism proceeds via a stable tert-butyl cation, which is subsequently quenched. This cleavage is often rapid, a critical feature in radiopharmaceutical synthesis where time is of the essence to minimize radioactive decay.
Applications in ¹⁸F-Radiolabeling
The synthesis of ¹⁸F-labeled radiotracers often involves nucleophilic substitution on a precursor molecule. Tert-butyl esters are frequently employed to protect carboxylic acid moieties on these precursors, preventing interference with the radiolabeling step.
A prominent example is the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), an amino acid tracer widely used for brain tumor imaging. The precursor, (2S)-O-(2-tosyloxyethyl)-N-trityl-tyrosine-tert-butyl ester (TET), utilizes a tert-butyl ester to protect the carboxylic acid of the tyrosine backbone.[1]
Automated Synthesis Workflow for [¹⁸F]FET
The synthesis of [¹⁸F]FET is often performed on automated synthesis modules. A typical workflow is as follows:
Experimental Protocol: Automated Synthesis of [¹⁸F]FET
The following protocol is a generalized procedure for the automated synthesis of [¹⁸F]FET on a platform like the GE FASTlab 2 or Sofie ELIXYS.[2]
1. [¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methylammonium (QMA) light cartridge.
-
The trapped [¹⁸F]fluoride is eluted with a solution of tetrabutylammonium bicarbonate (TBA·HCO₃).
2. Azeotropic Drying:
-
The eluted [¹⁸F]fluoride is dried by azeotropic distillation with acetonitrile at approximately 120°C under a stream of nitrogen and vacuum.
3. Radiolabeling:
-
The dried [¹⁸F]fluoride is reacted with the TET precursor (typically 4 mg) dissolved in acetonitrile.
-
The reaction is heated to 120°C for 15 minutes.[2]
4. Deprotection:
-
After cooling, a solution of hydrochloric acid (e.g., 1.0 mL of 2 N HCl) is added to the reaction vessel.[2]
-
The mixture is heated to 100°C for 4 minutes to cleave both the trityl and tert-butyl ester protecting groups.[2]
5. Purification and Formulation:
-
The reaction mixture is purified using solid-phase extraction (SPE) cartridges (e.g., a sequence of WAX, HLB, and CM cartridges).
-
The final product is formulated in a sterile saline solution containing ethanol.
Quantitative Data for Automated [¹⁸F]FET Synthesis
| Parameter | Value | Reference |
| Precursor Amount (TET) | 4 mg | [2] |
| Radiolabeling Time | 15 min | [2] |
| Radiolabeling Temperature | 120°C | [2] |
| Deprotection Time | 4 min | [2] |
| Deprotection Temperature | 100°C | [2] |
| Total Synthesis Time | ~80 min | [2] |
| Radiochemical Yield (decay corrected) | 30-55% | [2] |
| Radiochemical Purity | >99% | [2] |
Applications in ⁶⁸Ga-Radiolabeling
⁶⁸Ga-labeled radiopharmaceuticals, particularly those targeting the prostate-specific membrane antigen (PSMA), have become indispensable in prostate cancer imaging. The synthesis of these peptide-based tracers often involves the use of tert-butyl esters to protect carboxylic acid side chains of amino acid residues, such as glutamic acid, within the chelating moiety or the targeting vector.
For instance, in the synthesis of PSMA-11, the precursor contains glutamic acid residues where the side-chain carboxylic acids are protected as tert-butyl esters. This protection is crucial during the conjugation of the chelator (HBED-CC) and the urea-based targeting motif.
Orthogonal Protection Strategy in PSMA Ligand Synthesis
The synthesis of complex peptide-based radiopharmaceuticals often employs an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting others. The combination of Fmoc (9-fluorenylmethoxycarbonyl) for N-terminal protection and tert-butyl-based groups for side-chain protection is a cornerstone of solid-phase peptide synthesis (SPPS) and is highly relevant to the synthesis of precursors for radiolabeling.
Experimental Protocol: Final Deprotection of a PSMA Precursor
After the assembly of the peptide backbone and conjugation of the chelator, the final step before radiolabeling is often the global deprotection of the side-chain protecting groups, including tert-butyl esters.
1. Cleavage from Resin and Deprotection:
-
The peptide-resin is treated with a cleavage cocktail, typically containing a high concentration of TFA.
-
A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap the released tert-butyl cations and other reactive species.[3]
-
The reaction is typically carried out at room temperature for 2-4 hours.
2. Precipitation and Purification:
-
The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.
-
The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data for PSMA Precursor Deprotection
| Parameter | Condition | Reference |
| Cleavage Reagent | TFA/TIS/H₂O (95:2.5:2.5) | [3] |
| Reaction Time | 2-4 hours | [3] |
| Reaction Temperature | Room Temperature | [3] |
Rapid Deprotection Strategies for Radiolabeling
Given the time constraints of working with short-lived isotopes, conventional deprotection methods may be too slow. Several strategies have been explored to accelerate the cleavage of tert-butyl esters in the final steps of radiopharmaceutical synthesis.
Microwave-Assisted Deprotection
Microwave irradiation can significantly accelerate chemical reactions, including the acidic cleavage of tert-butyl esters.[4] This technique can reduce deprotection times from hours to minutes, making it highly attractive for radiolabeling workflows.
Experimental Protocol: Microwave-Assisted Acidic Cleavage
While specific protocols for radiolabeled compounds are not widely published, a general approach involves:
-
Dissolving the protected compound in a suitable solvent containing an acid (e.g., TFA or HCl).
-
Irradiating the mixture in a dedicated microwave reactor for a short period (e.g., 1-5 minutes) at a controlled temperature.
-
Rapidly neutralizing and purifying the deprotected product.
Potential Advantages of Microwave-Assisted Deprotection
| Feature | Benefit in Radiochemistry |
| Rapid Heating | Reduces overall synthesis time, maximizing radiochemical yield. |
| Precise Temperature Control | Minimizes side reactions and degradation of sensitive molecules. |
| High Reaction Efficiency | Can lead to higher deprotection yields in shorter times. |
On-Cartridge Deprotection
In automated synthesis modules, performing the deprotection step on a solid-phase extraction (SPE) cartridge can streamline the process and minimize handling. While not extensively documented for tert-butyl esters, the principle involves trapping the radiolabeled intermediate on an SPE cartridge, passing an acidic solution through the cartridge to effect deprotection, and then eluting the final product. This approach would require careful optimization of the cartridge material, acid concentration, and flow rate to ensure efficient cleavage and recovery.
Decision-Making in Protecting Group Strategy
The choice of protecting group is a critical decision in the design of a radiopharmaceutical synthesis. The following decision tree illustrates key considerations when selecting a protecting group strategy, with a focus on the use of tert-butyl esters.
Conclusion
Tert-butyl ester protecting groups are a versatile and indispensable tool in the synthesis of radiopharmaceuticals. Their stability and predictable, rapid cleavage under acidic conditions make them well-suited for the demanding requirements of radiolabeling with short-lived isotopes. The integration of tert-butyl ester protection strategies into automated synthesis platforms has been instrumental in the routine clinical production of important PET tracers like [¹⁸F]FET. Future developments in rapid deprotection techniques, such as microwave-assisted cleavage and on-cartridge methods, hold the promise of further streamlining and improving the efficiency of radiopharmaceutical production, ultimately benefiting both researchers and patients.
References
A Technical Guide to 4-Aminobutyl-DOTA-tris(t-butyl ester) for Advanced Research Applications
CAS Number: 1402393-59-2
This technical guide provides an in-depth overview of 4-Aminobutyl-DOTA-tris(t-butyl ester), a key bifunctional chelator for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, details experimental protocols for its use in bioconjugation and radiolabeling, and illustrates relevant workflows.
Core Concepts and Applications
4-Aminobutyl-DOTA-tris(t-butyl ester) is a derivative of the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its structure features three tert-butyl ester protected carboxylic acid groups and a fourth arm modified with a 4-aminobutyl linker.[1][2] This design serves a dual purpose: the DOTA macrocycle provides a robust cage for chelating a variety of metal ions, particularly radiometals used in medical imaging and therapy, while the terminal primary amine on the butyl linker offers a reactive handle for covalent attachment to biomolecules.[1][3][4]
The tert-butyl ester protecting groups are crucial for controlled synthesis, preventing the carboxyl groups from participating in unintended reactions during the conjugation of the aminobutyl linker to a target molecule.[1] These protecting groups can be efficiently removed under acidic conditions post-conjugation to allow for the chelation of a metal ion.
The primary applications of this compound lie in the development of targeted radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as for targeted radionuclide therapy.[1][2] By conjugating 4-Aminobutyl-DOTA-tris(t-butyl ester) to a targeting moiety such as a peptide, antibody, or small molecule that specifically binds to a biological target (e.g., a cancer cell receptor), researchers can deliver a radioactive payload with high precision.
Physicochemical and Technical Data
A summary of the key quantitative data for 4-Aminobutyl-DOTA-tris(t-butyl ester) is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1402393-59-2 | [1][2][5] |
| Molecular Formula | C₃₂H₆₂N₆O₇ | [5] |
| Molecular Weight | 642.88 g/mol | [5] |
| Appearance | Solid | Generic |
| Purity | Typically ≥95% (via HPLC) | Generic |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | Generic |
| Solubility | Soluble in common organic solvents | Generic |
Experimental Protocols
The following sections provide detailed methodologies for the key applications of 4-Aminobutyl-DOTA-tris(t-butyl ester).
General Workflow for Bioconjugation, Deprotection, and Radiolabeling
The overall process for creating a radiolabeled biomolecule using 4-Aminobutyl-DOTA-tris(t-butyl ester) follows a logical sequence of steps.
References
A Technical Guide to 4-Aminobutyl-DOTA-tris(t-butyl ester): Specifications and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the physical and chemical properties of 4-Aminobutyl-DOTA-tris(t-butyl ester), a key bifunctional chelator in the development of targeted radiopharmaceuticals and molecular imaging agents. This document details its specifications, along with experimental protocols for its application in bioconjugation and radiolabeling, aimed at facilitating its effective use in research and drug development.
Core Specifications
4-Aminobutyl-DOTA-tris(t-butyl ester) is a derivative of the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The presence of three tert-butyl ester protecting groups allows for the selective conjugation of the fourth carboxyl group, via the aminobutyl linker, to biomolecules. Subsequent deprotection of the tert-butyl groups reveals the powerful chelating cavity of the DOTA macrocycle, capable of stably coordinating a variety of metal ions, including radionuclides used in medical imaging and therapy.[1][2]
Physical and Chemical Properties
The following table summarizes the key physical and chemical specifications for 4-Aminobutyl-DOTA-tris(t-butyl ester).
| Property | Value | Reference(s) |
| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(t-butyl acetate)-10-(4-aminobutyl)acetamide | [1][3] |
| Synonyms | DOTA-tris(t-Bu)ester-C4-amine, Tri-tert-butyl 2,2',2''-(10-(2-((4-aminobutyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate | [1] |
| CAS Number | 1402393-59-2 | [1] |
| Molecular Formula | C₃₂H₆₂N₆O₇ | [4] |
| Molecular Weight | 642.87 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | ≥95% | [3][4] |
| Solubility | Soluble in organic solvents such as DMF and DCM. | [5] |
| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere. | [4] |
Experimental Protocols
The primary application of 4-Aminobutyl-DOTA-tris(t-butyl ester) is as a bifunctional chelator for the conjugation of peptides and other biomolecules, followed by radiolabeling for imaging or therapeutic purposes.[2]
Peptide Conjugation on Solid-Phase
This protocol describes the conjugation of 4-Aminobutyl-DOTA-tris(t-butyl ester) to a peptide synthesized on a solid support.
Materials:
-
Peptide-resin (with a free N-terminal amine)
-
4-Aminobutyl-DOTA-tris(t-butyl ester)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Deionized water
-
Kaiser test kit
Procedure:
-
Pre-activation of DOTA derivative: Dissolve 4-Aminobutyl-DOTA-tris(t-butyl ester) (3 equivalents relative to the peptide-resin) and HATU (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to react for 15 minutes at room temperature.[6]
-
Coupling to peptide-resin: Add the pre-activated DOTA solution to the peptide-resin. Perform the coupling reaction for 5 hours at room temperature.[6]
-
Assessment of coupling efficiency: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (no color change) indicates successful conjugation.[6]
-
Cleavage and deprotection: Treat the DOTA-conjugated peptide-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl protecting groups from the DOTA moiety.[6]
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the DOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the final product by mass spectrometry.
Radiolabeling with Gallium-68
This protocol outlines the procedure for radiolabeling a DOTA-conjugated peptide with Gallium-68 (⁶⁸Ga).
Materials:
-
DOTA-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate buffer (2.5 M)
-
Deionized water
-
Heating block or water bath
-
0.2 µm syringe filter
-
Radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[6]
-
Preparation of labeling solution: In a sterile vial, mix approximately 20 µg of the DOTA-conjugated peptide (dissolved in a small volume of water or a suitable buffer) with 400 µL of 2.5 M sodium acetate buffer.[6]
-
Addition of ⁶⁸Ga: Add the eluted ⁶⁸GaCl₃ (approximately 5 mCi) to the peptide solution. Adjust the pH of the reaction mixture to between 4.5 and 5.0.[6]
-
Labeling reaction: Heat the reaction mixture at 90°C for 20 minutes.[6]
-
Cooling and filtration: Allow the mixture to cool to room temperature. Filter the final labeled peptide solution through a 0.2 µm syringe filter.[6]
-
Quality control: Analyze the radiolabeled peptide using radio-HPLC to determine the radiochemical purity and specific activity.[6]
Visualized Workflows
The following diagrams illustrate the key experimental workflows involving 4-Aminobutyl-DOTA-tris(t-butyl ester).
Caption: Solid-phase peptide conjugation workflow.
Caption: Gallium-68 radiolabeling workflow.
References
- 1. 4-Aminobutyl-DOTA-tris (t-butyl ester) | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. macrocyclics.com [macrocyclics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Peptide Conjugation of 4-Aminobutyl-DOTA-tris(t-butyl ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of chelating agents to peptides is a critical step in the development of radiopharmaceuticals for diagnostic imaging (PET, SPECT) and targeted radionuclide therapy. The bifunctional chelator 4-Aminobutyl-DOTA-tris(t-butyl ester) is a derivative of the widely used DOTA macrocycle, featuring a primary amine for covalent attachment to a peptide and three tert-butyl ester protecting groups on the carboxylic acid arms. This design allows for the selective conjugation to a peptide's carboxyl group, typically at the C-terminus, while the protected carboxylates prevent unwanted side reactions. Following conjugation, the tert-butyl esters can be removed under acidic conditions to allow for efficient radiolabeling with a variety of trivalent metal ions.
These application notes provide a detailed protocol for the conjugation of 4-Aminobutyl-DOTA-tris(t-butyl ester) to the C-terminus of a peptide synthesized on a solid support.
Experimental Protocols
This protocol outlines the solid-phase synthesis of a peptide followed by the C-terminal conjugation of 4-Aminobutyl-DOTA-tris(t-butyl ester), cleavage, deprotection, and purification.
Part 1: Solid-Phase Peptide Synthesis (SPPS)
The peptide is assembled on a solid support resin using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The choice of resin is critical for C-terminal modification; a resin that allows for cleavage while leaving the C-terminal carboxyl group intact is required. An example is a 2-chlorotrityl chloride (2-CTC) resin.
Materials:
-
Fmoc-protected amino acids
-
2-Chlorotrityl chloride (2-CTC) resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DMF for 30-60 minutes.
-
First Amino Acid Loading:
-
Dissolve the first Fmoc-amino acid (4 equivalents relative to resin loading) in DMF.
-
Add DIPEA (8 equivalents) and mix.
-
Add the amino acid solution to the swollen resin and shake for 1-2 hours.
-
Wash the resin with DMF, DCM, and Methanol and dry under vacuum.
-
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus.
-
Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF for 2-5 minutes.
-
Add DIPEA (8 equivalents) to the activated amino acid solution.
-
Add the coupling mixture to the resin and shake for 1-2 hours.
-
-
Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Part 2: C-Terminal Conjugation of 4-Aminobutyl-DOTA-tris(t-butyl ester)
Materials:
-
Peptide-on-resin from Part 1
-
4-Aminobutyl-DOTA-tris(t-butyl ester)
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Solvent: DMF
Procedure:
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid of the peptide sequence as described above.
-
C-Terminal Carboxyl Group Activation:
-
Swell the peptide-on-resin in DMF.
-
In a separate vessel, dissolve HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.
-
Add this activation mixture to the resin-bound peptide.
-
Add DIPEA (8 equivalents) and allow the activation to proceed for 15-20 minutes.
-
-
Conjugation:
-
Dissolve 4-Aminobutyl-DOTA-tris(t-butyl ester) (3 equivalents) in DMF.
-
Add the DOTA derivative solution to the activated peptide-on-resin.
-
Shake the reaction mixture for 4-6 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test (a negative test indicates successful conjugation to the primary amine).[1]
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and Methanol.
-
Drying: Dry the resin under vacuum.
Part 3: Cleavage and Deprotection
Materials:
-
DOTA-conjugated peptide-on-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)
-
Cold diethyl ether
Procedure:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the tert-butyl ester protecting groups from the DOTA moiety and any acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Part 4: Purification and Characterization
Materials:
-
Crude DOTA-peptide conjugate
-
Purification System: Preparative High-Performance Liquid Chromatography (HPLC)
-
Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)
-
Characterization Instrument: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of solvent A.
-
Purify the peptide by preparative HPLC using a C18 column and a suitable gradient of solvents A and B.
-
Collect the fractions containing the desired product.
-
-
Lyophilization: Lyophilize the purified fractions to obtain the final DOTA-peptide conjugate as a white powder.
-
Characterization:
-
Confirm the identity and purity of the final product by analytical HPLC.
-
Determine the molecular weight of the DOTA-peptide conjugate using mass spectrometry to confirm successful conjugation.
-
Data Presentation
The following tables summarize typical quantitative data for the conjugation protocol.
| Parameter | Value | Reference |
| Reagents for SPPS (per coupling) | ||
| Fmoc-Amino Acid | 4 equivalents | [1] |
| HBTU | 3.9 equivalents | [1] |
| HOBt | 4 equivalents | |
| DIPEA | 8 equivalents | [1] |
| Reagents for DOTA Conjugation | ||
| 4-Aminobutyl-DOTA-tris(t-butyl ester) | 3 equivalents | [1] |
| HBTU | 3.9 equivalents | |
| HOBt | 4 equivalents | |
| DIPEA | 8 equivalents | |
| Reaction Conditions | ||
| SPPS Coupling Time | 1-2 hours | |
| DOTA Conjugation Time | 4-6 hours | [1] |
| Cleavage/Deprotection Time | 2-3 hours | |
| Typical Yield and Purity | ||
| Crude Peptide Yield | Varies (peptide dependent) | |
| Purity after HPLC | >95% |
Note: Equivalents are calculated relative to the loading capacity of the solid-phase resin.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solid-phase synthesis and C-terminal conjugation of a peptide with 4-Aminobutyl-DOTA-tris(t-butyl ester).
Caption: Workflow for C-terminal peptide conjugation with 4-Aminobutyl-DOTA.
References
Application Notes and Protocols for Antibody Radiolabeling using DOTA-tris(t-butyl ester) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practices of radiolabeling antibodies with metallic radionuclides using DOTA-tris(t-butyl ester) and its activated derivatives. The protocols detailed herein are intended to serve as a foundational methodology for the development of radioimmunoconjugates for applications in molecular imaging and targeted radionuclide therapy.
Introduction
The conjugation of bifunctional chelators to monoclonal antibodies (mAbs) is a critical step in the development of radioimmunoconjugates. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly effective chelator for a variety of trivalent radiometals, forming stable complexes essential for in vivo applications.[1][2][3] The use of DOTA-tris(t-butyl ester) allows for a site-specific conjugation strategy. The three tert-butyl ester groups protect the corresponding carboxylic acids, leaving a single free carboxylic acid for covalent coupling to the antibody, typically to primary amines on lysine residues.[4] This approach offers precise control over the conjugation reaction.[4]
Subsequent deprotection of the tert-butyl groups under acidic conditions reveals the full chelating cavity of DOTA, ready for radiolabeling. Alternatively, activated forms such as DOTA-tris(tBu)ester NHS ester can be used for more efficient conjugation to antibodies.[5] This document outlines the key experimental workflows, from antibody preparation and conjugation to radiolabeling and quality control of the final radioimmunoconjugate.
Experimental Overview
The overall workflow for antibody radiolabeling with DOTA-tris(t-butyl ester) derivatives involves several key stages:
-
Antibody Preparation: Ensuring the antibody is in a suitable buffer and free from interfering substances.
-
Conjugation: Covalently attaching the DOTA-tris(t-butyl ester) derivative to the antibody.
-
Purification of the Conjugate: Removing excess, unconjugated chelator.
-
Deprotection (if necessary): Removing the tert-butyl ester protecting groups.
-
Radiolabeling: Incorporating the desired radionuclide into the DOTA cage.
-
Purification of the Radioimmunoconjugate: Separating the radiolabeled antibody from free radionuclide.
-
Quality Control: Assessing the purity, stability, and integrity of the final product.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on antibody radiolabeling using DOTA derivatives. These values can serve as a reference for optimizing experimental conditions.
Table 1: DOTA-Antibody Conjugation Parameters
| Antibody | Chelator Derivative | Molar Ratio (Chelator:Ab) | Number of DOTA per Ab | Reference |
| Rituximab | p-SCN-Bz-DOTA | 5:1 | 1.62 ± 0.5 | [6] |
| Rituximab | p-SCN-Bz-DOTA | 10:1 | 6.42 ± 1.72 | [6] |
| Rituximab | p-SCN-Bz-DOTA | 50:1 | 11.01 ± 2.64 | [6] |
| Trastuzumab | DOTA-NHS-ester | Not Specified | 5.8:1 | [7][8] |
| Anti-TEM-1 | DOTA-NHS-ester | Not Specified | 1, 3, 6, 8.5, 11 | [9] |
| sdAb A1-His | p-SCN-Bn-DOTA | 50:1 (pH 9) | 1.3 | [10] |
Table 2: Radiolabeling Conditions and Outcomes for DOTA-Conjugated Antibodies
| Radionuclide | Antibody Conjugate | Labeling Conditions (Temp, Time, pH) | Radiochemical Purity (%) | Specific Activity | Reference |
| ¹⁷⁷Lu | DOTA-Rituximab | 37°C, 24h | >98% | 444 MBq/mg | [11] |
| DOTA-TOC | 95°C, 30 min | Not Specified | Not Specified | [12] | |
| DOTA-PSMA-I&T | 90°C, 20 min | Not Specified | Not Specified | [12] | |
| DOTA-PSMA-ALB-56 | 95°C, 15 min, pH 4.5-5.0 | >97% | Not Specified | [13] | |
| ⁹⁰Y | DOTA-Rituximab | 37°C, 1h | >95% | Not Specified | [14] |
| DOTA-peptides | 80°C, 20 min, pH 4-4.5 | Not Specified | High | [1] | |
| ⁶⁸Ga | DOTA-peptides | 95°C, 15-20 min, pH 3.5-4.0 | >95% | 18 ± 4 GBq/µmol | [15] |
| ⁶⁷Ga | DOTA-Trastuzumab | 40°C, 90 min | >95% | Not Specified | [7][8] |
| ²²⁵Ac | DOTA-Antibody | 37°C, 1-step | >95% | High | [16] |
Detailed Experimental Protocols
Protocol 1: Conjugation of DOTA-tris(tBu)ester NHS Ester to an Antibody
This protocol describes the conjugation of a pre-activated DOTA chelator to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DOTA-tris(tBu)ester NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10)
-
Amicon Ultra centrifugal filters (10 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), it must be purified.
-
Buffer exchange the antibody into the Conjugation Buffer using an Amicon Ultra centrifugal filter.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Chelator Preparation:
-
Allow the DOTA-tris(tBu)ester NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a fresh 10 mg/mL stock solution of the DOTA-tris(tBu)ester NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Calculate the required volume of the chelator stock solution to achieve the desired molar excess (e.g., 10-fold to 50-fold) over the antibody.
-
Slowly add the calculated volume of the DOTA-tris(tBu)ester NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the DOTA-Antibody Conjugate:
-
Purify the DOTA-conjugated antibody from excess chelator and quenching reagents using a pre-equilibrated SEC column (e.g., PD-10).
-
Elute with an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5 for subsequent radiolabeling).
-
Collect the fractions containing the antibody conjugate, which typically elute in the void volume.
-
Pool the antibody-containing fractions and concentrate using an Amicon Ultra centrifugal filter if necessary.
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the number of DOTA molecules per antibody. This can be done using various methods, including mass spectrometry or a colorimetric assay with a known metal ion that complexes with DOTA.
-
Protocol 2: General Radiolabeling of DOTA-Conjugated Antibodies
This protocol provides a general framework for radiolabeling DOTA-conjugated antibodies with trivalent radiometals such as ¹⁷⁷Lu, ⁹⁰Y, and ⁶⁸Ga. Note that optimal conditions can vary depending on the radionuclide and the specific antibody conjugate.
Materials:
-
DOTA-conjugated antibody in a metal-free buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Radionuclide solution (e.g., ¹⁷⁷LuCl₃, ⁹⁰YCl₃, or ⁶⁸GaCl₃) in a suitable acidic solution.
-
Reaction Buffer: 0.1 M Sodium Acetate or Ammonium Acetate, pH 4.5-5.5.
-
Quenching/Challenge Solution: 50 mM DTPA or EDTA solution.
-
Purification system: Size-exclusion chromatography (e.g., PD-10 column).
-
Radio-TLC system for quality control.
Procedure:
-
Reaction Setup:
-
In a sterile, metal-free microcentrifuge tube, add the DOTA-conjugated antibody.
-
Add the Reaction Buffer.
-
Carefully add the radionuclide solution to the antibody-buffer mixture. The final pH of the reaction mixture should be between 4.5 and 5.5. Adjust with buffer if necessary.
-
-
Incubation:
-
Incubate the reaction mixture at the appropriate temperature and for the required duration. Refer to Table 2 for typical conditions for different radionuclides. For example:
-
Allow the reaction to cool to room temperature.
-
-
Quenching (Optional but Recommended):
-
Add the Quenching Solution to the reaction mixture to complex any unbound radionuclide.
-
Incubate for 5-10 minutes at room temperature.
-
-
Purification of the Radioimmunoconjugate:
-
Purify the radiolabeled antibody using a pre-equilibrated SEC column to separate the radioimmunoconjugate from free radionuclide and radionuclide-DTPA/EDTA complexes.
-
Elute with a physiologically compatible buffer (e.g., saline).
-
Collect fractions and identify the peak corresponding to the radiolabeled antibody using a radiation detector.
-
-
Final Formulation:
-
Pool the fractions containing the purified radioimmunoconjugate.
-
Perform sterile filtration using a 0.22 µm filter into a sterile vial.
-
Protocol 3: Quality Control of the Radioimmunoconjugate
1. Radiochemical Purity (RCP):
-
Method: Instant Thin Layer Chromatography (ITLC) is a common method.
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: The choice of mobile phase depends on the radionuclide and conjugate. For example, a 50 mM DTPA solution can be used. In this system, the radioimmunoconjugate remains at the origin (Rf = 0), while free radionuclide and small molecular weight complexes migrate with the solvent front (Rf = 1).
-
Procedure: Spot a small amount of the final product on the ITLC strip and develop it in the mobile phase. After development, cut the strip in half and measure the radioactivity of each half in a gamma counter or a dose calibrator.
-
Calculation: RCP (%) = (Counts at origin / Total counts) x 100.
-
Acceptance Criteria: Typically >95%.
2. Protein Integrity:
-
Method: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) followed by autoradiography.
-
Procedure: Run samples of the unlabeled antibody, the DOTA-conjugated antibody, and the radiolabeled antibody on an SDS-PAGE gel under non-reducing and reducing conditions.
-
Analysis: The Coomassie-stained gel will show the protein bands. The autoradiograph of the same gel will show the radioactive bands. The radioactive band should co-migrate with the protein band of the intact antibody, indicating that the radionuclide is attached to the antibody and that the antibody has not undergone significant degradation.
3. Immunoreactivity:
-
Method: A cell-binding assay using antigen-positive cells.
-
Procedure: Incubate a fixed amount of the radioimmunoconjugate with increasing concentrations of antigen-positive cells. After incubation, separate the cell-bound radioactivity from the unbound radioactivity by centrifugation.
-
Analysis: Plot the percentage of bound radioactivity against the cell concentration. The immunoreactive fraction can be determined by extrapolating the linear portion of the binding curve to infinite antigen excess (Lindmo method).
-
Acceptance Criteria: An immunoreactive fraction of >70% is generally considered acceptable.[17]
Signaling Pathways and Logical Relationships
The core of this methodology is a series of chemical reactions and purification steps. The following diagram illustrates the logical progression from the starting materials to the final, quality-controlled product.
By following these detailed protocols and considering the provided quantitative data, researchers can effectively produce and characterize high-quality radioimmunoconjugates for their specific research and development needs. It is crucial to adapt and optimize these general procedures for each specific antibody, radionuclide, and intended application to ensure safety, efficacy, and reproducibility.
References
- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Good practices for 89Zr radiopharmaceutical production and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. furthlab.xyz [furthlab.xyz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Production and Quality Control of [67Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Preparation and radiolabeling of a lyophilized (kit) formulation of DOTA-rituximab with 90Y and 111In for domestic radioimmunotherapy and radioscintigraphy of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. MIB Guides: Measuring the Immunoreactivity of Radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Step-by-Step Deprotection of DOTA-tris(t-butyl ester) with Trifluoroacetic Acid (TFA)
Introduction
DOTA-tris(t-butyl ester), a partially protected derivative of the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is a critical building block in the synthesis of radiopharmaceuticals and contrast agents for molecular imaging.[1] The three tert-butyl (t-Bu) ester groups mask the carboxylates, preventing unwanted side reactions while the single free carboxylic acid allows for covalent conjugation to biomolecules such as peptides and antibodies.[1] The final and crucial step before radiolabeling is the removal of these acid-labile t-butyl protecting groups to yield the fully functional chelator. Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its efficacy and the volatile nature of its byproducts.[1] This document provides detailed protocols for the TFA-mediated deprotection of DOTA-tris(t-butyl ester), tailored for researchers, scientists, and professionals in drug development.
Reaction Mechanism
The deprotection of tert-butyl esters with TFA proceeds through an acid-catalyzed cleavage. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, resulting in the formation of a stable tertiary carbocation (tert-butyl cation) and the free carboxylic acid. The tert-butyl cation is subsequently neutralized, typically by deprotonation to form isobutylene gas or by reaction with the trifluoroacetate anion.[2] The use of excess TFA ensures the reaction proceeds to completion.[2]
Quantitative Data Summary
The efficiency of the deprotection reaction is influenced by the concentration of TFA, reaction time, temperature, and the presence of scavengers. The following table summarizes typical conditions and expected outcomes for the deprotection of t-butyl esters, including those on DOTA derivatives.
| Parameter | Condition | Reaction Time | Temperature | Solvent | Typical Yield | Notes |
| TFA Concentration | 50% (v/v) in DCM | 3 - 5 hours | Room Temperature | Dichloromethane (DCM) | >90% | A commonly used condition for standard deprotection.[1] |
| 95% (v/v) in water | 2 - 4 hours | Room Temperature | Water | High | Often used in solid-phase peptide synthesis for simultaneous cleavage and deprotection.[3] | |
| Neat TFA | 1 - 3 hours | Room Temperature | None | >95% | Provides rapid and efficient deprotection. | |
| Scavengers | TFA/TIS/H₂O (95:2.5:2.5) | 2 hours | Room Temperature | Water, Triisopropylsilane (TIS) | High | TIS acts as a scavenger for the t-butyl cations, preventing side reactions with sensitive residues like tryptophan or methionine.[3][4] |
| Work-up | Evaporation & Ether Precipitation | N/A | N/A | N/A | Variable | Yield depends on the efficiency of precipitation and subsequent purification steps.[5] |
Experimental Protocols
Protocol 1: Deprotection using TFA in Dichloromethane (DCM)
This protocol is suitable for the deprotection of DOTA-tris(t-butyl ester) in solution.
Materials:
-
DOTA-tris(t-butyl ester) conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
Procedure:
-
Dissolve the DOTA-tris(t-butyl ester) conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the solution (to achieve a 1:1 DCM/TFA mixture).
-
Remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours.[6]
-
Monitor the reaction progress by a suitable analytical technique, such as LC-MS, to confirm the complete removal of all three t-butyl groups.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., water or a small amount of methanol).
-
Precipitate the deprotected product by adding an excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold diethyl ether two more times to remove organic-soluble impurities.[5]
-
Dry the final product under vacuum.
Protocol 2: Deprotection using a TFA/Scavenger Mixture
This protocol is recommended when the molecule contains sensitive functional groups that could react with the liberated t-butyl cations.
Materials:
-
DOTA-tris(t-butyl ester) conjugate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
Reaction vial
Procedure:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 by volume).
-
Add the cleavage cocktail to the dried DOTA-tris(t-butyl ester) conjugate in a reaction vial.
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Following the reaction, precipitate the deprotected product by adding 10 volumes of cold diethyl ether.
-
Isolate the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum as described in Protocol 1.
Purification
The crude deprotected DOTA conjugate can be purified to high purity using reversed-phase high-performance liquid chromatography (RP-HPLC).
Typical HPLC Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the compound (e.g., 5% to 95% B over 30 minutes).[3]
-
Detection: UV at 220 nm and 280 nm.
After purification, the fractions containing the product are pooled and lyophilized to obtain the final product as a TFA salt.
Visualizations
Deprotection Workflow Diagram
Caption: Experimental workflow for the deprotection of DOTA-tris(t-butyl ester).
Chemical Transformation Pathway
Caption: Chemical transformation of DOTA-tris(t-butyl ester) to DOTA.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. rsc.org [rsc.org]
Application Note: Gallium-68 Radiolabeling Protocol for DOTA-Conjugated Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide with a half-life of approximately 68 minutes, making it highly suitable for Positron Emission Tomography (PET) imaging.[1][2] The development of ⁶⁸Ge/⁶⁸Ga generators has made ⁶⁸Ga readily accessible for clinical and preclinical research.[1][3] DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a versatile chelator that, when conjugated to peptides or other molecules, can stably incorporate ⁶⁸Ga. This application note provides a detailed protocol for the radiolabeling of DOTA-conjugated molecules with ⁶⁸Ga, including quality control procedures to ensure the final product is suitable for use. The process involves the elution of ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator, followed by a one-step labeling reaction under controlled pH and temperature.[2]
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the manual radiolabeling of DOTA-conjugated molecules with Gallium-68.
Materials and Equipment
-
Radionuclide: ⁶⁸Ge/⁶⁸Ga generator[2]
-
Precursor: DOTA-conjugated peptide/molecule
-
Reagents:
-
Equipment:
-
Lead-shielded hot cell
-
Heating block or water bath capable of reaching 95°C
-
Vortex mixer
-
pH indicator strips or calibrated pH meter
-
Syringes and sterile needles
-
Sterile reaction vials
-
Sterile filter (0.22 µm)
-
Dose calibrator
-
Quality control instrumentation (HPLC, TLC scanner, etc.)
-
Radiolabeling Procedure
-
Generator Elution and ⁶⁸Ga³⁺ Trapping:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Pass the eluate containing ⁶⁸GaCl₃ through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺.[1]
-
-
Elution of ⁶⁸Ga³⁺ into Reaction Vial:
-
Prepare a reaction vial containing the DOTA-conjugated molecule and a suitable buffer (e.g., sodium acetate) to maintain the optimal pH for labeling.
-
Elute the trapped ⁶⁸Ga³⁺ from the cation-exchange cartridge directly into the reaction vial using a small volume (e.g., 0.5 mL) of 5 M NaCl solution.[1][6]
-
-
Radiolabeling Reaction:
-
Final Formulation:
-
After incubation, allow the reaction vial to cool to room temperature.
-
The solution can be diluted with sterile water or a suitable buffer for injection.
-
Draw the final product through a 0.22 µm sterile filter into a sterile vial.
-
Data Presentation
The following tables summarize key quantitative data for the Gallium-68 radiolabeling process.
Table 1: Reaction Parameters for ⁶⁸Ga-DOTA Labeling
| Parameter | Recommended Range/Value | Source |
| pH | 3.5 - 4.5 | [1][7] |
| Temperature | 85 - 95 °C | [1][4] |
| Incubation Time | 5 - 15 minutes | [1][4] |
| Precursor Amount | 20 - 50 µg | [6] |
Table 2: Quality Control Specifications for ⁶⁸Ga-DOTA Radiopharmaceuticals
| Quality Control Test | Specification | Source |
| Radiochemical Purity (RCP) | > 95% | [4][8] |
| pH of Final Product | 4.0 - 8.0 | [9] |
| ⁶⁸Ge Breakthrough | < 0.001% | [8][10] |
| Bacterial Endotoxins | < 17.5 EU/V | [8][10] |
| Sterility | Must be sterile | [8] |
Quality Control Protocols
Comprehensive quality control is essential to ensure the safety and efficacy of the final radiopharmaceutical product.
Radiochemical Purity (RCP)
-
Instant Thin-Layer Chromatography (ITLC):
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: A suitable solvent system (e.g., 0.1 M citrate buffer, pH 5.5) is used to separate the labeled product from free ⁶⁸Ga.
-
Procedure: Spot a small amount of the final product onto the ITLC strip and develop it in the mobile phase. After development, the strip is scanned to determine the distribution of radioactivity. The labeled peptide remains at the origin, while free ⁶⁸Ga moves with the solvent front.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing trifluoroacetic acid (TFA), is commonly used.
-
Detection: A radioactivity detector is used in series with a UV detector.
-
Procedure: Inject a small volume of the final product. The retention time of the main radioactive peak should correspond to that of the non-radioactive standard.[8]
-
Radionuclidic Purity
-
⁶⁸Ge Breakthrough: The amount of the parent radionuclide, ⁶⁸Ge, in the final product must be determined. This is typically measured using a gamma spectrometer after the ⁶⁸Ga has decayed (e.g., after 48 hours).[11] The ⁶⁸Ge content should be less than 0.001%.[8][10]
pH Measurement
-
The pH of the final product should be measured using pH indicator strips or a calibrated pH meter to ensure it is within the acceptable range for administration.[9]
Sterility and Endotoxin Testing
-
Sterility: The final product must be tested for microbial contamination according to standard pharmacopeial methods, typically involving direct inoculation into growth media.[8]
-
Bacterial Endotoxins: The Limulus Amebocyte Lysate (LAL) test is used to quantify the level of bacterial endotoxins.[10]
Visualizations
Caption: Workflow for ⁶⁸Ga-DOTA radiolabeling.
Caption: Quality control workflow for ⁶⁸Ga-DOTA molecules.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of ⁶⁸Ga-labelled DOTA-peptides using a manual labelling approach for small-animal PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mattioli1885journals.com [mattioli1885journals.com]
- 11. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
Application Notes and Protocols: Lutetium-177 Labeling of DOTA-Bioconjugates for Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutetium-177 (¹⁷⁷Lu) has emerged as a leading radionuclide for targeted cancer therapy, primarily due to its favorable decay characteristics. It emits both medium-energy β-particles, which are effective for treating small tumor lesions and micrometastases, and γ-photons that allow for simultaneous imaging.[1][2] For targeted delivery, ¹⁷⁷Lu is chelated by a bifunctional chelator, most commonly 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which is conjugated to a tumor-targeting biomolecule such as a peptide or antibody.[1][3]
This approach, known as Peptide Receptor Radionuclide Therapy (PRRT), is exemplified by ¹⁷⁷Lu-DOTATATE, which targets somatostatin receptors (SSTRs) overexpressed in neuroendocrine tumors (NETs), and ¹⁷⁷Lu-PSMA-617, which targets prostate-specific membrane antigen (PSMA) in prostate cancer.[4][5][6] The stability of the ¹⁷⁷Lu-DOTA complex is critical for delivering a high radiation dose to the tumor while minimizing off-target toxicity.[7]
These application notes provide detailed protocols for the preparation, quality control, and characterization of ¹⁷⁷Lu-labeled DOTA-bioconjugates, supported by quantitative data and workflow diagrams to ensure reproducible and high-quality production for therapeutic applications.
Section 1: Radiolabeling Protocols
Manual Radiolabeling of DOTA-Peptides (e.g., DOTATATE)
This protocol describes a general manual method for the radiolabeling of DOTA-conjugated peptides with ¹⁷⁷Lu. Parameters may require optimization depending on the specific peptide and desired specific activity.
Materials:
-
¹⁷⁷LuCl₃ solution in dilute HCl
-
DOTA-conjugated peptide (e.g., DOTATATE, PSMA-617)
-
Reaction Buffer: Sodium Acetate or Sodium Ascorbate buffer (pH 4.5-5.0)[3][8]
-
Radioprotectant/Stabilizer: Ascorbic acid, Gentisic acid[3][9]
-
Quenching Solution: Diethylenetriaminepentaacetic acid (DTPA) solution (e.g., 4 mg/mL)[8][9]
-
Sterile water for injection
-
0.9% Sodium Chloride for injection
-
70% Ethanol[8]
-
Sterile 0.22 µm syringe filter
Procedure:
-
Reagent Preparation: In a sterile, pyrogen-free reaction vial, dissolve a predetermined amount of the DOTA-peptide (e.g., 20-100 µg) in the reaction buffer.[7][8][10] The buffer often contains ascorbic acid or gentisic acid to prevent radiolysis.[3][9]
-
Radionuclide Addition: Add the required activity of ¹⁷⁷LuCl₃ to the peptide solution. Gently mix the contents.
-
pH Adjustment: Verify that the pH of the reaction mixture is within the optimal range of 4.5 to 6.0.[7][11] Adjust if necessary using sterile 0.1 M HCl or 0.1 M NaOH.
-
Incubation: Place the sealed reaction vial in a dry heat block or a lead-shielded water bath. Incubate at a temperature between 80°C and 95°C for 20 to 45 minutes.[2][8][9][11]
-
Cooling & Quenching: After incubation, allow the vial to cool to room temperature. A quenching solution, such as DTPA, may be added to complex any remaining free ¹⁷⁷Lu.[9]
-
Purification (if necessary):
-
Pre-condition a C18 Sep-Pak cartridge by washing with 5-10 mL of ethanol, followed by 10 mL of sterile water.[9]
-
Load the reaction mixture onto the cartridge. The ¹⁷⁷Lu-DOTA-peptide will be retained on the solid phase.
-
Wash the cartridge with 5-10 mL of sterile water to remove unreacted, hydrophilic ¹⁷⁷LuCl₃.
-
Elute the purified ¹⁷⁷Lu-DOTA-peptide from the cartridge using a small volume (e.g., 1-2 mL) of 50-70% ethanol.
-
The ethanolic solution is then typically diluted with sterile saline or a formulation buffer for injection.
-
-
Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Quality Control: Perform quality control tests as described in Section 3 to determine radiochemical purity, specific activity, and other required specifications before release.
Section 2: Quantitative Data Summary
The efficiency and quality of radiolabeling are assessed by several key parameters. The following tables summarize representative data from published studies.
Table 1: Comparison of Radiolabeling Methods for ¹⁷⁷Lu-DOTATOC
| Method | Radiochemical Yield (RCY) | Reference |
| Manual | 98.3% ± 0.6% | [1][12] |
| Semiautomated | 90.8% ± 8.3% | [1][12] |
| Fully Automated | 83.1% ± 5.7% | [1][12] |
Note: While manual methods can achieve very high yields, automated systems offer advantages in terms of radiation safety and batch-to-batch consistency.[1][13]
Table 2: Quality Control and Performance Parameters for ¹⁷⁷Lu-DOTA-Bioconjugates
| Parameter | Bioconjugate | Value / Range | Reference |
| Radiochemical Purity (RCP) | ¹⁷⁷Lu-DOTATATE | >99% | [9] |
| ¹⁷⁷Lu-DOTA-Bombesin | >99% | [7] | |
| ¹⁷⁷Lu-DOTA-Rituximab | >99% | [14] | |
| Specific Activity (SA) | ¹⁷⁷Lu-DOTATATE | 28.38 ± 4.71 MBq/µg | [9] |
| ¹⁷⁷Lu-DOTA-Bombesin | 33.6 GBq/µmol | [7] | |
| ¹⁷⁷Lu-DOTATATE | 0.15 - 0.5 GBq/nmol | [15] | |
| In Vitro Stability | ¹⁷⁷Lu-DOTATATE | >99.5% RCP after 72h at 4°C | [9] |
| ¹⁷⁷Lu-DOTA-Bombesin | Stable in human serum for 24h | [7] | |
| ¹⁷⁷Lu-DOTA-Rituximab | RCP decreased to 94% after 72h in human serum | [14] |
Section 3: Quality Control Protocols
Rigorous quality control is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product.
Radiochemical Purity (RCP) Determination
A. Instant Thin Layer Chromatography (ITLC) This is a rapid method to separate the labeled bioconjugate from free ¹⁷⁷Lu.
-
Stationary Phase: ITLC-SG (Silica Gel impregnated glass fiber sheets).[9]
-
Mobile Phase: 0.1 M Sodium Citrate, pH 5.5.[9]
-
Procedure:
-
Spot a small amount (~1-2 µL) of the final product onto the baseline of an ITLC-SG strip.
-
Develop the chromatogram in a chromatography tank containing the mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Dry the strip and measure the distribution of radioactivity using a radio-TLC scanner or by cutting the strip into sections and counting in a gamma counter.
-
-
Interpretation:
B. High-Performance Liquid Chromatography (HPLC) HPLC provides a more detailed analysis of the product, capable of separating the desired product from other radiolabeled impurities and unlabeled precursors.
-
Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[16]
-
Mobile Phase: A gradient system is typically used, consisting of (A) Water with 0.1% Trifluoroacetic Acid (TFA) and (B) Acetonitrile with 0.1% TFA.[9]
-
Detector: A UV detector (to detect the unlabeled peptide) in series with a radiometric detector.
-
Procedure: Inject a small volume of the sample. The retention time of the ¹⁷⁷Lu-DOTA-bioconjugate is compared to that of a non-radioactive ("cold") standard. The area under the radioactive peak corresponding to the product is used to calculate RCP.[9]
Sterility and Endotoxin Testing
-
Sterility: The final product must be tested for microbial contamination, typically by incubation in different culture media (e.g., tryptic soy broth and fluid thioglycollate medium).
-
Bacterial Endotoxins: The Limulus Amebocyte Lysate (LAL) test is used to ensure the product is free from pyrogens.[9][16]
Section 4: Visualized Workflows and Logic
Workflow for ¹⁷⁷Lu-DOTA-Bioconjugate Production
Caption: General workflow from reagent preparation to final product release.
Quality Control Decision Pathway
Caption: Logic diagram for product release based on quality control results.
References
- 1. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current clinical application of lutetium‑177 in solid tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 177Lu-DOTATATE for the treatment of gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 10. On the preparation of a therapeutic dose of 177Lu-labeled DOTA-TATE using indigenously produced 177Lu in medium flux reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 16. inis.iaea.org [inis.iaea.org]
Application Note: Purification of DOTA-Peptide Conjugates Using Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-peptide conjugates are a cornerstone of modern molecular imaging and targeted radionuclide therapy. The chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) firmly complexes with various radiometals, while the peptide component directs the conjugate to specific biological targets, such as cell surface receptors overexpressed in cancerous tissues. The purity of these conjugates is paramount to ensure accurate targeting, minimize off-target toxicity, and achieve reliable diagnostic or therapeutic outcomes. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of these molecules, offering high resolution and compatibility with subsequent analytical techniques.[1][2][3] This application note provides a detailed protocol for the purification of DOTA-peptide conjugates using RP-HPLC, along with guidance on method optimization and characterization.
Principles of RP-HPLC for DOTA-Peptide Purification
RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is a non-polar material, typically silica functionalized with C18 alkyl chains, while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN).[3] An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase to neutralize the charge of the peptides and improve peak shape.[4][5] The DOTA-peptide conjugate is loaded onto the column in a low organic content mobile phase, where it binds to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, causing the bound molecules to elute in order of increasing hydrophobicity. More hydrophobic species interact more strongly with the stationary phase and thus require a higher concentration of organic solvent for elution.[1]
Experimental Protocols
Materials and Equipment
-
Crude DOTA-peptide conjugate
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reverse-phase HPLC system with a gradient pump, UV detector, and fraction collector
-
Semi-preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 10 mm)
-
Analytical C18 HPLC column (e.g., 5 µm particle size, 250 x 4.6 mm)
-
Lyophilizer
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS)
-
0.22 µm syringe filters
Sample Preparation
-
Dissolve the crude DOTA-peptide conjugate in a small volume of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[6]
Preparative RP-HPLC Purification Protocol
-
Column: Semi-preparative C18 column (e.g., 250 x 10 mm, 10 µm).
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Flow Rate: 4.0 mL/min.
-
Detection: UV at 220 nm.
-
Gradient:
-
5% B for 5 minutes.
-
Linear gradient from 5% to 65% B over 40 minutes.
-
Linear gradient from 65% to 95% B over 5 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute.
-
Re-equilibrate at 5% B for 10 minutes.
-
-
Collect fractions corresponding to the major peak, which typically represents the desired DOTA-peptide conjugate.
Analytical RP-HPLC for Purity Assessment
-
Column: Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).[7]
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Gradient:
-
5% B for 5 minutes.
-
Linear gradient from 5% to 95% B over 30 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute.
-
Re-equilibrate at 5% B for 10 minutes.
-
-
Analyze the collected fractions from the preparative run to determine their purity. Pool the fractions with the desired purity (typically >95%).
Post-Purification Processing
-
Combine the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the aqueous solution to obtain the purified DOTA-peptide conjugate as a white, fluffy powder.
-
Store the lyophilized product at -20°C or lower.
Data Presentation
The following tables summarize typical quantitative data obtained during the purification and characterization of a DOTA-peptide conjugate.
Table 1: Preparative RP-HPLC Purification Summary
| Parameter | Value |
| Crude Sample Loaded | 100 mg |
| Main Peak Retention Time | 25.4 min |
| Collected Fractions | 23-28 |
| Total Volume of Pure Fractions | 20 mL |
| Yield of Purified Product | 65 mg (65%) |
Table 2: Analytical RP-HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) |
| Crude Product | 25.3 | 78.2 |
| Purified Product | 25.4 | >98.5 |
Table 3: Mass Spectrometry Characterization
| Parameter | Theoretical Mass (Da) | Observed Mass (Da) |
| DOTA-Peptide Conjugate | 3456.7 | 3456.9 [M+H]+ |
Mandatory Visualizations
Caption: Workflow for DOTA-Peptide Conjugate Purification.
Discussion
The success of DOTA-peptide conjugate purification by RP-HPLC depends on several critical factors. The choice of the C18 column is crucial, with pore size being a key parameter for peptides to ensure optimal interaction with the stationary phase.[4][8] The gradient of the mobile phase must be optimized to achieve good separation between the desired product and closely eluting impurities, such as deletion sequences or incompletely deprotected peptides.[9] A shallow gradient is often preferred for better resolution.
Following purification, it is essential to characterize the final product thoroughly. Analytical RP-HPLC provides a quantitative measure of purity, while mass spectrometry confirms the identity and integrity of the DOTA-peptide conjugate.[10][11][12] For conjugates intended for radiolabeling, further quality control steps, such as determination of the peptide concentration and radiolabeling efficiency, are necessary.[7][13]
Common challenges in the purification process include the presence of co-eluting impurities and the potential for peptide degradation.[14][15] Careful optimization of the chromatographic conditions and proper handling of the sample can mitigate these issues. For instance, using fresh solvents and minimizing the time the sample spends in acidic conditions can help prevent degradation.
Conclusion
Reverse-phase HPLC is an indispensable technique for obtaining high-purity DOTA-peptide conjugates suitable for preclinical and clinical applications. The protocol outlined in this application note provides a robust starting point for researchers. Methodical optimization of the purification parameters, coupled with rigorous analytical characterization, will ensure the production of high-quality conjugates for advancing molecular imaging and targeted radionuclide therapy.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. HPLC Purification of Peptides [protocols.io]
- 7. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mac-mod.com [mac-mod.com]
- 9. biotage.com [biotage.com]
- 10. Synthesis and evaluation of a peptide targeted small molecular Gd-DOTA monoamide conjugate for MR molecular imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. Challenges in Optimizing a Prostate Carcinoma Binding Peptide, Identified through the Phage Display Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging DOTA Chelators for Theranostic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of nuclear medicine is undergoing a paradigm shift towards personalized medicine, largely driven by the concept of "theranostics." This approach combines diagnostic imaging and targeted radionuclide therapy using a single molecular platform. At the heart of many successful theranostic agents is the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA is a highly versatile macrocyclic ligand renowned for its ability to form stable complexes with a wide array of radiometals, making it an indispensable tool for developing next-generation cancer-fighting agents.[1][2]
DOTA's molecular structure, a 12-membered tetraaza ring with four carboxylate arms, allows it to act as a powerful octadentate ligand, securely "caging" a radionuclide.[3] One of these carboxyl groups can be modified to covalently link the DOTA cage to a tumor-targeting molecule, such as a peptide or monoclonal antibody.[3] The remaining three carboxylates, along with the four nitrogen atoms, coordinate the radiometal.[3] This robust design ensures that the radioactive payload is delivered specifically to the tumor site, minimizing off-target toxicity.
The true power of DOTA in theranostics lies in its compatibility with "theranostic pairs" of radionuclides.[4] A DOTA-conjugated targeting molecule can first be labeled with a positron-emitting radionuclide (e.g., Gallium-68) for diagnostic PET imaging to visualize tumor locations and confirm target expression.[5][6] Subsequently, the exact same DOTA-conjugated molecule can be labeled with a therapeutic beta- or alpha-emitting radionuclide (e.g., Lutetium-177 or Actinium-225) to deliver a cytotoxic radiation dose directly to the cancer cells identified by the initial scan.[6][7] This strategy, exemplified by the FDA approval of [68Ga]Ga-DOTA-TATE for diagnosis and [177Lu]Lu-DOTA-TATE for therapy of neuroendocrine tumors, is revolutionizing cancer care.[6][7]
Application Notes
The Theranostic Workflow with DOTA
The development of a DOTA-based theranostic agent follows a structured pathway from initial design to preclinical validation. This involves selecting the appropriate targeting molecule and radionuclide pair, followed by synthesis, radiolabeling, and rigorous in vitro and in vivo evaluation.
Selection of Radionuclides
The choice of radionuclide is critical and depends on the intended application (diagnosis vs. therapy). DOTA's versatility allows it to chelate a broad spectrum of medically relevant metals. Diagnostic isotopes for PET or SPECT imaging should have short half-lives and emit suitable photons, while therapeutic isotopes should emit cytotoxic particles (alpha or beta) with an appropriate tissue penetration range.[8][9]
| Application | Radionuclide | Emission Type | Half-Life | Primary Use |
| Diagnostic | Gallium-68 (⁶⁸Ga) | Positron (β+) | 68 min | PET Imaging |
| Copper-64 (⁶⁴Cu) | Positron (β+), Beta (β-) | 12.7 h | PET Imaging | |
| Scandium-44 (⁴⁴Sc) | Positron (β+) | 4.0 h | PET Imaging | |
| Zirconium-89 (⁸⁹Zr) | Positron (β+) | 78.4 h | PET Imaging (Antibodies) | |
| Indium-111 (¹¹¹In) | Gamma (γ) | 2.8 days | SPECT Imaging | |
| Therapeutic | Lutetium-177 (¹⁷⁷Lu) | Beta (β-), Gamma (γ) | 6.7 days | Therapy & SPECT Imaging |
| Yttrium-90 (⁹⁰Y) | Beta (β-) | 64.1 h | Therapy | |
| Actinium-225 (²²⁵Ac) | Alpha (α) | 10.0 days | Therapy | |
| Terbium-161 (¹⁶¹Tb) | Beta (β-), Gamma (γ) | 6.9 days | Therapy & SPECT Imaging | |
| Lead-212 (²¹²Pb) | Beta (β-), Alpha (α) | 10.6 h | Therapy |
Data compiled from multiple sources.[4][8][10][11]
Selection of Targeting Molecules
The efficacy of a theranostic agent is dictated by the specificity of its targeting moiety. DOTA can be conjugated to various biomolecules:
-
Peptides: Small molecules like somatostatin analogues (e.g., DOTATATE, DOTATOC) are ideal for targeting overexpressed receptors on neuroendocrine tumors (SSTR2).[5][12] Their small size allows for rapid tumor penetration and fast clearance from non-target tissues.[13]
-
Antibodies (mAbs): Large proteins like J591 (anti-PSMA) or Trastuzumab (anti-HER2) offer very high specificity and affinity for tumor antigens.[14] Their longer biological half-life makes them suitable for pairing with longer-lived radionuclides like ⁸⁹Zr for imaging or ¹⁷⁷Lu/²²⁵Ac for therapy.[8][14]
Principle of DOTA Chelation and Targeting
The core principle involves the DOTA chelator acting as a stable bridge between the radiometal and the targeting biomolecule. Upon administration, the bioconjugate circulates and binds to its specific target on cancer cells (e.g., a cell surface receptor). For peptide-based agents targeting receptors like SSTR2, the entire complex is often internalized by the cell, trapping the radioactivity inside and maximizing the radiation dose delivered to the tumor.[5]
Experimental Protocols
Protocol 1: Conjugation of DOTA-NHS Ester to a Peptide
This protocol describes a common method for conjugating a DOTA chelator, activated as an N-hydroxysuccinimide (NHS) ester, to a free amine group (e.g., the N-terminus or a lysine side chain) of a peptide.
Materials:
-
Peptide with a free primary amine group
-
DOTA-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
HPLC system for purification
-
Mass spectrometer for product verification
Methodology:
-
Peptide Dissolution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5-10 mg/mL.
-
Chelator Dissolution: Separately, dissolve a 3- to 5-fold molar excess of DOTA-NHS ester in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the DOTA-NHS ester solution dropwise to the stirring peptide solution. Add a small amount of DIPEA (2-3 molar equivalents relative to the peptide) to maintain the basic pH.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the DOTA-peptide conjugate using reverse-phase HPLC (RP-HPLC). Monitor the elution profile with a UV detector (typically at 220 nm and 280 nm).
-
Verification: Collect the major product peak and confirm its identity and purity by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass will be the mass of the peptide plus the mass of DOTA, minus the mass of water.
-
Lyophilization: Lyophilize the purified DOTA-peptide conjugate and store it at -20°C or -80°C until use.
Protocol 2: Radiolabeling of DOTA-Peptide with Gallium-68 (⁶⁸Ga)
This protocol outlines the labeling of a DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator for PET imaging applications.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 M HCl for elution
-
DOTA-peptide conjugate (lyophilized)
-
0.2 M Sodium Acetate or HEPES buffer (pH 4.0-4.5)
-
Heating block or water bath set to 95°C
-
Sterile, metal-free reaction vials
-
Radio-TLC or Radio-HPLC system for quality control
Methodology:
-
Generator Elution: Elute the ⁶⁸GaCl₃ from the generator using 0.05 M HCl according to the manufacturer's instructions.
-
Reaction Preparation: In a sterile vial, dissolve 10-50 µg of the DOTA-peptide conjugate in the sodium acetate or HEPES buffer.
-
pH Adjustment: Add the ⁶⁸GaCl₃ eluate (typically 100-500 MBq) to the peptide solution. Ensure the final reaction pH is between 4.0 and 4.5. Adjust with additional buffer if necessary.
-
Labeling Reaction: Tightly cap the vial and heat the reaction mixture at 95°C for 5-10 minutes.
-
Cooling: After incubation, cool the vial to room temperature.
-
Quality Control: Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A typical radio-TLC system uses ITLC-SG paper with 0.1 M sodium citrate as the mobile phase. The labeled peptide remains at the origin, while free ⁶⁸Ga moves with the solvent front. RCP should typically be >95%.[15]
-
Purification (if needed): If RCP is below the required threshold, the product can be purified using a C18 Sep-Pak cartridge.
Protocol 3: Radiolabeling of DOTA-Peptide with Lutetium-177 (¹⁷⁷Lu)
This protocol details the labeling of a DOTA-conjugated peptide with ¹⁷⁷Lu for therapeutic use.
Materials:
-
¹⁷⁷LuCl₃ solution in dilute HCl
-
DOTA-peptide conjugate
-
0.1 M Sodium Ascorbate/Acetate buffer (pH 4.5-5.0) (Ascorbate helps prevent radiolysis)
-
Heating block set to 95-100°C
-
DTPA solution (50 mM) for quenching
-
Radio-HPLC or Radio-TLC for quality control
Methodology:
-
Reaction Setup: In a sterile, metal-free vial, combine 50-100 µg of the DOTA-peptide with the sodium ascorbate/acetate buffer.
-
Radionuclide Addition: Add the required activity of ¹⁷⁷LuCl₃ (e.g., 1-4 GBq) to the vial. A typical reaction volume is 1-2 mL.[16]
-
Labeling Incubation: Cap the vial and incubate at 95-100°C for 20-30 minutes.
-
Quenching: After cooling, add a small volume of 50 mM DTPA solution to chelate any remaining free ¹⁷⁷Lu.
-
Quality Control: Verify RCP (>98%) using radio-HPLC, which can separate the labeled peptide from free ¹⁷⁷Lu and any radiolytic impurities.
| Parameter | ⁶⁸Ga Labeling | ¹⁷⁷Lu Labeling |
| pH | 4.0 - 4.5 | 4.5 - 5.0 |
| Temperature | 95°C | 95 - 100°C |
| Time | 5 - 10 min | 20 - 30 min |
| Peptide Amount | 10 - 50 µg | 50 - 100 µg |
| Radiolysis Inhibitor | Not usually required | Recommended (e.g., Ascorbate) |
| Table based on typical conditions cited in literature.[16][17] |
Protocol 4: In Vivo Biodistribution in a Tumor-Bearing Mouse Model
This protocol is essential for determining the tumor uptake and clearance profile of the newly developed theranostic agent.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografted tumors)[18]
-
Radiolabeled DOTA-peptide
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Gamma counter or dose calibrator
-
Precision balance
Methodology:
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Injection: Inject a known amount of the radiolabeled DOTA-peptide (typically 1-2 MBq for diagnostic agents) via the tail vein. Record the exact injected dose and weight for each mouse.
-
Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, and 48 hours).[18]
-
Organ Dissection: Dissect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g). This allows for direct comparison of uptake across different tissues and time points.[15]
Example Biodistribution Data for a ⁶⁸Ga-DOTA-Peptide
| Organ | Uptake at 1h p.i. (%ID/g) | Uptake at 2.5h p.i. (%ID/g) |
| Blood | 0.25 ± 0.03 | 0.10 ± 0.01 |
| Tumor | 5.85 ± 0.70 | 4.50 ± 0.65 |
| Liver | 0.40 ± 0.05 | 0.35 ± 0.04 |
| Kidneys | 3.50 ± 0.40 | 2.10 ± 0.30 |
| Muscle | 0.20 ± 0.02 | 0.15 ± 0.02 |
| Representative data adapted from preclinical studies of novel DOTA-peptides.[18] |
Example Receptor Binding Affinities (IC₅₀)
| Compound | Target Receptor | IC₅₀ (nM) |
| DOTA-Peptide A | Integrin αvβ₃ | 1.3 ± 0.3 |
| DOTA-Peptide B | Integrin αvβ₃ | 8.0 ± 2.8 |
| c(RGDfK) (Control) | Integrin αvβ₃ | 38.5 ± 4.5 |
| Data from competitive binding assays against a known radioligand.[19] |
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOTA (chelator) - Wikipedia [en.wikipedia.org]
- 4. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues | MDPI [mdpi.com]
- 5. thno.org [thno.org]
- 6. Radiopharmaceuticals and their applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
- 8. mdpi.com [mdpi.com]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. Chelators for the next generation of Theranostic Soft Radiometals - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Theranostics in neuroendocrine tumours: somatostatin receptor imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thno.org [thno.org]
- 14. Novel Agents and Future Perspectives on Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microfluidic radiolabeling of biomolecules with PET radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Precision peptide theranostics: developing N- to C-terminus optimized theranostics targeting cholecystokinin-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of DOTA-Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) derivatives into peptides via Solid-Phase Peptide Synthesis (SPPS). DOTA is a macrocyclic chelator widely utilized for complexing radiometals for applications in diagnostic imaging (e.g., PET/SPECT) and targeted radionuclide therapy.[1][2]
Introduction
The conjugation of DOTA to biologically active peptides allows for the targeted delivery of radioactive isotopes to specific cells or tissues, such as tumors that overexpress certain receptors.[1][3] Solid-phase peptide synthesis offers an efficient and robust method for the preparation of these DOTA-peptide conjugates.[4][5] This document outlines two primary strategies for incorporating DOTA during SPPS: the use of pre-synthesized, protected DOTA derivatives and the stepwise, on-resin synthesis of the DOTA moiety.
Strategies for DOTA Incorporation
There are two main approaches for the synthesis of DOTA-peptides on solid support:
-
Coupling of a Pre-functionalized DOTA Derivative: This is the most common method and involves the coupling of a DOTA derivative, typically with its carboxyl groups protected (e.g., as t-butyl esters), to the N-terminus or a side-chain amine of the resin-bound peptide.[6] Commercially available DOTA-tris(t-Bu ester) is frequently used for this purpose.[7] This approach is generally efficient but can be costly due to the price of the protected DOTA reagent.[4]
-
On-Resin, Stepwise Synthesis of DOTA: This method involves the sequential attachment of the building blocks of DOTA directly onto the N-terminus of the peptide-resin.[4][7] This can be a more cost-effective approach and allows for greater flexibility in the synthesis of DOTA analogs.[4] The process typically starts with the acylation of the N-terminal amine with a haloacetyl group, followed by reaction with cyclen (1,4,7,10-tetraazacyclododecane) and subsequent alkylation of the cyclen amines with protected haloacetic acids.[4][7]
Experimental Protocols
Protocol 1: DOTA Conjugation using Pre-functionalized DOTA-tris(t-Bu ester)
This protocol describes the coupling of DOTA-tris(t-Bu ester) to the N-terminus of a resin-bound peptide.
1. Materials:
-
Peptide-resin with a free N-terminal amine
-
DOTA-tris(t-Bu ester)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[8][9]
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
HPLC purification system
2. Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Dissolve DOTA-tris(t-Bu ester) (3 equivalents relative to the resin substitution) and HATU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 15 minutes.[4]
-
Add the activated DOTA solution to the swollen peptide-resin.
-
Allow the coupling reaction to proceed for 2-5 hours at room temperature.[4]
-
Monitor the reaction completion using a Kaiser test. A negative test indicates successful coupling.[4]
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Cleave the DOTA-peptide from the resin and remove protecting groups using a TFA cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the DOTA-peptide by reverse-phase HPLC.
Protocol 2: On-Resin, Stepwise Synthesis of DOTA
This protocol outlines the synthesis of the DOTA moiety directly on the N-terminus of the peptide-resin.
1. Materials:
-
Peptide-resin with a free N-terminal amine
-
Activation reagents: HOBt (Hydroxybenzotriazole)/DIC (N,N'-Diisopropylcarbodiimide)[4]
-
Cyclen (1,4,7,10-tetraazacyclododecane)[4]
-
tert-Butyl bromoacetate[7]
-
Base: DIPEA
-
Solvent: DMF, NMP (N-Methyl-2-pyrrolidone)[7]
-
TFA cleavage cocktail
-
HPLC purification system
2. Procedure:
-
Bromoacetylation:
-
Cyclen Coupling:
-
React the bromoacetylated peptide-resin with an excess of cyclen in NMP overnight.[7]
-
Wash the resin thoroughly with DMF.
-
-
Alkylation:
-
React the cyclen-coupled resin with tert-butyl bromoacetate in the presence of DIPEA in NMP. This step is repeated to alkylate the remaining secondary amines of the cyclen ring.[7]
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
-
Cleavage and Purification:
-
Cleave the DOTA-peptide from the resin and deprotect using a TFA cleavage cocktail.
-
Precipitate, lyophilize, and purify the DOTA-peptide by HPLC as described in Protocol 1.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and application of DOTA-peptides.
Table 1: DOTA Coupling and Synthesis Yields
| Method | Peptide Sequence (Example) | Coupling Efficiency/Yield | Reference |
| DOTA-tris(t-Bu ester) Coupling | Bombesin Analog | >95% (Kaiser test negative) | [4] |
| On-Resin Synthesis | Generic Peptide | 18% - 40% (overall yield) | [4][7] |
| DOTA-NHS ester | Monoclonal Antibody | ~6-fold increase in efficiency (optimized) | [10] |
Table 2: Radiolabeling of DOTA-Peptides
| Radionuclide | DOTA-Peptide (Example) | Labeling Efficiency | Specific Activity | Reference | | --- | --- | --- | --- | | 68Ga | DOTA-TOC | >95% | 1 GBq/nmol |[11][12] | | 177Lu | DOTA-TATE | High | 40-80 MBq/nmol |[13] | | 90Y | DOTA-peptide | High | 0.5 GBq/nmol |[13] | | 111In | DOTA-MG11 | Optimized at 80-100°C | Not specified |[13] | | 68Ga | DOTA-Bombesin | 90-95% | >250 Ci/mmol |[7] | | 177Lu | DOTA-Combi peptide | ≥ 90% | Not specified |[14] | | 89Zr | DOTA-PSMA-617 | High | 11.1 MBq/µg |[15] |
Table 3: In Vitro and In Vivo Performance of DOTA-Peptides
| DOTA-Peptide (Example) | Target | Binding Affinity (IC50/Kd) | In Vitro Stability (serum) | Reference | | --- | --- | --- | --- | | 68Ga-DOTA-Bombesin Analogs | GRPR | Low nanomolar range | High (in plasma) |[4] | | 177Lu-DOTA-Antibody | CA19-9 | Not specified | Stable up to 240h at 37°C |[16] | | 68Ga-DOTA-Ahx-VGB3 | VEGFR-1/2 | Specific binding to 4T1 cells | >95% after 120 min |[17] | | 68Ga-DOTA-Z09591 | PDGFRβ | Not specified | Stable for at least 2h |[18] |
Mandatory Visualizations
Caption: Workflow for Solid-Phase Synthesis of DOTA-Peptides.
Caption: General Workflow for Radiolabeling of DOTA-Peptides.
References
- 1. Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOTA (chelator) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 8. Solid-phase synthesis of DOTA-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An improved method for conjugating monoclonal antibodies with N-hydroxysulfosuccinimidyl DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 14. researchgate.net [researchgate.net]
- 15. [89Zr]ZrCl4 for Direct Radiolabeling of DOTA-Based Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Metal Ion Chelation of Deprotected DOTA Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly effective chelating agent widely employed in the development of targeted radiopharmaceuticals and MRI contrast agents. Its ability to form stable complexes with a variety of trivalent metal ions is central to its utility. The conjugation of DOTA to biologically active molecules, such as peptides and antibodies, allows for the targeted delivery of these metal ions to specific sites within the body for diagnostic imaging or therapeutic applications.
This document provides detailed application notes and protocols for the metal ion chelation of deprotected DOTA conjugates. It covers optimal reaction conditions for various metal ions, step-by-step experimental procedures, and essential quality control measures.
Factors Influencing Chelation Efficiency
The successful chelation of a metal ion by a deprotected DOTA conjugate is dependent on several critical parameters. Optimization of these factors is crucial to achieve high radiochemical yields and ensure the stability of the final product.
Caption: Factors influencing DOTA chelation.
Optimized Chelation Conditions for Various Metal Ions
The optimal conditions for metal ion incorporation into DOTA conjugates vary depending on the specific metal ion being used. The following tables summarize recommended starting conditions for several commonly used metal ions. It is important to note that these conditions may require further optimization depending on the specific DOTA conjugate.
Table 1: Radiolabeling Conditions for Therapeutic and Diagnostic Radionuclides
| Radionuclide | pH Range | Temperature (°C) | Reaction Time (min) | Buffer System | Key Considerations |
| ⁹⁰Y | 4.0 - 7.5 | 37 - 80 | 20 - 30 | Acetate, Ammonium Acetate | Higher pH (7.0-7.5) can significantly increase the chelation rate.[1][2] |
| ¹¹¹In | 4.0 - 5.5 | 80 - 100 | 30 | Acetate | Higher temperatures are often required for efficient labeling compared to ⁹⁰Y and ¹⁷⁷Lu.[3][4] |
| ¹⁷⁷Lu | 4.0 - 4.5 | 80 | 20 | Acetate | Similar to ⁹⁰Y, but kinetics can differ.[3][4] |
| ⁴⁴Sc | 4.0 - 6.0 | 70 | 20 | Acetate | Yields can decrease above pH 6 due to hydrolysis of Sc(III).[5][6] |
| ²²⁵Ac | ~7.0 | 37 | 30 - 60 | Ammonium Acetate | Can be labeled at physiological temperature, which is beneficial for sensitive biomolecules.[7] |
| ⁶⁸Ga | 3.5 - 4.5 | 95 | 5 - 10 | HEPES, Acetate | Rapid kinetics allow for short reaction times. |
Table 2: Chelation Conditions for MRI Contrast Agents
| Metal Ion | pH Range | Temperature (°C) | Reaction Time | Buffer System | Key Considerations |
| Gd³⁺ | 6.0 | 25 (Room Temp) | Overnight | Water/Saline | Complexation is typically performed at room temperature for an extended period.[8] |
| Dy³⁺ | 6.0 | 25 (Room Temp) | 24 hours | Water | Similar to Gd³⁺, the reaction is carried out at room temperature.[9] |
Experimental Protocols
The following protocols provide a general framework for the deprotection, chelation, and purification of DOTA conjugates.
Protocol 1: Deprotection of tert-Butyl Protected DOTA Conjugates
This protocol is for the removal of tert-butyl protecting groups from the carboxyl groups of the DOTA moiety, which is a necessary step before metal ion chelation can occur.
Caption: DOTA-conjugate deprotection workflow.
Materials:
-
tert-Butyl protected DOTA-conjugate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
Nitrogen or vacuum line for drying
Procedure:
-
Dissolve the tert-butyl protected DOTA-conjugate in a suitable solvent like DCM.
-
Prepare a cleavage cocktail, typically consisting of TFA, water, and a scavenger such as TIPS (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dissolved conjugate.
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional stirring.
-
Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product and decant the ether.
-
Wash the pellet with cold diethyl ether two more times.
-
Dry the final deprotected DOTA-conjugate under vacuum.
-
The purified product can be stored and should be characterized by methods such as HPLC and mass spectrometry.[10][11][12]
Protocol 2: Metal Ion Chelation (Radiolabeling)
This protocol describes the general procedure for radiolabeling a deprotected DOTA-conjugate with a trivalent radiometal.
Caption: General radiolabeling workflow.
Materials:
-
Deprotected DOTA-conjugate
-
Radionuclide solution (e.g., ¹⁷⁷LuCl₃ in HCl)
-
Chelation buffer (e.g., 0.1 M sodium acetate, pH 4.5)
-
Heating block or water bath
-
Quenching solution (e.g., 50 mM DTPA)
-
C18 Sep-Pak cartridge (for purification)
-
Ethanol
-
Saline
Procedure:
-
Dissolve the deprotected DOTA-conjugate in the chelation buffer to a desired concentration.
-
Add the radionuclide solution to the conjugate solution. The molar ratio of DOTA-conjugate to radionuclide should be optimized, but a significant excess of the conjugate is often used to ensure high radiochemical purity.
-
Incubate the reaction mixture at the optimal temperature for the specific radionuclide (see Table 1) for the recommended duration.
-
After incubation, the reaction can be quenched by adding a small volume of a strong chelating agent like DTPA to complex any remaining free radionuclide.
-
Perform quality control to determine the radiochemical purity.
-
If necessary, purify the radiolabeled conjugate. A common method is solid-phase extraction using a C18 cartridge. a. Condition the C18 cartridge with ethanol followed by water. b. Load the reaction mixture onto the cartridge. c. Wash the cartridge with water to remove unchelated radionuclide. d. Elute the radiolabeled conjugate with an ethanol/water mixture.
-
The final product is typically formulated in saline for in vivo use.
Quality Control
Ensuring the purity and stability of the final metal-DOTA conjugate is critical. The following are standard quality control assays.
Table 3: Quality Control Methods
| Test | Method | Purpose | Acceptance Criteria (Typical) |
| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) with a radio-detector | To separate and quantify the radiolabeled conjugate from impurities and free radionuclide.[13][14] | >95% |
| Radiochemical Purity | Instant Thin-Layer Chromatography (ITLC) | A rapid method to determine the percentage of free radionuclide.[13] | >95% |
| Chemical Purity | HPLC with a UV detector | To identify and quantify non-radioactive impurities. | >95% |
| Sterility | Incubation in culture media | To ensure the absence of microbial contamination. | No growth |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) test | To quantify bacterial endotoxins. | As per pharmacopeia standards |
| Stability | HPLC at various time points | To assess the stability of the conjugate in relevant media (e.g., saline, serum) over time. | Minimal degradation |
These application notes and protocols provide a comprehensive guide for the successful metal ion chelation of deprotected DOTA conjugates. Adherence to these guidelines, with appropriate optimization for specific conjugates and metal ions, will facilitate the development of high-quality, stable, and effective targeted agents for research and clinical applications.
References
- 1. Optimized conditions for chelation of yttrium-90-DOTA immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities | Semantic Scholar [semanticscholar.org]
- 5. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maximizing T2-exchange in Dy3+DOTA-(amide)X chelates: Fine-tuning the water molecule exchange rate for enhanced T2 contrast in MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes | Springer Nature Experiments [experiments.springernature.com]
- 13. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low yields in DOTA-peptide conjugation reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in DOTA-peptide conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of low or no yield in a DOTA-peptide conjugation reaction?
Low yields in DOTA-peptide conjugation can stem from several factors throughout the experimental process. Key areas to investigate include:
-
Suboptimal Reaction Conditions: The pH, temperature, and reaction time are critical parameters that significantly influence conjugation efficiency.[1][2][3]
-
Reagent Quality and Stoichiometry: The purity of the peptide and the DOTA chelator, as well as the molar ratio between them, are crucial for a successful reaction.[4][5][6] Contamination with trace metals can also interfere with the subsequent radiolabeling step.[2][6]
-
Peptide-Specific Issues: The amino acid sequence of the peptide can influence its solubility and the accessibility of the conjugation site (e.g., the N-terminal amine or a lysine side chain).
-
Inefficient Purification: Significant product loss can occur during purification steps if the chosen method is not optimized for the specific DOTA-peptide conjugate.[7]
-
Hydrolysis of Activated DOTA: Activated forms of DOTA, such as DOTA-NHS ester, are susceptible to hydrolysis, which reduces the amount of active chelator available for conjugation.[8]
Q2: How does pH affect the conjugation reaction, and what is the optimal range?
The pH of the reaction mixture is a critical factor, as it affects both the reactivity of the peptide's amino groups and the stability of the activated DOTA ester.[8]
-
Mechanism: The conjugation reaction typically targets primary amines on the peptide, such as the N-terminal alpha-amino group or the epsilon-amino group of a lysine residue. These groups must be in a deprotonated, nucleophilic state to react with the activated carboxyl group of the DOTA chelator.
-
Optimal pH: For the reaction of DOTA-NHS esters with amines, an optimal pH of 8.3-8.5 is recommended.[8] At lower pH values, the amino groups are protonated and non-nucleophilic, leading to a significant decrease in reaction rate.[2][3] Conversely, at a pH higher than optimal, the hydrolysis of the NHS ester is accelerated, which reduces the amount of active DOTA available for conjugation.[8]
Q3: I am observing unreacted peptide and DOTA in my final product. What steps can I take to improve conjugation efficiency?
Observing significant amounts of starting materials post-reaction points towards incomplete conjugation. Consider the following optimization strategies:
-
Optimize Molar Ratio: An excess of the DOTA-NHS ester is often used to drive the reaction to completion. A molar excess of 8-fold is a common starting point for mono-labeling.[8] However, this may need to be optimized depending on the peptide.
-
Increase Reaction Time and Temperature: While many protocols suggest reacting for 4 hours at room temperature or overnight on ice, extending the reaction time may improve yields.[8] Some protocols utilize elevated temperatures (e.g., 37°C or 50°C) to increase the reaction rate, but this must be balanced against the potential for peptide degradation or increased hydrolysis of the DOTA-NHS ester.[9][10]
-
Co-solvents: If the solubility of the peptide or DOTA derivative is limited in aqueous buffers, adding a small amount of an organic co-solvent like DMSO or DMF can improve solubility and reaction efficiency.[8]
-
"Double Coupling": For solid-phase conjugations, performing the coupling step twice can help ensure all available sites on the peptide have reacted.[11]
Q4: Can metal ion contamination affect my conjugation yield?
While metal ion contamination is a more significant concern for the subsequent radiolabeling step, it can also impact the overall success of producing a functional DOTA-peptide.
-
Impact on Radiolabeling: The primary issue with metal contaminants (e.g., Zn, Fe, Cu) is their ability to compete with the desired radionuclide for chelation by the DOTA moiety.[5][6] This can drastically reduce the specific activity and radiochemical yield of the final radiolabeled product.[2]
-
Source of Contamination: Metal ions can be introduced from various sources, including glassware, buffers, and the reagents used in peptide synthesis and purification.
-
Mitigation: It is crucial to use high-purity reagents and metal-free buffers and water. Rinsing all labware with a chelating agent solution like EDTA followed by metal-free water can help minimize contamination.
Data Summary Tables
Table 1: Optimized Reaction Parameters for DOTA-Peptide Labeling
| Parameter | Radionuclide | Recommended Conditions | Yield/Purity | Reference |
| pH | ⁹⁰Y, ¹¹¹In, ¹⁷⁷Lu | 4.0 - 4.5 | Optimal kinetics | [2][3] |
| ⁶⁸Ga | 3.5 - 4.0 | >90% radiolabeling yield | [12] | |
| ⁴⁴Sc | 4.0 - 6.0 | 90% - 99% | [1] | |
| Temperature | ⁹⁰Y, ¹⁷⁷Lu | 80°C | Complete in 20 min | [2][3] |
| ¹¹¹In | 100°C | Complete in 30 min | [2][3] | |
| ⁶⁸Ga | 95°C | >97% radiochemical purity | [10] | |
| ⁴⁴Sc | 70°C | 90% - 99% | [1] | |
| Time | ⁹⁰Y, ¹⁷⁷Lu | 20 min | Complete labeling | [2][3] |
| ¹¹¹In | 30 min | Complete labeling | [2][3] | |
| ⁶⁸Ga | 20 min | >97% radiochemical purity | [10] | |
| ⁴⁴Sc | 20 min | 90% - 99% | [1] |
Table 2: Impact of Molar Ratio on DOTA Coupling (Solid Phase)
| Experiment | Reactant Ratio (DOTA:Peptide) | Temperature | Time | Purity of DOTA-TATE |
| Exp. 1 | Not Specified | Room Temperature | Not Specified | 5.5% unreacted TATE |
| Exp. 3 | Not Specified | 50°C | 30 min (microwave) | 87.2% |
| High Temp | Not Specified | >60°C | Not Specified | Significant drop in purity |
Data adapted from a study on optimizing DOTA(tBu)₃ coupling to a solid-phase resin.[9]
Experimental Protocols
Protocol 1: General DOTA-NHS Ester Conjugation to a Peptide in Solution
This protocol provides a general guideline for conjugating a DOTA-NHS ester to a peptide containing a primary amine.
1. Reagent Preparation:
- Peptide Stock Solution: Dissolve the purified, amino-labeled peptide in a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[8]
- DOTA-NHS Ester Stock Solution: Immediately before use, dissolve the DOTA-NHS ester in amine-free DMSO or DMF to a concentration of approximately 14 mM.
2. Conjugation Reaction:
- Calculate the required volume of the DOTA-NHS ester solution to achieve the desired molar excess (a starting point of 8-10 fold molar excess of DOTA-NHS ester over the peptide is recommended).[8]
- Add the DOTA-NHS ester solution to the peptide solution while gently vortexing.
- Incubate the reaction mixture for at least 4 hours at room temperature or overnight at 4°C.[8] The optimal time and temperature may need to be determined empirically.
3. Purification of the DOTA-Peptide Conjugate:
- The crude reaction mixture will contain the DOTA-peptide conjugate, unreacted peptide, and byproducts from the DOTA-NHS ester (e.g., hydrolyzed DOTA).
- Purify the conjugate using a suitable method such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (gel filtration).[13][14] RP-HPLC is often the method of choice for peptide purification.
- Collect fractions and analyze them by mass spectrometry to confirm the identity of the desired product.
- Lyophilize the pure fractions to obtain the final DOTA-peptide conjugate as a powder.
4. Quality Control:
- The purity and identity of the final conjugate should be confirmed using analytical RP-HPLC and mass spectrometry.
- Ultra-performance liquid chromatography (UPLC) can also be used to monitor the reaction and assess the purity of the DOTA-peptide.[4][5]
Visual Guides
Experimental Workflow for DOTA-Peptide Conjugation
Caption: General workflow for DOTA-peptide conjugation in solution.
Troubleshooting Logic for Low Conjugation Yields
Caption: Decision tree for troubleshooting low DOTA-peptide conjugation yields.
References
- 1. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.eur.nl [pure.eur.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 11. Peptidyl Molecular Imaging Contrast Agents Using a New Solid Phase Peptide Synthesis Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Radiolabeling with 4-Aminobutyl-DOTA Conjugates
Welcome to the technical support center for 4-Aminobutyl-DOTA conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing radiolabeling efficiency and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for radiolabeling 4-Aminobutyl-DOTA conjugates?
A1: The optimal pH for radiolabeling DOTA conjugates typically falls within the range of 4.0 to 5.5.[1][2] For many common radionuclides like ⁹⁰Y, ¹¹¹In, and ¹⁷⁷Lu, a pH of 4.0-4.5 is ideal for achieving the best labeling kinetics.[1][2] A pH below 4 can significantly slow down the reaction, while a pH above 5 may lead to the formation of radionuclide hydroxides, which reduces labeling efficiency.[1][2]
Q2: What are the recommended temperature and incubation times for the labeling reaction?
A2: The ideal temperature and time depend on the specific radionuclide being used. DOTA's rigid structure often necessitates heating to overcome kinetic barriers for complexation.[2][3] For instance, labeling with ⁹⁰Y and ¹⁷⁷Lu is often complete within 20 minutes at 80°C, whereas ¹¹¹In may require 30 minutes at 100°C.[1][2] For ⁶⁸Ga, incubation at 95°C for 15-20 minutes is common.[4] It is crucial to optimize these parameters for your specific conjugate and radionuclide.
Q3: Why is my radiochemical yield (RCY) consistently low?
A3: Low radiochemical yield is a common issue that can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can significantly hinder the reaction.[5]
-
Metal Ion Impurities: Trace metal contaminants in buffers or the radionuclide solution can compete with the desired radionuclide for chelation by the DOTA molecule.[1][5]
-
Low Precursor Concentration: An insufficient amount of the 4-Aminobutyl-DOTA conjugate can lead to lower yields.[4][5]
-
Degradation of Conjugate: The stability of the DOTA conjugate itself might be compromised, affecting its ability to chelate the radionuclide.[5]
-
Radiolysis: High levels of radioactivity can generate free radicals that damage the conjugate. The addition of radical scavengers like ascorbic acid can help mitigate this effect.[6][7]
Q4: How can I detect and quantify impurities in my radiolabeled preparation?
A4: High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is a robust method for analyzing radiochemical purity and identifying metallic impurities.[8][9] This technique can separate the radiolabeled conjugate from unlabeled ("cold") metal complexes and the free DOTA-conjugate.[8][9] Instant Thin-Layer Chromatography (iTLC) is another common and faster method used for quality control to determine radiochemical purity.[10]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the radiolabeling process.
Issue 1: Low Radiochemical Yield (<95%)
Issue 2: Unidentified Peaks in HPLC Chromatogram
Unidentified peaks can indicate impurities or degradation.
-
Early Eluting Peaks: Often correspond to free, unchelated radionuclide or hydrophilic impurities.
-
Peaks Near the Main Product: Could be "cold" DOTA conjugates complexed with trace metal contaminants (e.g., Fe³⁺, Zn²⁺, Cu²⁺).[8]
-
Later Eluting Peaks: May suggest aggregation or degradation of the conjugate.
Solution:
-
Analyze with a UV detector: "Cold" metal-DOTA complexes are not radioactive but can be detected by UV, helping to identify the cause of low specific activity.[8]
-
Use Metal Scavengers: Ensure all glassware is acid-washed and buffers are prepared with metal-free water.
-
Assess Conjugate Stability: Evaluate the stability of your 4-Aminobutyl-DOTA conjugate under the reaction conditions (heat, pH) without the radionuclide.
Data Summary Tables
Table 1: Recommended Radiolabeling Conditions for DOTA-Peptides
| Radionuclide | Optimal pH Range | Temperature (°C) | Typical Incubation Time (min) | Reference |
| ⁶⁸Ga | 3.5 - 4.5 | 90 - 95 | 7 - 20 | [4][11] |
| ¹⁷⁷Lu | 4.0 - 4.5 | 80 | 20 | [1][2] |
| ⁹⁰Y | 4.0 - 4.5 | 80 | 20 | [1][2] |
| ¹¹¹In | 4.0 - 4.5 | 100 | 30 | [1][2] |
| ⁴⁴Sc | 4.0 - 6.0 | 70 | 20 | [12] |
Table 2: Common Metal Contaminants and Their Impact
| Contaminating Ion | Source | Impact on Labeling | Mitigation Strategy | Reference |
| Fe³⁺, Al³⁺ | Glassware, Reagents, Generator Eluate | Competes with radionuclide for DOTA chelation, reducing RCY. | Use metal-free reagents, acid-washed vials. | |
| Zn²⁺ | Rubber stoppers, Reagents | Competes with radionuclide. | Use high-purity reagents and components. | [5] |
| Cd²⁺ | Decay product of ¹¹¹In | Strong competitor for ¹¹¹In incorporation in DOTA. | Use high-purity radionuclide. | [1][2] |
| ⁶⁸Ge | ⁶⁸Ge/⁶⁸Ga Generator | Breakthrough can compete and add impurities. | Follow generator QC procedures to check for breakthrough. |
Experimental Protocols & Workflows
General Protocol for ⁶⁸Ga Radiolabeling of a 4-Aminobutyl-DOTA Conjugate
This protocol provides a general framework. Specific amounts and volumes should be optimized for your particular conjugate and application.
-
Preparation:
-
Radiolabeling Reaction:
-
Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions. A post-elution purification/concentration step using a cation-exchange cartridge is often recommended.[11][13]
-
In a sterile, acid-washed reaction vial, combine the reaction buffer, the DOTA-conjugate solution (e.g., 25-35 nmol), and the purified ⁶⁸Ga eluate.[6]
-
Ensure the final reaction pH is between 3.5 and 4.5.[11]
-
Incubate the reaction mixture in a heating block at 95°C for 10-15 minutes.[4]
-
-
Quality Control:
-
Purification (if necessary):
-
If the RCP is below the required threshold, purify the product using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted ⁶⁸Ga and other impurities.[7]
-
References
- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the Safety and Efficacy of Bio-Radiopharmaceuticals for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations [inis.iaea.org]
- 9. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Identifying and minimizing side products in DOTA conjugation
Welcome to the technical support center for DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side products during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in DOTA-NHS ester conjugation?
A1: The most prevalent side product is the hydrolyzed DOTA-NHS ester, where the N-hydroxysuccinimide (NHS) group reacts with water instead of the primary amine on the target molecule.[1][2] Other potential side products include cross-linked proteins or antibodies, which can occur if the DOTA-to-target molecule ratio is too high, and aggregates.[3][4]
Q2: How does pH critically affect DOTA conjugation?
A2: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range for this reaction is typically between 8.3 and 8.5.[5] Below this range, the primary amines on the target molecule (e.g., lysine residues on an antibody) are protonated and less nucleophilic, leading to a decrease in conjugation efficiency. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the overall yield.[1][5]
Q3: What is the recommended molar ratio of DOTA-NHS ester to my protein/antibody?
A3: The optimal molar ratio can vary depending on the specific protein and desired degree of labeling. A common starting point is a 5- to 20-fold molar excess of the DOTA-NHS ester to the protein.[4][6] It is highly recommended to perform small-scale experiments with a range of ratios (e.g., 5:1, 10:1, 20:1, 50:1) to determine the ideal ratio that provides sufficient labeling without causing issues like aggregation or loss of immunoreactivity.[4][7]
Q4: My antibody is in a buffer containing Tris or glycine. Can I proceed with conjugation?
A4: No, it is critical to perform a buffer exchange before starting the conjugation. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the DOTA-NHS ester, leading to significantly lower conjugation efficiency.[5][6] Suitable buffers include phosphate, carbonate, or borate buffers.[8][]
Q5: How can I remove unreacted DOTA and other byproducts after the conjugation reaction?
A5: Purification is a crucial step to remove excess DOTA-NHS ester, its hydrolyzed form, and other reaction byproducts. The most common methods for purifying the DOTA-conjugated protein are size-exclusion chromatography (e.g., using PD-10 desalting columns), dialysis, and tangential flow filtration (diafiltration).[6][8][10]
Q6: What are the signs of protein aggregation, and how can it be prevented?
A6: Signs of aggregation include visible precipitates, an increase in solution turbidity, or the appearance of high molecular weight species on a size-exclusion chromatogram. Aggregation can be caused by an excessively high chelator-to-antibody ratio, which can expose hydrophobic regions of the protein.[4] To prevent this, it is important to optimize the DOTA-to-protein ratio and ensure appropriate buffer conditions.
Troubleshooting Guide
This guide addresses common issues encountered during DOTA conjugation experiments.
Problem 1: Low Conjugation Efficiency / Low Chelator-to-Antibody Ratio (CAR)
| Possible Cause | Recommended Solution |
| Incorrect Reaction pH | Ensure the pH of the reaction buffer is optimized, typically between 8.3 and 8.5.[5] |
| Hydrolyzed/Inactive DOTA-NHS Ester | Use fresh, high-quality DOTA-NHS ester. Store it under desiccated conditions and allow it to warm to room temperature before opening to prevent moisture condensation.[1][11] |
| Presence of Competing Amines | Perform buffer exchange to remove any primary amine-containing substances like Tris or glycine from the protein solution before conjugation.[5][6] |
| Insufficient Molar Ratio | Increase the molar excess of DOTA-NHS ester to the target molecule. Test a range of ratios to find the optimum.[4] |
| Short Reaction Time | Extend the incubation time. Typical reaction times range from 1 to 4 hours at room temperature or overnight at 4°C.[5][8] |
| Low Protein Concentration | Increase the concentration of the protein in the reaction mixture to favor the bimolecular reaction over the hydrolysis of the NHS ester.[6] |
Problem 2: Presence of Significant Side Products (e.g., Aggregates)
| Possible Cause | Recommended Solution |
| High Chelator-to-Antibody Ratio (CAR) | Reduce the molar excess of DOTA-NHS ester in the reaction. A very high CAR can alter the protein's isoelectric point and expose hydrophobic regions, leading to aggregation.[4] |
| Inappropriate Buffer Conditions | Ensure the buffer has the correct pH and ionic strength. For some proteins, the addition of stabilizers may be beneficial. |
| Cross-linking | An improved conjugation method suggests that optimizing pH, buffer, and temperature can decrease antibody cross-linking by 3-7 fold.[3] |
| Antibody Quality | Ensure the starting antibody is of high purity and has not undergone freeze-thaw cycles that might have pre-aggregated it.[6] |
Problem 3: Reduced Immunoreactivity of the Conjugate
| Possible Cause | Recommended Solution |
| High Chelator-to-Antibody Ratio (CAR) | Excessive conjugation can modify critical amino acid residues (lysines) within or near the antigen-binding sites of an antibody, thus reducing its ability to bind to its target.[12] It is crucial to optimize the CAR to a level that provides adequate chelation for radiolabeling without compromising the antibody's function.[12] |
| Harsh Reaction Conditions | Avoid extreme pH or high temperatures during the conjugation and purification steps. |
| Conjugation Site | Non-site-specific conjugation processes can lead to DOTA binding to the variable domains of the antibody involved in antigen targeting.[12] |
Experimental Protocols & Visual Guides
General Protocol: DOTA-NHS Ester Conjugation to an Antibody
This protocol provides a general guideline. Specific conditions may need to be optimized for your particular antibody.
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.4). The typical antibody concentration is 1-10 mg/mL.[5][]
-
Prepare DOTA-NHS Ester Solution: Immediately before use, dissolve the DOTA-NHS ester in a small volume of anhydrous DMSO or DMF.[5]
-
Conjugation Reaction: Add the desired molar excess of the DOTA-NHS ester solution to the antibody solution while gently stirring.[4]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4][8]
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent like hydroxylamine to a final concentration of 50-100 mM and incubating for 15-30 minutes.[13]
-
Purification: Remove unreacted DOTA-NHS ester and byproducts by size-exclusion chromatography (e.g., PD-10 column), dialysis, or diafiltration.[6][8]
-
Characterization: Determine the protein concentration and the chelator-to-antibody ratio (CAR) using methods like mass spectrometry.[4] Assess the immunoreactivity of the final conjugate.
Visualizing the Process
The following diagrams illustrate the key chemical reactions and a troubleshooting workflow.
Caption: Key reaction pathways in DOTA-NHS ester conjugation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP1689448B1 - Method for preparing dota-antibody conjugates - Google Patents [patents.google.com]
Technical Support Center: tert-Butyl Ester Protecting Group
Welcome to the technical support center for the use of tert-butyl (t-Bu) esters as protecting groups in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature deprotection and to offer solutions for common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using tert-butyl esters as protecting groups?
A1: Tert-butyl esters are favored for their excellent stability across a wide range of reaction conditions, particularly basic and nucleophilic environments.[1][2] Their steric bulk provides effective protection of the carboxylic acid functionality from nucleophiles.[1] Furthermore, they can be readily removed under specific acidic conditions, offering good orthogonality with other protecting groups.[2][3]
Q2: What is the main cause of premature deprotection of tert-butyl esters?
A2: The primary cause of premature deprotection is exposure to acidic conditions.[4] This includes not only strong protic acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄), but also Lewis acids such as zinc bromide (ZnBr₂) and cerium(III) chloride.[4][5][6] The lability of the tert-butyl ester in acidic media is the basis for its use as a protecting group that can be selectively cleaved.[2]
Q3: How does the deprotection of a tert-butyl ester proceed?
A3: The acid-catalyzed deprotection of a tert-butyl ester proceeds through a mechanism involving the formation of a stable tertiary carbocation.[4] The reaction is initiated by the protonation of the ester oxygen, which is followed by the elimination of isobutylene and the formation of the carboxylic acid.[7]
Q4: What are the common side reactions observed during the deprotection of tert-butyl esters, and how can they be mitigated?
A4: The major side reaction during deprotection is the alkylation of nucleophilic residues in the substrate by the liberated tert-butyl cation.[1] Amino acid residues such as tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to this side reaction.[1] To prevent this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[1] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, thioanisole, and ethanedithiol (EDT).[1][8]
Q5: Can tert-butyl esters be cleaved under non-acidic conditions?
A5: While acid-catalyzed cleavage is the most common method, thermal deprotection is a reagent-free alternative.[9][10] This typically requires high temperatures, in the range of 120-240°C, in protic solvents.[9][10]
Troubleshooting Guides
Issue 1: Premature Deprotection of the tert-Butyl Ester
Symptoms:
-
Formation of the deprotected carboxylic acid as a byproduct in a reaction mixture.
-
Lower than expected yield of the desired product containing the tert-butyl ester.
-
Complex reaction mixture observed by TLC, LC-MS, or NMR analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Presence of acidic impurities in reagents or solvents. | Purify solvents and reagents to remove any acidic contaminants. For example, pass solvents through a plug of basic alumina. |
| In situ generation of acidic species during the reaction. | Carefully consider the reaction mechanism for any potential generation of acids. If unavoidable, consider adding a non-nucleophilic base to neutralize the acid as it forms. |
| Use of reaction conditions that are too harsh. | If possible, lower the reaction temperature or use milder reagents that are less likely to cleave the tert-butyl ester. |
| Unintended exposure to Lewis acids. | Be cautious with the use of metal salts that can act as Lewis acids. If a Lewis acid is required for a transformation elsewhere in the molecule, consider its compatibility with the tert-butyl ester or choose a milder Lewis acid. |
Issue 2: Incomplete Deprotection of the tert-Butyl Ester
Symptoms:
-
Presence of starting material (the tert-butyl ester) after the deprotection reaction is complete.
-
Low yield of the desired carboxylic acid.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient acid strength or concentration. | Increase the concentration of the acid or switch to a stronger acid. For example, if 20% TFA in DCM is ineffective, try 50% TFA in DCM. |
| Inadequate reaction time or temperature. | Increase the reaction time and monitor the progress by TLC or LC-MS. Gentle heating may be required for some substrates, but be mindful of potential side reactions. |
| Poor solubility of the substrate in the reaction medium. | Choose a solvent system in which the substrate is fully soluble to ensure efficient access of the acid to the ester functionality. |
| Steric hindrance around the ester group. | For highly hindered substrates, longer reaction times, higher temperatures, or stronger acidic conditions may be necessary. |
Data Presentation
Table 1: Quantitative Data on the Stability of tert-Butyl Esters under Various Conditions
| Condition | Substrate | Rate Constant / Half-life | Temperature (°C) | Notes |
| Acidic Hydrolysis | tert-Butyl formate | k_A = (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ | 22 | Acid-catalyzed pathway.[11] |
| tert-Butyl formate | t½ ≈ 6 hours (at pH 2) | 4 | Illustrates lability even at low temperatures in acidic conditions.[11] | |
| Neutral Hydrolysis | tert-Butyl formate | k_N = (1.0 ± 0.2) × 10⁻⁶ s⁻¹ | 22 | Predominates in the pH range of 5 to 7.[11] |
| tert-Butyl formate | t½ ≈ 5 days (at neutral pH) | 22 | Demonstrates significant stability at neutral pH.[11] | |
| Basic Hydrolysis | tert-Butyl formate | k_B = 1.7 ± 0.3 M⁻¹s⁻¹ | 22 | Base-catalyzed pathway.[11] |
| tert-Butyl formate | t½ ≈ 8 minutes (at pH 11) | 22 | Shows susceptibility to basic hydrolysis, though generally more stable than to acid.[11] | |
| Thermal Deprotection | Various amino acid derivatives | 15 - 40 minutes | 120 - 240 | Reagent-free deprotection in a continuous plug flow reactor using protic solvents.[9][10] |
Table 2: Efficacy of Scavengers in Preventing Side Reactions During Deprotection
The following data illustrates the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a C-terminal cysteine residue.
| Scavenger Cocktail (v/v/v) | % S-tert-butylated Cysteine |
| TFA / TIS / H₂O (95:2.5:2.5) | < 1% |
| TFA / EDT / H₂O (95:2.5:2.5) | ~5% |
| TFA / Thioanisole / H₂O (95:2.5:2.5) | ~10% |
| TFA / H₂O (95:5) | > 20% |
| Data adapted from literature for illustrative purposes. |
Experimental Protocols
Protocol 1: Assessing the Stability of a tert-Butyl Ester to a Specific Reagent
This protocol allows for the determination of the stability of a tert-butyl ester under specific reaction conditions by monitoring its decomposition over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
tert-Butyl ester substrate
-
Reagent to be tested
-
Anhydrous solvent
-
Internal standard (a stable compound that does not react under the experimental conditions and has a distinct retention time from the substrate and product)
-
Quenching solution (e.g., saturated sodium bicarbonate solution for acidic reagents)
-
HPLC system with a suitable column (e.g., C18) and detector
Procedure:
-
Prepare a stock solution of the tert-butyl ester substrate and the internal standard in the chosen anhydrous solvent at a known concentration.
-
In a reaction vessel, add the desired amount of the reagent to be tested and the solvent.
-
Equilibrate the reaction mixture to the desired temperature.
-
At time zero (t=0), add a known volume of the substrate/internal standard stock solution to the reaction vessel and start a timer.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Dilute the quenched aliquot with the HPLC mobile phase to a suitable concentration for analysis.
-
Analyze the samples by HPLC, monitoring the peak areas of the tert-butyl ester substrate and the internal standard.
-
Calculate the percentage of the remaining tert-butyl ester at each time point relative to the internal standard.
-
Plot the percentage of the remaining substrate versus time to determine the rate of decomposition.
Protocol 2: Selective Deprotection of a tert-Butyl Ester using Zinc Bromide
This protocol is suitable for the chemoselective cleavage of a tert-butyl ester in the presence of other acid-labile groups, such as certain amine protecting groups.[12][13]
Materials:
-
N-protected amino acid tert-butyl ester
-
Anhydrous dichloromethane (DCM)
-
Anhydrous zinc bromide (ZnBr₂)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the N-protected amino acid tert-butyl ester (1 equivalent) in anhydrous DCM.
-
Add anhydrous zinc bromide (5 equivalents) to the solution.
-
Stir the suspension at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water and stir for 15 minutes.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Acid-catalyzed deprotection of a tert-butyl ester.
Caption: Troubleshooting workflow for premature deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Boc-PEG-t-butyl ester | 145119-18-2 | Benchchem [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Stability of Radiolabeled DOTA Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the radiolabeling of DOTA complexes and their subsequent in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low radiolabeling yield with DOTA-conjugates?
A1: Low radiochemical yield (RCY) is a frequent issue that can stem from several factors. Suboptimal reaction conditions are a primary cause; factors such as pH, temperature, and incubation time significantly influence labeling efficiency.[1] For instance, the optimal pH for radiolabeling DOTA-peptides with radionuclides like ⁹⁰Y, ¹¹¹In, and ¹⁷⁷Lu is between 4.0 and 4.5, with pH values below 4 leading to significantly slower reaction kinetics.[2] The presence of competing metal ion impurities in the radionuclide solution or buffers can also sequester DOTA, reducing the yield of the desired radiolabeled complex.[1][3] Furthermore, insufficient concentration of the DOTA-conjugated precursor or degradation of the conjugate itself can lead to lower RCY.[1]
Q2: How can I detect and troubleshoot low radiochemical purity?
A2: Low radiochemical purity (RCP) can compromise the quality and safety of a radiopharmaceutical. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the standard methods for determining RCP.[4][5] An HPLC method can be developed and validated to separate the desired radiolabeled DOTA-peptide from impurities such as free radionuclide and non-labeled peptide.[4][6] If low RCP is detected, troubleshooting should focus on optimizing the radiolabeling conditions (pH, temperature, incubation time), ensuring the purity of the reagents and radionuclide solution to minimize competing metal ions, and considering the use of radiostabilizers like ascorbic acid to prevent radiolysis, especially when working with high activities.[2][7]
Q3: What is transchelation and why is it a concern for in vivo stability?
A3: Transchelation is the in vivo transfer of a radionuclide from the DOTA chelator to other biological molecules, such as proteins or endogenous metal ions.[1] This is a significant concern because the dissociation of the radionuclide from the DOTA complex can lead to its off-target accumulation in healthy tissues, potentially causing toxicity and reducing the therapeutic or diagnostic efficacy of the radiopharmaceutical.[1] For example, free ⁶⁴Cu has been shown to transchelate from DOTA complexes and bind to proteins like superoxide dismutase in the liver.[8]
Q4: How do alternative chelators like DOTAGA compare to DOTA in terms of in vivo stability?
A4: The choice of chelator can significantly impact the in vivo stability of a radiopharmaceutical. For certain radionuclides, derivatives of DOTA or other macrocyclic chelators may offer superior stability. For instance, in a head-to-head comparison for ²²⁵Ac labeling of an antibody, DOTAGA showed a higher labeling efficiency than DOTA (1.8-fold higher) and resulted in a higher tumor-to-bone marrow ratio in biodistribution studies, suggesting it may be a more promising chelator for this application.[5][9] For ⁶⁸Ga, NODAGA has been shown to form more stable complexes compared to DOTA, leading to improved in vivo performance in some cases.[1][10]
Troubleshooting Guides
Issue: Low Radiolabeling Yield
This guide provides a systematic approach to troubleshooting low radiochemical yields in DOTA labeling reactions.
Issue: Suspected In Vivo Instability (Transchelation)
This guide outlines the steps to investigate and confirm suspected in vivo instability of a radiolabeled DOTA complex.
Data Presentation
Table 1: Comparison of In Vivo Stability of Radiolabeled Peptides with Different Chelators
| Radiotracer | Stability in Plasma (ex vivo, 60 min) | Stability in Urine (ex vivo, 60 min) | Reference |
| [⁶⁸Ga]NODAGA-peptide | 42.1 ± 3.7 % | 37.4 ± 2.9 % | [1] |
| [⁶⁸Ga]DOTA-peptide | 1.4 ± 0.3 % | 4.2 ± 0.4 % | [1] |
Table 2: Biodistribution of ²²⁵Ac-labeled OTSA101 with Different Chelators in Tumor-Bearing Mice (%ID/g)
| Organ | ²²⁵Ac-DOTA-OTSA101 | ²²⁵Ac-DOTAGA-OTSA101 | ²²⁵Ac-DO3A-OTSA101 | Reference |
| Tumor | 546.4 ± 56.8 | 573.9 ± 54.2 | 412.4 ± 72.1 | [9] |
| Bone Marrow | 137.9 ± 9.1 | 120.0 ± 5.7 | 105.7 ± 4.5 | [9] |
Table 3: Impact of Competing Metal Ions on Radiolabeling Yield of DOTA-derivatives
| Competing Metal Ion | Molar Ratio (Metal:Radionuclide) | Radiochemical Yield (%) with ¹⁷⁷Lu-p-SCN-Bn-DOTA | Radiochemical Yield (%) with ¹⁶¹Tb-p-SCN-Bn-DOTA | Reference |
| Cu²⁺ | 20 | < 10 | ~0 | [11] |
| Zn²⁺ | 20 | < 10 | < 20 | [11] |
| Pb²⁺ | 20 | < 10 | < 10 | [11] |
| Fe³⁺ | 20 | < 20 | < 40 | [11] |
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-conjugated Peptides with ⁶⁸Ga
This protocol describes a general method for radiolabeling DOTA-peptides with Gallium-68.[12][13][14]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-conjugated peptide
-
Sodium acetate buffer (1 M, pH 4.5)
-
Hydrochloric acid (0.05 M)
-
Sterile, metal-free water
-
C18 Sep-Pak cartridge
-
Ethanol
-
Heating block
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.
-
In a sterile reaction vial, add the DOTA-conjugated peptide (e.g., 10-50 µg).
-
Add sodium acetate buffer to the reaction vial to adjust the pH to 3.5-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubate the reaction mixture at 85-95°C for 10-20 minutes.[12]
-
After incubation, cool the reaction mixture to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge. Condition the cartridge with ethanol and then water. Load the reaction mixture, wash with water, and elute the final product with ethanol/water mixture.
Protocol 2: Serum Stability Assay
This protocol outlines a method to assess the stability of a radiolabeled DOTA-complex in human or animal serum.[15]
Materials:
-
Purified radiolabeled DOTA-conjugate
-
Fresh human or animal serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile or ethanol
-
Incubator (37°C)
-
Centrifuge
-
Radio-HPLC or radio-TLC system
Procedure:
-
Add a known amount of the purified radiolabeled DOTA-conjugate to a vial containing fresh serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the serum mixture.
-
To precipitate the serum proteins, add an equal volume of cold acetonitrile or ethanol to the aliquot and vortex.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and analyze it using radio-HPLC or radio-TLC to separate the intact radiolabeled complex from any free radionuclide or degradation products.
-
Quantify the percentage of radioactivity corresponding to the intact radiolabeled complex at each time point.
Protocol 3: Biodistribution Studies in Rodent Models
This protocol provides a general guideline for conducting ex vivo biodistribution studies of radiolabeled DOTA-complexes in rodents.[16][17]
Materials:
-
Tumor-bearing rodents (e.g., mice or rats)
-
Radiolabeled DOTA-conjugate formulated in sterile saline
-
Anesthesia (e.g., isoflurane)
-
Syringes for injection
-
Gamma counter
-
Dissection tools
-
Pre-weighed collection tubes
Procedure:
-
Anesthetize the animals.
-
Administer a known amount of the radiolabeled DOTA-conjugate via intravenous injection (e.g., tail vein).
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
-
Immediately dissect the animals and collect organs and tissues of interest (e.g., blood, tumor, liver, kidneys, muscle, bone).
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Weigh each collected tissue sample.
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Measure the radioactivity in each tissue sample using a calibrated gamma counter.
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Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol 4: Determination of Radiochemical Purity by HPLC
This protocol describes a general method for determining the radiochemical purity of a radiolabeled DOTA-complex using HPLC.[4][18]
Materials:
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Radiolabeled DOTA-complex sample
-
HPLC system with a radioactivity detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
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Mobile phase B: Acetonitrile with 0.1% TFA
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Reference standards for the non-labeled DOTA-conjugate
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a small volume of the radiolabeled sample onto the HPLC column.
-
Run a gradient elution program, for example, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B, to separate the components.
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Monitor the eluate with both a UV detector (to detect the non-labeled peptide) and a radioactivity detector.
-
Identify the peaks corresponding to the radiolabeled DOTA-complex, free radionuclide, and any other radiolabeled impurities based on their retention times compared to standards.
-
Calculate the radiochemical purity by determining the ratio of the radioactivity of the desired product peak to the total radioactivity of all peaks in the chromatogram.
Visualizations
References
- 1. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo transchelation of copper-64 from TETA-octreotide to superoxide dismutase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportal.sckcen.be [researchportal.sckcen.be]
- 12. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 14. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. osti.gov [osti.gov]
- 18. A Rapid and Specific HPLC Method to Determine Chemical and Radiochemical Purity of [68Ga]Ga-DOTA-Pentixafor (PET) Tracer: Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of DOTA-Labeled Antibodies
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of DOTA-labeled antibodies. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of DOTA-labeled antibodies, offering potential causes and solutions in a question-and-answer format.
Question 1: After my DOTA-NHS ester conjugation reaction, I see a low yield of conjugated antibody following purification. What could be the issue?
Answer: Low recovery of your DOTA-conjugated antibody can stem from several factors related to the conjugation and purification steps.
Potential Causes and Solutions:
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Presence of Primary Amines in Buffers: Buffers containing primary amines (e.g., Tris) will compete with the antibody's lysine residues for reaction with the DOTA-NHS ester, leading to inefficient conjugation.
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Incorrect Reaction pH: The reaction between NHS esters and primary amines is most efficient at a slightly alkaline pH.
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Antibody Aggregation: The conjugation process can sometimes induce antibody aggregation, leading to loss of product during purification.
-
Solution: Analyze your purified product for aggregates using size exclusion chromatography (SEC).[7] To minimize aggregation, consider optimizing the DOTA-to-antibody ratio (DAR) and other reaction conditions such as temperature and incubation time.
-
-
Suboptimal Purification Method: The chosen purification method may not be suitable for your specific antibody conjugate.
-
Solution: Size exclusion chromatography (SEC) is a highly effective method for separating the larger antibody conjugate from smaller, unconjugated DOTA molecules.[8] Ensure you are using a column with an appropriate molecular weight cutoff. Dialysis is another option, though it may be less efficient.[9]
-
Question 2: My purified DOTA-labeled antibody shows low immunoreactivity. Why is this happening and how can I fix it?
Answer: A decrease in immunoreactivity is a critical issue, as it compromises the antibody's ability to bind to its target. The most common cause is the modification of lysine residues within or near the antigen-binding site.
Potential Causes and Solutions:
-
High DOTA-to-Antibody Ratio (DAR): Conjugating too many DOTA molecules to the antibody increases the likelihood of modifying critical lysine residues in the complementarity-determining regions (CDRs). A higher DAR has been shown to correlate with a decrease in immunoreactivity.[5][10][11][12]
-
Antibody Denaturation: Harsh reaction conditions, such as extreme pH or high temperatures, can denature the antibody, leading to a loss of its native structure and function.
Question 3: I'm observing a low radiochemical purity in my final product. What are the likely sources of this issue?
Answer: Low radiochemical purity indicates the presence of unbound radiometal or other radiolabeled impurities.
Potential Causes and Solutions:
-
Inefficient Removal of Unconjugated DOTA: If free DOTA is not completely removed after the conjugation step, it will compete with the DOTA-antibody conjugate for the radiometal, leading to the formation of small-molecule radiometal-DOTA complexes that are difficult to separate from the final product.
-
Suboptimal Radiolabeling Conditions: Factors such as pH, temperature, and incubation time can significantly impact the efficiency of radiometal incorporation into the DOTA chelator.
-
Solution: The optimal pH for radiolabeling with many metals is typically in the range of 4.0 to 5.5.[14][15] The reaction may also require heating.[14][16] Consult literature for the specific radiometal you are using to determine the optimal conditions. The use of non-coordinating buffers like MES or HEPES can sometimes improve labeling efficiency compared to acetate buffers.[14][17]
-
-
Presence of Competing Metal Ions: Trace metal contaminants in your buffers or radionuclide solution can compete with the desired radiometal for chelation by DOTA.
-
Solution: Use metal-free buffers and high-purity water for all steps of the conjugation and radiolabeling process.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal DOTA-to-antibody ratio (DAR) I should aim for?
A1: The optimal DAR is a balance between achieving a high specific activity and preserving the antibody's immunoreactivity and favorable pharmacokinetic properties. While a higher DAR can lead to a stronger signal, it also increases the risk of reduced antigen binding and accelerated clearance from circulation.[10][12] For many applications, a DAR of 1 to 5 is considered a good starting point.[10][11] However, the ideal ratio is antibody-dependent and should be determined empirically for each new conjugate.
Q2: How can I determine the DOTA-to-antibody ratio of my conjugate?
A2: Several methods can be used to determine the DAR. A common technique is a spectrophotometric assay using a chromogenic indicator like Arsenazo III, which can quantify the number of DOTA molecules available for metal binding.[5][11][18] Mass spectrometry (MS) can also provide a precise determination of the DAR by measuring the mass difference between the unconjugated and conjugated antibody.[5][11]
Q3: What are the best methods for purifying DOTA-labeled antibodies?
A3: Size exclusion chromatography (SEC) is the most widely recommended method for purifying DOTA-labeled antibodies.[8] It effectively separates the larger antibody conjugate from smaller molecules like unconjugated DOTA and reaction byproducts. Desalting columns, which are a form of SEC, are also commonly used.[3] Dialysis is another option for removing small molecule impurities, but it is generally slower and may be less efficient than SEC.[9]
Q4: How should I assess the quality of my purified DOTA-labeled antibody?
A4: A comprehensive quality control workflow should include the following assessments:
-
Purity and Integrity: SDS-PAGE and size exclusion chromatography (SEC-HPLC) can be used to assess the purity and integrity of the antibody conjugate, checking for aggregation or fragmentation.[7]
-
DOTA-to-Antibody Ratio (DAR): As discussed in Q2, this can be determined by spectrophotometric assays or mass spectrometry.
-
Radiochemical Purity: Instant thin-layer chromatography (ITLC) or radio-HPLC is used to determine the percentage of radioactivity associated with the antibody versus free radiometal or other radiolabeled impurities.[7][16][19]
-
Immunoreactivity: An in vitro assay, such as an ELISA or a cell-binding assay analyzed by flow cytometry, should be performed to confirm that the conjugated antibody retains its ability to bind to its target antigen.[20] The Lindmo assay is a classic method for determining the immunoreactive fraction.[5][11]
-
Stability: The stability of the final radiolabeled antibody should be assessed over time in relevant buffers (e.g., PBS) and in serum to ensure that the radiometal remains stably chelated.[16][21]
Q5: Can I use buffers containing Tris during my experiment?
A5: Tris contains primary amines and should be strictly avoided during the DOTA-NHS ester conjugation step, as it will compete with the antibody for reaction with the chelator.[1] You can use Tris buffer for other steps, such as quenching the reaction after the desired incubation time.[2] However, it is crucial to perform a buffer exchange to an amine-free buffer before initiating the conjugation.
Data Presentation
Table 1: Impact of DOTA-to-Antibody Ratio (DAR) on Immunoreactivity of Anti-TEM-1 Fusion Protein Antibody (1C1m-Fc)[10][12]
| Estimated DAR | Immunoreactivity (%) ± SEM |
| 1 | 85.1 ± 1.3 |
| 3 | 86.2 ± 2.7 |
| 6 | 87.5 ± 1.0 |
| 8.5 | 78.0 ± 1.4 |
| 11 | 24.0 ± 1.7 |
Table 2: Influence of DOTA:Rituximab Molar Ratio on Immunoreactivity[5][11]
| Approximate Number of DOTA Molecules per Antibody | Average Immunoreactivity (%) |
| 4 | 91.4 |
| 7 | 72.8 |
| 9 | 47.3 |
Experimental Protocols
Protocol 1: General Procedure for DOTA-NHS Ester Conjugation to an Antibody
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
DOTA-NHS Ester Preparation:
-
Dissolve the DOTA-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the DOTA-NHS ester solution to the antibody solution. A common starting point is a 10:1 to 20:1 molar ratio of DOTA-NHS ester to antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
Protocol 2: Determination of Radiochemical Purity by Instant Thin-Layer Chromatography (ITLC)
-
Sample Preparation:
-
Spot a small volume (1-2 µL) of the radiolabeled antibody solution onto the origin of an ITLC strip (e.g., silica gel-impregnated glass fiber).
-
-
Chromatography:
-
Develop the ITLC strip in a chromatography chamber containing a suitable mobile phase. A common mobile phase for determining free radiometal is a solution of 50 mM DTPA in saline.
-
-
Analysis:
-
After the solvent front has migrated to the top of the strip, remove the strip and cut it into two halves (bottom and top).
-
Measure the radioactivity of each half using a gamma counter.
-
The radiolabeled antibody will remain at the origin (bottom half), while the free radiometal will migrate with the solvent front (top half).
-
Calculate the radiochemical purity as: (Counts in bottom half / Total counts) x 100%.
-
Visualizations
Caption: Experimental workflow for DOTA-labeled antibody production.
Caption: Troubleshooting decision tree for DOTA-antibody purification.
References
- 1. broadpharm.com [broadpharm.com]
- 2. furthlab.xyz [furthlab.xyz]
- 3. Antibody Purification Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. EP1689448B1 - Method for preparing dota-antibody conjugates - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved labelling of DTPA- and DOTA-conjugated peptides and antibodies with 111In in HEPES and MES buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production and Quality Control of [67Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Optimizing DOTA Chelation: A Technical Support Center
For researchers, scientists, and drug development professionals working with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelation, achieving high radiolabeling efficiency and in vivo stability is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for DOTA chelation?
A1: The optimal pH for DOTA chelation is highly dependent on the radiometal being used. Generally, a slightly acidic pH range of 4.0 to 5.5 is considered optimal for many trivalent radiometals.[1][2] For instance, the labeling of DOTA-peptides with Yttrium-90 (⁹⁰Y), Indium-111 (¹¹¹In), and Lutetium-177 (¹⁷⁷Lu) shows optimal kinetics at a pH between 4.0 and 4.5.[1][3] Below pH 4, the reaction kinetics slow down considerably.[3] Above pH 5, the formation of radionuclide hydroxides can occur, which reduces the availability of the free radiometal for chelation.[3] For Yttrium-90 immunoconjugates, however, a higher pH of 7.0-7.5 in ammonium acetate buffer has been shown to be optimal.[4][5]
Q2: Which buffer should I use for my DOTA labeling reaction?
A2: The choice of buffer can significantly impact radiolabeling efficiency. Acetate and citrate buffers are commonly used. For ⁹⁰Y-DOTA immunoconjugates, 0.5 M ammonium acetate buffer has been associated with the highest uptake of yttrium.[4][5] Sodium acetate is also a suitable buffer for radiolabeling with ¹⁷⁷Lu.[6] It is crucial to use high-purity, metal-free reagents for buffer preparation to avoid the introduction of competing metal ions.[7]
Q3: My radiolabeling yield is consistently low. What are the potential causes?
A3: Low radiochemical yield is a common issue with several potential causes:
-
Suboptimal pH: Ensure the pH of your reaction mixture is within the optimal range for your specific radiometal.[1][3]
-
Incorrect Temperature: Chelation kinetics are temperature-dependent. Some radiometals require elevated temperatures for efficient labeling.[3]
-
Presence of Competing Metal Ions: Trace metal contaminants in your reagents or radionuclide solution can compete with the desired radiometal for DOTA chelation.[7] Common culprits include Zinc (Zn²⁺), Copper (Cu²⁺), Iron (Fe³⁺), and Cadmium (Cd²⁺).[3][7]
-
Low Molar Ratio of DOTA-conjugate to Radionuclide: An insufficient amount of the DOTA-conjugate can lead to incomplete chelation.[2][7]
-
Degradation of the DOTA-conjugate: The biomolecule conjugated to DOTA may be sensitive to the reaction conditions (e.g., high temperature).
Q4: How do I minimize the impact of competing metal ions?
A4: To mitigate interference from competing metal ions:
-
Use High-Purity Reagents: Employ metal-free water and buffers for all your experiments.[7]
-
Pre-purify the Radionuclide: For generator-produced radionuclides like Gallium-68 (⁶⁸Ga), pre-processing of the eluate can remove competing metals.[7]
-
Increase Chelator Concentration: A higher concentration of the DOTA-conjugate can help outcompete trace metal impurities.[7]
-
Utilize a Chelating Resin: Consider pre-treating buffers and water with a chelating resin to remove metal contaminants.[2]
Q5: What are the typical reaction times and temperatures for DOTA labeling?
A5: Reaction kinetics vary for each radionuclide. For example, labeling of DOTA-peptides with ⁹⁰Y and ¹⁷⁷Lu is typically complete after 20 minutes at 80°C.[1][3][8] In contrast, ¹¹¹In may require 30 minutes at 100°C for complete labeling.[3][8] For ⁹⁰Y-DOTA immunoconjugates, optimal conditions were identified as 30 minutes at 37°C.[4][5] It is essential to optimize these parameters for each specific DOTA-conjugate and radiometal combination.
Troubleshooting Guides
Guide 1: Low Radiolabeling Yield
This guide provides a systematic approach to troubleshooting low radiochemical yields.
Guide 2: Suspected In Vivo Instability
This guide outlines the steps to take if you suspect your DOTA-radiolabeled complex is unstable in vivo.
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for DOTA Chelation with Various Radiometals
| Radiometal | Buffer | Optimal pH Range | Temperature (°C) | Incubation Time (min) | Reference(s) |
| ⁹⁰Y | 0.5 M Ammonium Acetate | 7.0 - 7.5 | 37 | 30 | [4][5] |
| ¹¹¹In | Acetate | 4.0 - 4.5 | 100 | 30 | [3][8] |
| ¹⁷⁷Lu | Acetate | 4.0 - 4.5 | 80 | 20 | [1][3][8] |
| ⁶⁸Ga | Acetate | 3.5 - 4.5 | 90 - 110 | 10 | [9][10] |
| ⁴³Sc / ⁴⁴Sc | N/A | 4.0 - 5.5 | 70 - 95 | 15 - 20 | [2] |
Table 2: Common Competing Metal Ions and Their Impact on DOTA Chelation
| Competing Metal Ion | Radiometal(s) Affected | Impact | Mitigation Strategies | Reference(s) |
| Cd²⁺ | ¹¹¹In | Strong competitor | High-purity reagents, pre-purification of radionuclide | [3][8] |
| Zn²⁺ | ⁶⁸Ga, Lanthanides | Strong competitor | High-purity reagents, pre-purification of generator eluate | [7] |
| Fe³⁺ | ⁶⁸Ga, Lanthanides | Competitor | High-purity reagents, use of metal-free labware | [7] |
| Cu²⁺ | Lanthanides | Competitor | High-purity reagents | [7] |
Experimental Protocols
General Protocol for Radiolabeling of a DOTA-Conjugated Peptide
This protocol provides a general framework. Specific parameters should be optimized for each DOTA-conjugate and radiometal.
-
Reagent Preparation:
-
Prepare a stock solution of the DOTA-conjugated peptide in high-purity water.
-
Prepare the appropriate reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5) using metal-free reagents.
-
If required, prepare a quenching solution (e.g., 50 mM DTPA).
-
-
Reaction Setup:
-
In a sterile, metal-free microcentrifuge tube, add the DOTA-conjugated peptide to the reaction buffer. A typical final concentration is in the micromolar range.
-
Add any necessary additives, such as radical scavengers (e.g., ascorbic acid) if required for the specific radiometal.
-
-
Radiometal Addition:
-
Carefully add the radiometal solution to the reaction vial. The volume should be minimized to avoid significant pH shifts.
-
-
Incubation:
-
Incubate the reaction mixture at the optimized temperature for the predetermined amount of time (see Table 1). A heating block is commonly used for this step.
-
-
Quenching (Optional):
-
After incubation, cool the reaction mixture to room temperature.
-
Add the quenching solution to chelate any unreacted radiometal.
-
-
Purification:
-
Purify the radiolabeled peptide to remove unchelated radiometal and other impurities. Solid-phase extraction cartridges (e.g., C18 Sep-Pak) are frequently used for this purpose.
-
-
Quality Control:
-
Determine the radiochemical purity and yield of the final product using appropriate analytical techniques, such as radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).
-
DOTA Chelation Workflow
The following diagram illustrates the general workflow for a DOTA chelation experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized conditions for chelation of yttrium-90-DOTA immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of a DOTA- C -glyco bifunctional chelating agent and preliminary in vitro and in vivo study of [ 68 Ga]Ga-DOTA- C -glyco-RGD - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09274F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Enhance the Solubility of DOTA-Bioconjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis and handling of DOTA-bioconjugates. These resources are intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Problem 1: My DOTA-bioconjugate has poor solubility in aqueous buffers.
-
Possible Cause: The bioconjugate, especially when conjugated to hydrophobic peptides or small molecules, can exhibit poor aqueous solubility. This is often due to the hydrophobic nature of the payload and/or the linker.[1][]
-
Solution:
-
Introduce Hydrophilic Linkers: Incorporate linkers containing hydrophilic moieties such as polyethylene glycol (PEG), sulfonate groups, or charged amino acids between the DOTA chelator and the biomolecule.[3][4] These linkers can create a hydration shell around the conjugate, improving its solubility.[4]
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains (PEGylation) to the bioconjugate can significantly improve its water solubility and reduce aggregation.[5][6]
-
Incorporate Charged or Polar Amino Acid Spacers: The introduction of charged (e.g., aspartic acid, lysine) or polar amino acid spacers can enhance the hydrophilicity of the conjugate.[7][8]
-
Formulation Optimization: Adjust the pH and buffer composition of the formulation. For peptides, solubility is often lowest at their isoelectric point (pI).[9] Experiment with buffers of different pH to find the optimal solubility. The use of co-solvents like DMSO or DMF for initial dissolution, followed by slow, dropwise addition to the aqueous buffer, can also prevent precipitation.[9][10]
-
Problem 2: My DOTA-bioconjugate aggregates upon storage or during experimental procedures.
-
Possible Cause: Aggregation can be caused by a variety of factors, including the inherent hydrophobicity of the conjugate, unfavorable buffer conditions (pH, salt concentration), and the presence of organic solvents used during conjugation.[1][11] Hydrophobic patches on the surface of the conjugated antibody can attract each other, leading to aggregation.[1]
-
Solution:
-
Hydrophilic Modifications: As with improving solubility, the use of hydrophilic linkers and PEGylation is a primary strategy to prevent aggregation.[][4] These modifications can mask hydrophobic regions and prevent intermolecular interactions.
-
Optimize Conjugation Conditions:
-
Formulation Additives: Include stabilizers in the formulation, such as excipients that can reduce protein-protein interactions.
-
Storage Conditions: Store the DOTA-bioconjugate at an optimal pH and temperature, and avoid repeated freeze-thaw cycles which can promote aggregation.[12]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right hydrophilic linker to improve the solubility of my DOTA-bioconjugate?
A1: The choice of linker depends on several factors, including the properties of the biomolecule and the desired pharmacokinetic profile.
-
PEG Linkers: These are widely used and have been shown to improve solubility, reduce immunogenicity, and prolong circulation time.[5][6] The length of the PEG chain can be varied to fine-tune these properties.[5]
-
Charged Linkers: Linkers containing negatively charged groups (e.g., sulfonates) or charged amino acids can significantly increase hydrophilicity.[3]
-
Amino Acid Spacers: Short sequences of hydrophilic amino acids (e.g., glycine, serine, aspartic acid, lysine) can be introduced between the DOTA chelator and the peptide to improve solubility and modify the pharmacokinetic properties.[7][8][13]
Q2: What is PEGylation and how does it improve the solubility of DOTA-bioconjugates?
A2: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule.[6] For DOTA-bioconjugates, PEGylation improves solubility by:
-
Increasing Hydrophilicity: PEG is a highly hydrophilic polymer that creates a hydration shell around the conjugate, enhancing its interaction with water.[4]
-
Steric Hindrance: The PEG chains provide a steric shield that can prevent the close approach of individual conjugate molecules, thereby reducing aggregation.[]
-
Altering Physicochemical Properties: PEGylation can change the conformation, electrostatic binding, and overall hydrophobicity of the bioconjugate.[6]
Q3: Can the choice of spacer between DOTA and the peptide affect the biological activity of the conjugate?
A3: Yes, the spacer can have a significant impact on the biological properties of the DOTA-peptide conjugate. Different spacers can influence:
-
Receptor Binding Affinity: The length and nature of the spacer can affect how the peptide portion of the conjugate interacts with its target receptor.[7][8]
-
Internalization Rate: Studies have shown that the choice of spacer can influence the rate at which the conjugate is internalized by target cells.[7][8]
-
Biodistribution and Pharmacokinetics: The hydrophilicity and charge of the spacer can alter the biodistribution profile, affecting uptake in organs like the kidneys and liver.[13] For instance, positively charged spacers can lead to higher kidney retention.[13]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of different strategies on the properties of DOTA-bioconjugates.
Table 1: Effect of Spacers on the Hydrophilicity (Log D) of DOTA-Somatostatin Analogs
| Conjugate | Spacer | Log D (pH 7.4) | Reference |
| [¹¹¹In-DOTA]-NOC | None | - | [7][8] |
| [¹¹¹In-DOTA]-PEG2-NOC | 8-amino-3,6-dioxaoctanoic acid | More Hydrophilic | [7][8] |
| [¹¹¹In-DOTA]-PEG4-NOC | 15-amino-4,7,10,13-tetraoxapentadecanoic acid | More Hydrophilic | [7][8] |
| [¹¹¹In-DOTA]-GlcNAc-NOC | N-acetyl glucosamine | More Hydrophilic | [7][8] |
| [¹¹¹In-DOTA]-Asp-NOC | Aspartic acid | More Hydrophilic | [7][8] |
| [¹¹¹In-DOTA]-Lys-NOC | Lysine | More Hydrophilic | [7][8] |
| [¹¹¹In-DOTA]-Triglycine-NOC | Triglycine | Less Hydrophilic | [7][8] |
| [¹¹¹In-DOTA]-β-Ala-NOC | β-alanine | Less Hydrophilic | [7][8] |
Table 2: Impact of PEGylation on the Hydrophilicity (LogD) of a DOTA-based PSMA Inhibitor
| Compound | Modification | LogD₇.₄ | Reference |
| [⁶⁸Ga]Ga-Flu-1 | Unmodified | -2.64 ± 0.25 | [5] |
| [⁶⁸Ga]Ga-PP8-WD | PEGylated | -4.23 ± 0.26 | [5] |
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a DOTA-Peptide Conjugate
This protocol provides a general guideline for the PEGylation of a DOTA-peptide conjugate to improve its solubility.
-
Peptide Synthesis and DOTA Conjugation: Synthesize the peptide of interest using standard solid-phase peptide synthesis (SPPS). Conjugate the DOTA chelator to the N-terminus or a suitable lysine side chain of the peptide on-resin or in solution.[14][15]
-
Purification of DOTA-Peptide: Purify the DOTA-peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Activation of PEG: Activate a PEG derivative with a reactive group (e.g., NHS-ester, maleimide) that can react with a functional group on the peptide (e.g., amine, thiol).
-
PEGylation Reaction:
-
Dissolve the purified DOTA-peptide conjugate in a suitable buffer (e.g., phosphate buffer at a slightly basic pH for NHS-ester reactions to ensure the target amine is deprotonated).[9]
-
Add the activated PEG reagent in a specific molar excess to the peptide solution.
-
Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours).
-
-
Purification of PEGylated DOTA-Peptide: Purify the PEGylated conjugate using size-exclusion chromatography (SEC) or RP-HPLC to remove unreacted PEG and peptide.
-
Characterization: Characterize the final product by mass spectrometry to confirm the addition of the PEG chain and by analytical HPLC to assess purity.
Visualizations
Caption: A workflow diagram illustrating the steps to address solubility issues with DOTA-bioconjugates.
Caption: A diagram showing the factors that contribute to poor solubility and aggregation of DOTA-bioconjugates and the corresponding mitigation strategies.
References
- 1. pharmtech.com [pharmtech.com]
- 3. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influence of different spacers on the biological profile of a DOTA-somatostatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 13. The Influence of Different Spacers on Biological Profile of Peptide Radiopharmaceuticals for Diagnosis and Therapy of Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Impact of linker choice on DOTA conjugate stability and biodistribution
Welcome to the technical support center for DOTA conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving DOTA-linker-biomolecule conjugates.
Frequently Asked Questions (FAQs)
Q1: My DOTA conjugate shows instability in serum. What are the potential causes related to the linker?
A1: Instability of DOTA conjugates in serum, leading to premature release of the radiometal, can be attributed to several linker-related factors:
-
Linker Chemistry: The choice of chemical bonds within the linker is critical. For instance, some linkers are designed to be cleaved under specific physiological conditions. If the linker is too labile, it can be cleaved non-specifically in circulation. Peptide linkers, while often designed for enzymatic cleavage within target cells, must be stable in serum to avoid premature payload release.[1][2]
-
Hydrophobicity: Highly hydrophobic linkers can lead to aggregation of the conjugate, which may increase clearance from circulation and affect stability.[1][3] Conversely, incorporating hydrophilic linkers, such as polyethylene glycol (PEG), can improve solubility and in vivo stability.[4][5][6]
-
Steric Hindrance: The spatial arrangement of the linker and its proximity to the DOTA chelator and the biomolecule can influence stability. Insufficient steric hindrance around labile bonds may leave them susceptible to enzymatic degradation in the bloodstream.[7][8]
-
Conjugation Site: The location of linker attachment on the biomolecule (e.g., antibody) can impact the overall stability of the conjugate.[2][3][7]
Troubleshooting Tip: If you observe serum instability, consider redesigning the linker with more stable chemical bonds or incorporating a hydrophilic spacer like PEG. Evaluating different conjugation sites on your biomolecule may also improve stability.
Q2: We are observing high uptake of our DOTA conjugate in the liver and kidneys, leading to potential toxicity. How can the linker be modified to alter biodistribution?
A2: Unfavorable biodistribution with high accumulation in non-target organs like the liver and kidneys is a common challenge. The linker plays a significant role in determining the pharmacokinetic properties of the conjugate.[9][10][11]
-
Cleavable Linkers: Introducing a linker that is cleaved specifically within the target tissue can release the radiolabeled DOTA in a form that is more readily excreted, thereby reducing retention in organs like the kidneys.[9][10][12][13] For example, cathepsin-sensitive linkers are designed to be cleaved within the lysosomes of tumor cells.[9][10][12]
-
Hydrophilicity: Increasing the hydrophilicity of the linker can alter the clearance pathway. More hydrophilic conjugates tend to have reduced liver uptake and faster renal clearance.[4]
-
Linker Length and Composition: The length and chemical nature of the linker can influence how the conjugate interacts with tissues. For example, the introduction of a 6-aminohexanoic acid linker has been shown to result in faster blood clearance.[14] A triglycine linker has also been demonstrated to improve tumor-to-tissue ratios by reducing kidney uptake.[15]
-
Conjugation Chemistry: The method of conjugation can impact biodistribution. For example, maleimide functionalization has been associated with increased liver accumulation in some cases.[9][10][12]
Troubleshooting Tip: To reduce non-target organ uptake, consider incorporating a cleavable linker or increasing the hydrophilicity of your current linker. Comparing different linker lengths and compositions through in vivo biodistribution studies is recommended.
Troubleshooting Guide
Issue: Low Radiolabeling Yield or Purity
-
Possible Cause: The linker may be sterically hindering the DOTA chelator, preventing efficient incorporation of the radiometal.
-
Solution: Consider a longer or more flexible linker to increase the accessibility of the DOTA cage. Optimizing labeling conditions such as pH, temperature, and incubation time is also crucial.[16][17][18]
Issue: Reduced Binding Affinity of the Conjugate to its Target
-
Possible Cause: The linker or the DOTA-linker construct may be attached at a site on the biomolecule that is critical for target binding, leading to steric hindrance.
-
Solution: Alter the conjugation site on the biomolecule. Site-specific conjugation methods can provide better control over the attachment point and stoichiometry, minimizing interference with the binding domain.[1][2][3]
Data Summary
The following tables summarize quantitative data from studies investigating the impact of linker choice on DOTA conjugate stability and biodistribution.
Table 1: In Vitro and In Vivo Stability of DOTA Conjugates with Different Linkers
| Conjugate | Linker Type | Stability Condition | Time Point | % Intact Conjugate | Reference |
| mAb-DOTA-G3FC | Cathepsin-cleavable | Mouse Serum (in vivo) | 136 h | 85% | [9][10] |
| SJ25C1-DOTA-NCS | Non-cleavable | Mouse and Human Serum | 20 h | >80% | [12] |
| RICs with novel linkers | Peptide or Naphthylalanine | Human Serum | 9 days | >87% | [11] |
| ¹⁷⁷Lu-TE-1132 | DOTA-bundle | 37°C | 10 days | >95% | [19] |
| Ac-225-DOTA-MabThera | DOTA | Human Blood Serum | 30 days | >85% | [17][18] |
Table 2: Impact of Linker on Biodistribution (Tumor and Key Organ Uptake in %ID/g)
| Conjugate | Linker Feature | Time Point | Tumor | Liver | Kidneys | Blood | Reference |
| HuM195-DOTA-G3FC | Cleavable, Maleimide | 24 h | - | ~2-fold higher vs NCS | Slightly lower | Similar to NCS | [12] |
| HuM195-DOTA-SH | Non-cleavable, Maleimide | 24 h | - | ~2-fold higher vs NCS | Slightly lower | Similar to NCS | [12] |
| HuM195-DOTA-NCS | Non-cleavable | 24 h | - | Baseline | Baseline | Baseline | [12] |
| ¹¹¹In-ABY-003 | With 6-aminohexanoic acid | 4 h | - | - | - | Faster clearance vs no linker | [14] |
| ⁶⁷Cu-DOTA-R1-F(ab')2 | Triglycine | - | Higher | - | - | Slower clearance | [15] |
| cT84.66-MC-DOTA | Labile (Maleimidocysteineamido) | 48 h | 57-68% | Lower than DOTA | - | Faster clearance than DOTA | [20] |
| cT84.66-DOTA | Stable (Amide) | 48 h | 57-68% | Higher than MC-DOTA | - | Slower clearance than MC-DOTA | [20] |
Experimental Protocols
Protocol 1: Serum Stability Assay
This protocol outlines a general method for assessing the in vitro stability of a radiolabeled DOTA conjugate in serum.
-
Preparation of Radiolabeled Conjugate:
-
Incubation:
-
Sampling and Analysis:
-
Collect aliquots of the serum mixture at various time points (e.g., 1, 4, 24, 48, 136 hours).[12][16]
-
Analyze the samples by a suitable method, such as radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC), to determine the percentage of intact radiolabeled conjugate versus released radiometal.[12][19]
-
Protocol 2: In Vivo Biodistribution Study
This protocol describes a typical procedure for evaluating the biodistribution of a radiolabeled DOTA conjugate in a tumor-bearing mouse model.
-
Animal Model:
-
Administration of Radiolabeled Conjugate:
-
Inject a known amount of the purified radiolabeled DOTA conjugate into the animals, typically via the tail vein.[21]
-
-
Tissue Collection:
-
Measurement of Radioactivity:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is done by comparing the radioactivity in the tissue to the total injected dose and normalizing for the tissue weight.
-
Visualizations
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [research.unipd.it]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 8. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 9. Influence of the linker on the biodistribution and catabolism of actinium-225 self-immolative tumor-targeted isotope generators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Influence of the Linker on the Biodistribution and Catabolism of Actinium-225 Self-Immolative Tumor-Targeted Isotope Generators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of an aliphatic linker between DOTA and synthetic Z(HER2:342) Affibody molecule on targeting properties of the (111)In-labeled conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A triglycine linker improves tumor uptake and biodistributions of 67-Cu-labeled anti-neuroblastoma MAb chCE7 F(ab')2 fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Optimization of the Synthesis of Ac-225-labelled DOTA-Radioimmunoconjugates for Targeted Alpha Therapy, based on Investigations on the Complexation of Trivalent Actinides by DOTA - heiDOK [archiv.ub.uni-heidelberg.de]
- 18. researchgate.net [researchgate.net]
- 19. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biodistribution of 111In- and 90Y-labeled DOTA and maleimidocysteineamido-DOTA conjugated to chimeric anticarcinoembryonic antigen antibody in xenograft-bearing nude mice: comparison of stable and chemically labile linker systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Comparing DOTA, NOTA, and DFO as chelators for medical radioisotopes
A Comprehensive Comparison of DOTA, NOTA, and DFO Chelators for Medical Radioisotopes
In the rapidly advancing field of nuclear medicine, the choice of a chelator to securely bind a medical radioisotope to a targeting molecule is a critical determinant of the success of a radiopharmaceutical for both diagnostic imaging and therapeutic applications. Among the myriad of chelators developed, DOTA, NOTA, and DFO have emerged as the most widely used and studied scaffolds. This guide provides an objective, data-driven comparison of these three chelators to assist researchers, scientists, and drug development professionals in selecting the optimal chelator for their specific application.
Introduction to the Chelators
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator with a 12-membered ring, widely recognized for its high thermodynamic stability with a variety of trivalent metal ions.[1][2] It is a versatile chelator used with both diagnostic (e.g., 68Ga, 64Cu) and therapeutic (e.g., 177Lu, 90Y) radioisotopes.[3][4][5]
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is a smaller macrocyclic chelator with a 9-membered ring. Its smaller cavity size makes it particularly well-suited for smaller metal ions like 68Ga and 64Cu, often exhibiting faster labeling kinetics and high stability.[6][7]
DFO (Desferrioxamine B) is a linear, hexadentate chelator that is the current clinical standard for chelating Zirconium-89 (89Zr).[8][9] However, its in vivo stability has been a subject of concern, leading to the development of improved derivatives.[8][10]
Comparative Performance Data
The selection of a chelator is often a trade-off between labeling efficiency, complex stability, and in vivo performance. The following tables summarize key quantitative data to facilitate a direct comparison between DOTA, NOTA, and DFO for various medically relevant radioisotopes.
Radiolabeling Efficiency and Conditions
| Chelator | Radioisotope | Typical Labeling Temperature | Typical Labeling Time | Radiochemical Purity | Reference |
| DOTA | 68Ga | 95°C | 5-15 min | >95% | [11] |
| 177Lu | 95°C | 20-30 min | >98% | [4] | |
| 64Cu | 37-42°C | 10-60 min | >98% | [12][13] | |
| 89Zr | 90°C | 60 min | >95% | [14] | |
| NOTA | 68Ga | Room Temp - 95°C | 5-10 min | >97% | [15] |
| 64Cu | Room Temp - 37°C | 10-60 min | >98% | [12][13][16] | |
| DFO | 89Zr | Room Temp - 37°C | 30-60 min | >95% | [8][16] |
In Vitro and In Vivo Stability
| Chelator Complex | Condition | Stability | Key Findings | Reference |
| 64Cu-DOTA-PSMA-3Q | In vitro (human serum) | Good | Radiochemical purity >98% | [12][13] |
| 64Cu-NOTA-PSMA-3Q | In vitro (human serum) | Good | Radiochemical purity >98% | [12][13] |
| [89Zr]Zr-DFO | In vivo | Suboptimal | Release of 89Zr and uptake in bones | [8][10] |
| [89Zr]Zr-DFO * | In vivo | Improved | Lower bone uptake compared to DFO | [10] |
| BCN-[89Zr]Zr-DOTA-GA-PAN | In vitro (EDTA challenge) | Excellent | >94% intact after 7 days | [14] |
| [89Zr]Zr-DFO-PAN | In vitro (EDTA challenge) | Low | 10% intact after 7 days at 37°C | [14] |
Comparative Biodistribution Data
The biodistribution of a radiopharmaceutical is a critical factor in determining its efficacy and potential toxicity. The choice of chelator can significantly impact the uptake and clearance from various organs.
Table 3.1: Comparison of 64Cu-labeled PSMA tracers in mice (1 h post-injection)
| Organ | 64Cu-DOTA-PSMA-3Q (%ID/g) | 64Cu-NOTA-PSMA-3Q (%ID/g) | Reference |
| Liver | Significantly higher | Lower | [12][13] |
| Kidneys | High | High | [12][13] |
| Tumor | Similar | Similar | [12][13] |
A preclinical study comparing 64Cu-DOTA-PSMA-3Q and 64Cu-NOTA-PSMA-3Q showed that liver uptake of the DOTA-conjugated tracer was significantly higher than the NOTA counterpart at 1 hour post-injection.[12][13] However, at 24 hours, the DOTA-based tracer exhibited better tumor retention.[12][13]
Table 3.2: Comparison of 89Zr-labeled Trastuzumab in a bone metastasis mouse model
| Organ | [89Zr]Zr-DFO-NCS-Trastuzumab | [89Zr]Zr-DFO*-NCS-Trastuzumab | Reference |
| Bone | Higher uptake | Lower uptake | [10] |
| Tumor | Similar | Similar | [10] |
Studies have demonstrated that improved chelators for 89Zr, such as DFO, result in lower bone uptake compared to the standard DFO, which is attributed to the in vivo instability of the [89Zr]Zr-DFO complex.[10]*
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the development and evaluation of radiopharmaceuticals. Below are generalized methodologies for key experiments.
General Radiolabeling Protocol
A typical radiolabeling procedure involves the incubation of the chelator-conjugated molecule with the radioisotope in a suitable buffer at an optimized pH and temperature.
Example Protocol for 68Ga-labeling of a DOTA-conjugated peptide:
-
Preparation: A reaction vial is charged with a solution of the DOTA-conjugated peptide in a metal-free buffer (e.g., sodium acetate, pH 4.5).
-
Addition of Radioisotope: 68GaCl3 eluted from a 68Ge/68Ga generator is added to the reaction vial.
-
Incubation: The reaction mixture is heated at 95°C for 5-15 minutes.
-
Quality Control: The radiochemical purity is determined by radio-TLC or radio-HPLC.
In Vitro Serum Stability Assay
-
The radiolabeled compound is incubated in human serum at 37°C.
-
Aliquots are taken at various time points (e.g., 1, 4, 24, 48 hours).
-
The proteins in the serum are precipitated (e.g., with ethanol or acetonitrile).
-
The supernatant is analyzed by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled compound.
In Vivo Biodistribution Study
-
A cohort of healthy or tumor-bearing animals (e.g., mice) is injected with the radiolabeled compound via the tail vein.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), animals are euthanized.
-
Organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, tumor) are harvested, weighed, and their radioactivity is measured using a gamma counter.
-
The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Key Concepts
To further aid in the understanding of these chelators and their applications, the following diagrams illustrate their chemical structures, a typical experimental workflow, and a decision-making guide.
Caption: Chemical structures of DOTA, NOTA, and DFO chelators.
Caption: A generalized workflow for radiopharmaceutical development.
Caption: A simplified decision tree for chelator selection.
Conclusion
The choice between DOTA, NOTA, and DFO is highly dependent on the specific radioisotope and the intended application.
-
DOTA remains a versatile and reliable choice for a wide range of trivalent radiometals, particularly for therapeutic applications with isotopes like 177Lu.[4][5] Its high stability ensures minimal leakage of the radioisotope in vivo.
-
NOTA is an excellent choice for smaller radiometals like 68Ga and 64Cu, often providing faster and more efficient labeling at milder conditions compared to DOTA.[7][15] Its favorable in vivo biodistribution profile with lower liver uptake for certain constructs makes it attractive for imaging applications.[12][13]
-
DFO is the established chelator for 89Zr, but its limitations in terms of in vivo stability are well-documented.[8][10] For new drug development, researchers should strongly consider next-generation DFO derivatives (e.g., DFO*) or alternative chelators that demonstrate improved stability to minimize off-target radiation dose to the bone.[10]
Ultimately, the optimal chelator should be selected based on a thorough evaluation of radiolabeling performance, in vitro and in vivo stability, and the biodistribution profile of the final radiopharmaceutical. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. DOTA Derivatives as Chelating Agents for Radioisotopes | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. DOTA Derivatives as Chelating Agents for Radioisotopes | TCI AMERICA [tcichemicals.com]
- 3. DOTA (chelator) - Wikipedia [en.wikipedia.org]
- 4. intheranostics.com [intheranostics.com]
- 5. Current clinical application of lutetium‑177 in solid tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Radiolabelling of the octadentate chelators DFO* and oxoDFO* with zirconium-89 and gallium-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of DFO-Em: A Modular Chelator with Octadentate Chelation for Optimal Zirconium-89 Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Head-to-head comparison of DFO* and DFO chelators: selection of the best candidate for clinical 89Zr-immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Instant kit preparation of 68Ga-radiopharmaceuticals via the hybrid chelator DATA: clinical translation of [68Ga]Ga-DATA-TOC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostate Cancer | Comparison of 64Cu-DOTA-PSMA-3Q and 64Cu-NOTA-PSMA-3Q utilizing NOTA and DOTA as bifunctional chelators in prostate cancer: preclinical assessment and preliminary clinical PET/CT imaging | springermedicine.com [springermedicine.com]
- 13. Comparison of 64Cu-DOTA-PSMA-3Q and 64Cu-NOTA-PSMA-3Q utilizing NOTA and DOTA as bifunctional chelators in prostate cancer: preclinical assessment and preliminary clinical PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of a Zirconium-89 Labeled Clickable DOTA Complex and Its Antibody Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. MIB guides: [89Zr]Zr-DFO-trastuzumab and [64Cu] Cu-NOTA-Trastuzumab for Preclinical Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of DOTA-Conjugated Radiopharmaceuticals
The stability of radiopharmaceuticals in a biological system is a critical factor influencing their diagnostic efficacy and therapeutic potential. For DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)-conjugated agents, in vivo stability determines the amount of intact radiopharmaceutical that reaches the target tissue versus the extent of premature metabolism and off-target accumulation of the radionuclide. This guide provides a comparative analysis of the in vivo performance of various DOTA-conjugated radiopharmaceuticals, supported by experimental data to aid researchers in the selection and development of robust candidates.
Comparative Biodistribution and Stability Data
The in vivo behavior of a DOTA-conjugated radiopharmaceutical is influenced by multiple factors, including the choice of the radionuclide, the targeting biomolecule (e.g., peptide, antibody), and the specific DOTA derivative or linker used. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Somatostatin Analogs in Rats
This table compares the biodistribution of two different ¹¹¹In-labeled DOTA-conjugated somatostatin analogs, DOTA-NOC and DOTA-TATE, in rats. The data, presented as percentage of injected dose per gram of tissue (%ID/g), highlights differences in organ uptake and retention.
| Organ | ¹¹¹In-DOTA-NOC (%ID/g) | ¹¹¹In-DOTA-TATE (%ID/g) |
| Blood | 0.25 ± 0.04 | 0.22 ± 0.03 |
| Liver | 1.25 ± 0.15 | 1.55 ± 0.21 |
| Kidney | 15.5 ± 2.5 | 22.5 ± 3.5 |
| Spleen | 10.5 ± 1.8 | 6.5 ± 1.2 |
| Pancreas | 8.5 ± 1.5 | 4.5 ± 0.8 |
| Femur | 1.8 ± 0.3 | 2.5 ± 0.4 |
Data adapted from a study comparing the biodistribution of ¹¹¹In-DOTA-NOC and ¹¹¹In-DOTA-TATE in rats.[1]
Notably, ¹¹¹In-DOTA-NOC shows significantly higher uptake in organs with high densities of somatostatin receptors, like the spleen and pancreas, compared to ¹¹¹In-DOTA-TATE. Conversely, ¹¹¹In-DOTA-TATE exhibits higher retention in the kidneys.[1]
Table 2: Impact of Linker Modification on Radioimmunoconjugate Excretion
Modifications to the linker between the DOTA chelate and a monoclonal antibody (mAb) can alter the excretion profile of the radiopharmaceutical.[2] The following table compares the cumulative excretion of an ¹¹¹In-labeled mAb conjugated with different DOTA-linker constructs over 7 days.
| DOTA-Linker Conjugate | Total Excretion (%ID) | Urinary Excretion (%ID) | Fecal Excretion (%ID) |
| DOTA-GA-mAb | 13.0 | 9.9 | 3.1 |
| Alkyl-DOTA-mAb | 26.0 | 3.1 | 22.9 |
| PEG-DOTA-mAb | 40.2 | 20.6 | 19.6 |
Data extracted from a study on the metabolic excretion of radioimmunoconjugates with different DOTA chelates.[2]
The results demonstrate that the linker type significantly influences the rate and route of radioactivity excretion.[2] The PEG-DOTA-mAb conjugate shows the highest overall excretion, with a more balanced distribution between urinary and fecal routes.[2] This enhanced clearance is expected to reduce the radiation burden on the body.[2]
Table 3: In Vivo Stability of ¹⁷⁷Lu-DOTATATE in Human Plasma
Metabolic stability is a key performance indicator. This table shows the percentage of intact ¹⁷⁷Lu-DOTATATE in the plasma of patients at different time points after injection, revealing rapid metabolism.
| Time Post-Injection | Intact ¹⁷⁷Lu-DOTATATE in Plasma (%) |
| 0.5 hours | 87 ± 2 |
| 4 hours | 82 ± 3 |
| 24 hours | 23 ± 5 |
| 96 hours | 1.7 ± 0.9 |
Data represents the mean ± standard deviation from a study investigating the in vivo stability of ¹⁷⁷Lu-DOTATATE in patients.[3][4]
The fraction of intact ¹⁷⁷Lu-DOTATATE in plasma decreases rapidly, indicating that a significant portion of the radioactivity in circulation consists of radiolabeled metabolites, especially at later time points.[3][4]
Key Experimental Protocols
Accurate assessment of in vivo stability relies on robust and well-defined experimental protocols. Below are methodologies for key experiments.
1. Biodistribution Studies in Animal Models
This protocol is used to determine the uptake and clearance of a radiopharmaceutical in various organs and tissues over time.
-
Animal Model: Typically, healthy rodents (mice or rats) or tumor-bearing models are used.
-
Radiopharmaceutical Administration: A known amount of the radiopharmaceutical is administered, usually via intravenous injection.
-
Time Points: Animals are euthanized at predefined time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Tissue Collection and Measurement: Organs and tissues of interest (e.g., blood, liver, kidneys, spleen, tumor, bone) are collected, weighed, and the radioactivity is measured using a gamma counter.[5]
-
Data Analysis: The radioactivity in each organ is expressed as a percentage of the injected dose per gram of tissue (%ID/g). This allows for the comparison of uptake across different tissues and between different radiopharmaceuticals.
2. Metabolite Analysis using High-Performance Liquid Chromatography (HPLC)
This method is essential for quantifying the amount of intact radiopharmaceutical versus its radiolabeled metabolites in biological samples.[6]
-
Sample Collection: Blood, urine, or tissue homogenate samples are collected from animals or patients at various time points after administration of the radiopharmaceutical.[3]
-
Sample Preparation: Plasma is typically separated from blood by centrifugation. Proteins may be precipitated using solvents like acetonitrile, and the supernatant containing the radiopharmaceutical and its metabolites is collected.
-
HPLC System: A high-performance liquid chromatography (HPLC) system equipped with a radioactivity detector is used.[6][7] A reversed-phase column (e.g., C18) is commonly employed to separate compounds based on their polarity.[8]
-
Chromatographic Analysis: The prepared sample is injected into the HPLC system. A gradient elution method, where the mobile phase composition is changed over time, is often used to separate the parent radiopharmaceutical from its more polar metabolites.[8]
-
Data Quantification: The radiochromatogram shows peaks corresponding to the intact radiopharmaceutical and its various metabolites. The area under each peak is integrated to determine the relative percentage of each species in the sample.[9]
Visualized Workflows and Pathways
Workflow for In Vivo Stability Assessment
The following diagram illustrates a typical workflow for the preclinical evaluation of a new DOTA-conjugated radiopharmaceutical.
Potential In Vivo Fate of a DOTA-Conjugated Radiopharmaceutical
This diagram outlines the potential biological pathways a DOTA-conjugated radiopharmaceutical may undergo following administration.
References
- 1. Comparison of 111In-DOTA-NOC and 111I-DOTA-TATE distribution in the target and dose-limiting tissues: conflicting results in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. High performance liquid chromatography coupled with radioactivity detection: a powerful tool for determining drug metabolite profiles in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Biodistribution of Biomolecules Labeled with DOTA Derivatives
For researchers, scientists, and drug development professionals, the choice of a chelator for radiolabeling biomolecules is a critical decision that significantly impacts the in vivo performance of the resulting radiopharmaceutical. Among the most widely used chelators are derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This guide provides an objective comparison of the biodistribution profiles of biomolecules labeled with various DOTA derivatives, supported by experimental data and detailed protocols to aid in the selection of the optimal chelator for preclinical and clinical applications.
The ideal radiolabeled biomolecule should exhibit high uptake and retention in the target tissue (e.g., a tumor) while demonstrating rapid clearance from non-target organs and the bloodstream to minimize off-target toxicity and improve imaging contrast. The choice of the DOTA derivative can influence several key parameters, including radiolabeling efficiency, in vivo stability, and the overall pharmacokinetic profile of the conjugate.[1][2][3] This guide will delve into these aspects, providing a comparative analysis of commonly used DOTA derivatives.
Comparative Biodistribution Data
The following tables summarize quantitative biodistribution data from preclinical studies, presenting the percentage of the injected dose per gram of tissue (%ID/g) for various biomolecules labeled with different DOTA derivatives. This allows for a direct comparison of their in vivo performance.
Table 1: Biodistribution of ¹⁷⁷Lu-labeled DOTA Derivatives in Normal CD1 Mice 4 hours Post-Injection [4]
| Tissue | ¹⁷⁷Lu-DOTA | ¹⁷⁷Lu-DOTA-aminobenzene | ¹⁷⁷Lu-DOTA-biotin |
| Blood | 0.01 ± 0.00 | 0.02 ± 0.01 | 0.03 ± 0.01 |
| Heart | 0.04 ± 0.01 | 0.06 ± 0.01 | 0.08 ± 0.02 |
| Lungs | 0.07 ± 0.01 | 0.10 ± 0.02 | 0.14 ± 0.03 |
| Liver | 0.24 ± 0.04 | 0.35 ± 0.06 | 0.45 ± 0.08 |
| Spleen | 0.03 ± 0.01 | 0.04 ± 0.01 | 0.06 ± 0.01 |
| Kidneys | 1.23 ± 0.21 | 1.89 ± 0.32 | 2.45 ± 0.42 |
| Muscle | 0.02 ± 0.00 | 0.03 ± 0.01 | 0.04 ± 0.01 |
| Bone | 0.08 ± 0.01 | 0.12 ± 0.02 | 0.15 ± 0.03 |
Table 2: Biodistribution of ⁶⁸Ga-labeled Anti-Mesothelin Single-Domain Antibody (A1-His) Conjugates in Tumor-Bearing Mice 1-hour Post-Injection [5]
| Tissue | [⁶⁸Ga]Ga-NOTA-A1 | [⁶⁸Ga]Ga-DOTA-A1 |
| Blood | 0.65 ± 0.08 | 0.75 ± 0.10 |
| Tumor | 3.54 ± 0.45 | 3.45 ± 0.42 |
| Liver | 0.43 ± 0.05 | 0.48 ± 0.06 |
| Kidneys | 15.48 ± 1.81 | 11.44 ± 1.16 |
| Muscle | 0.21 ± 0.03 | 0.24 ± 0.04 |
| Bone | 0.33 ± 0.04 | 0.38 ± 0.05 |
| Tumor/Kidney Ratio | 0.23 | 0.30 |
Table 3: Biodistribution of ²²⁵Ac-labeled Anti-FZD10 Antibody (OTSA101) Conjugates in Synovial Sarcoma Mouse Model 168 hours Post-Injection [1][6]
| Tissue | ²²⁵Ac-DOTA-OTSA101 | ²²⁵Ac-DOTAGA-OTSA101 | ²²⁵Ac-DO3A-OTSA101 |
| Tumor | 27.3 ± 3.5 | 26.8 ± 3.1 | 18.9 ± 2.4 |
| Liver | 3.5 ± 0.4 | 3.2 ± 0.4 | 2.9 ± 0.3 |
| Kidneys | 5.6 ± 0.7 | 5.1 ± 0.6 | 4.5 ± 0.5 |
| Bone Marrow | 1.8 ± 0.2 | 1.6 ± 0.2 | 1.9 ± 0.2 |
| Tumor/Bone Marrow Ratio | 15.2 | 16.8 | 9.9 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biodistribution studies. Below are generalized protocols for key experiments.
Biomolecule Conjugation to DOTA Derivatives
Objective: To covalently link a DOTA derivative to a biomolecule (e.g., peptide or antibody).
Materials:
-
Biomolecule (e.g., antibody, peptide) with a reactive group (e.g., amine, thiol).
-
DOTA derivative with a suitable functional group (e.g., p-SCN-Bn-DOTA for reaction with amines).[1][5][6]
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0 for NHS esters; borate buffer pH 8.5 for isothiocyanates).[7]
-
Purification system (e.g., size exclusion chromatography (SEC) or dialysis).
Procedure:
-
Dissolve the biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the DOTA derivative in a small volume of an organic solvent (e.g., DMSO) and add it to the biomolecule solution at a specific molar ratio (e.g., 10:1 to 20:1 chelator to biomolecule).
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-16 hours) with gentle mixing.[7]
-
Purify the DOTA-biomolecule conjugate using SEC or dialysis to remove unconjugated chelator.
-
Characterize the conjugate to determine the average number of DOTA molecules per biomolecule.
Radiolabeling of DOTA-Biomolecule Conjugates
Objective: To chelate a radionuclide (e.g., ¹⁷⁷Lu, ⁶⁸Ga, ²²⁵Ac) with the DOTA-biomolecule conjugate.
Materials:
-
DOTA-biomolecule conjugate.
-
Radionuclide solution (e.g., ¹⁷⁷LuCl₃, ⁶⁸GaCl₃, ²²⁵Ac(NO₃)₃).
-
Labeling buffer (e.g., 0.1 M sodium acetate, pH 5.0-5.5).[8][9]
-
Quenching agent (e.g., DTPA solution).
-
Quality control system (e.g., radio-TLC or radio-HPLC).
Procedure:
-
Add the DOTA-biomolecule conjugate to the labeling buffer.
-
Add the radionuclide solution to the mixture.
-
Incubate the reaction at an elevated temperature (e.g., 60-95°C for ¹⁷⁷Lu and some ⁶⁸Ga labeling) for a specific duration (e.g., 15-60 minutes).[3][5][10] Note: Some derivatives like NOTA allow for labeling at room temperature.[5]
-
Quench the reaction by adding a small volume of DTPA solution to chelate any unbound radionuclide.
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. An RCP of >95% is generally required for in vivo studies.[9][11]
Animal Biodistribution Study
Objective: To determine the in vivo distribution and clearance of the radiolabeled biomolecule.
Materials:
-
Radiolabeled DOTA-biomolecule conjugate.
-
Animal model (e.g., healthy mice, tumor-xenografted mice).[12][13]
-
Anesthesia.
-
Gamma counter or other suitable radiation detection instrument.
Procedure:
-
Administer a known amount of the radiolabeled conjugate to each animal via a specific route (e.g., intravenous tail vein injection).[8]
-
At predetermined time points (e.g., 1, 4, 24, 48, 168 hours) post-injection, euthanize a group of animals.[4][8]
-
Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).[8]
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Calculate the %ID/g for each tissue. The data is typically expressed as the mean %ID/g ± standard deviation.[14]
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for a biodistribution study and a representative signaling pathway targeted by a DOTA-labeled biomolecule.
Conclusion
The selection of a DOTA derivative for labeling biomolecules has a profound impact on the resulting radiopharmaceutical's biodistribution and, consequently, its diagnostic or therapeutic efficacy. As evidenced by the compiled data, modifications to the DOTA macrocycle can alter blood clearance, tumor uptake, and accumulation in non-target organs such as the kidneys.[4][5][12] For instance, the comparison between NOTA and DOTA conjugated to an anti-mesothelin single-domain antibody showed that the DOTA conjugate exhibited lower kidney uptake, which is a significant advantage for reducing renal toxicity.[5] Similarly, a head-to-head comparison for labeling an anti-FZD10 antibody with ²²⁵Ac revealed that DOTAGA provided a higher tumor-to-bone marrow ratio compared to DOTA and DO3A-NHS-ester, suggesting its potential for improved therapeutic outcomes.[1][6]
This guide provides a framework for comparing DOTA derivatives by presenting quantitative biodistribution data, standardized experimental protocols, and visual representations of workflows and targeted pathways. Researchers and drug developers are encouraged to use this information to make informed decisions in the design and development of novel radiopharmaceuticals for targeted imaging and therapy. The provided protocols offer a starting point for establishing robust and reproducible biodistribution studies, which are essential for the successful translation of these promising agents from the laboratory to the clinic.
References
- 1. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biodistribution and Clearance of Small Molecule Hapten Chelates for Pretargeted Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer [mdpi.com]
- 10. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biodistribution of 111In- and 90Y-labeled DOTA and maleimidocysteineamido-DOTA conjugated to chimeric anticarcinoembryonic antigen antibody in xenograft-bearing nude mice: comparison of stable and chemically labile linker systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mediso - SPECT/CT imaging, biodistribution and radiation dosimetry of a 177Lu-DOTA-integrin αvβ6 cystine knot peptide in a pancreatic cancer xenograft model [mediso.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry Analysis for Validating DOTA-Conjugate Synthesis
For researchers, scientists, and drug development professionals, the successful synthesis of DOTA-conjugates is a critical step in the creation of novel radiopharmaceuticals and targeted therapeutics. The covalent attachment of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) to a targeting molecule, such as a peptide or monoclonal antibody, is a foundational process for chelating therapeutic or imaging radionuclides. Validating the successful conjugation and characterizing the final product is paramount to ensure its safety, efficacy, and batch-to-batch consistency. Mass spectrometry (MS) stands out as a powerful and indispensable tool for this purpose, providing detailed molecular-level information.[1][2]
This guide provides an objective comparison of mass spectrometry techniques against other analytical alternatives for the validation of DOTA-conjugate synthesis, supported by experimental data and detailed protocols.
Mass Spectrometry in DOTA-Conjugate Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, making it exceptionally suited for confirming the covalent attachment of DOTA moieties to a biomolecule.[1] The key MS techniques employed are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, often coupled with liquid chromatography (LC-MS).[1][3]
-
MALDI-TOF MS is a "soft" ionization technique that is ideal for analyzing the intact mass of large biomolecules like peptides and antibodies.[2] It provides a rapid determination of the molecular weight, allowing for the calculation of the average number of DOTA molecules conjugated per biomolecule, often referred to as the chelator-antibody ratio (CAR) or drug-to-antibody ratio (DAR).[2][4]
-
ESI-MS , particularly when coupled with liquid chromatography (LC-MS), offers the ability to separate different species within a sample before mass analysis.[5] This is highly advantageous for characterizing the heterogeneity of the DOTA-conjugate mixture.[5] ESI is also a soft ionization technique that can generate multiply charged ions, which is crucial for analyzing high-molecular-weight compounds on mass analyzers with limited m/z ranges.[1]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used for elemental analysis.[6][7] While not used to analyze the conjugate directly, it is invaluable for quantifying trace metal impurities in the DOTA-chelator starting material or for accurately quantifying the amount of chelated metal after radiolabeling.[4][6]
Comparison of Analytical Techniques
A comprehensive validation strategy often involves multiple analytical techniques. While mass spectrometry provides direct evidence of conjugation and mass determination, other methods offer complementary information regarding purity, stability, and functional integrity.
Table 1: Comparison of Mass Spectrometry Techniques for DOTA-Conjugate Analysis
| Technique | Principle | Information Obtained | Advantages | Limitations |
| MALDI-TOF MS | A co-precipitate of matrix and analyte is irradiated by a laser, causing soft ionization. Ions are accelerated into a flight tube, and their time-of-flight is measured to determine m/z.[2] | Average molecular weight of the conjugate, calculation of average DOTA-to-biomolecule ratio.[4][8] | High throughput, relatively tolerant to buffers and salts, good for large molecules.[2] | Provides an average profile of the entire sample; lower resolution than ESI-MS, making it difficult to resolve species with small mass differences.[2] |
| LC-ESI-MS | The analyte in solution is aerosolized through a heated capillary with a strong electric field, creating charged droplets that yield gaseous ions.[1] Often coupled with liquid chromatography (LC) for separation. | Precise mass of different conjugated species, distribution profile (e.g., D0, D1, D2 conjugates), peptide mapping to identify conjugation sites.[5][9] | High resolution and mass accuracy, allows for separation of complex mixtures, suitable for intact, middle-up, and bottom-up analysis.[2][5] | Less tolerant to salts and detergents than MALDI, can be more complex to operate.[1] |
| ICP-MS | A high-temperature plasma source ionizes the sample, and the resulting ions are analyzed by a mass spectrometer to determine elemental composition.[7] | Quantification of trace metal impurities in DOTA starting material, precise quantification of chelated radionuclide post-labeling.[4][6] | Extremely high sensitivity for elemental detection (trace levels), provides accurate quantification of metal content.[6][7] | Destructive technique, provides no information on the molecular structure of the conjugate itself.[6] |
Table 2: Comparison with Alternative (Non-MS) Validation Methods
| Technique | Principle | Information Obtained | Advantages | Limitations |
| HPLC-UV | Separation of molecules based on their physicochemical properties (e.g., hydrophobicity) followed by detection using UV absorbance.[10] | Purity of the conjugate, separation of conjugated from unconjugated species, quantification. | Widely available, robust, excellent for assessing purity and stability over time. | Does not provide molecular weight confirmation; co-elution can lead to inaccurate quantification. |
| Radio-TLC / Radio-HPLC | Chromatographic separation of radiolabeled species, with detection by a radioactivity detector.[11] | Radiochemical purity, stability of the radiolabeled conjugate, presence of free radionuclide.[12] | Essential for quality control of the final radiolabeled product, highly sensitive for radioactive components.[11] | Only applicable after radiolabeling, provides no information on the non-radioactive components. |
| Immunoassays (e.g., ELISA) | Utilizes the specific binding of an antibody to its antigen to quantify the presence and functionality of the antibody.[13] | Assessment of the immunoreactivity and binding affinity of the antibody-conjugate to its target.[13][14] | Directly measures the biological function of the antibody component, which can be affected by conjugation.[13] | Provides no information about the DOTA conjugation itself (ratio, sites), only its effect on function. |
Experimental Protocols
MALDI-TOF MS Protocol for DOTA-Antibody Conjugate Analysis
Objective: To determine the average number of DOTA molecules conjugated to a monoclonal antibody (mAb).
Methodology:
-
Sample Preparation:
-
Desalt the DOTA-mAb conjugate sample using a C4 ZipTip or dialysis to remove interfering salts and buffers.
-
Elute the desalted sample in a solution of 50% acetonitrile / 0.1% trifluoroacetic acid (TFA).
-
The final concentration of the DOTA-mAb should be approximately 1 mg/mL.
-
-
Matrix Preparation:
-
Prepare a saturated solution of sinapinic acid (matrix) in 50% acetonitrile / 0.1% TFA.
-
-
Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the desalted DOTA-mAb sample to the matrix spot and mix gently by pipetting up and down.
-
Allow the spot to air dry completely at room temperature (dried-droplet method).
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire spectra in positive linear mode over a mass range appropriate for the expected molecular weight of the conjugate (e.g., m/z 100,000 to 200,000).
-
Calibrate the instrument using a protein standard of similar molecular weight.
-
-
Data Analysis:
-
Process the raw spectrum to obtain the average molecular weight (MW) of the unconjugated mAb and the DOTA-mAb conjugate.
-
Calculate the average DOTA-to-antibody ratio (DAR) using the following formula:
-
DAR = (MWconjugate - MWunconjugated mAb) / MWDOTA
-
(Note: Use the mass of the reacted DOTA moiety, accounting for the loss of any leaving groups).
-
-
LC-ESI-MS Protocol for DOTA-Peptide Conjugate Analysis
Objective: To confirm the identity and purity of a DOTA-conjugated peptide.
Methodology:
-
Sample Preparation:
-
Dissolve the DOTA-peptide conjugate in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.[15]
-
-
LC Separation:
-
LC System: Agilent 1260 Infinity II Bio-Inert LC or similar.[16]
-
Column: A reverse-phase C18 column suitable for peptides (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.[10]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Detection:
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) to assess the purity of the sample.
-
Identify the peak corresponding to the DOTA-peptide conjugate.
-
Deconvolute the mass spectrum of the main peak to determine its monoisotopic or average molecular weight.
-
Compare the experimentally determined mass with the theoretical calculated mass to confirm the identity of the DOTA-peptide conjugate.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the validation process.
Caption: Workflow for DOTA-conjugate synthesis, validation, and quality control.
Caption: Interrelationship of analytical techniques for DOTA-conjugate characterization.
References
- 1. jchemrev.com [jchemrev.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. DOTA based metal labels for protein quantification: a review - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment and validation of an alternative automated synthesis of [68Ga]Ga-DOTA-Siglec-9 in an independent laboratory for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Review of Bifunctional Chelators for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
The development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging relies on the stable conjugation of a radiometal to a targeting biomolecule. This is accomplished using a bifunctional chelator (BFC), a molecule that tightly binds the radiometal on one end while covalently attaching to a biomolecule (such as an antibody or peptide) on the other. The choice of BFC is critical, as it profoundly impacts radiolabeling efficiency, in vivo stability, and the overall pharmacokinetic profile of the imaging agent. This guide provides a comparative analysis of commonly used BFCs for key PET radiometals—Zirconium-89, Gallium-68, Copper-64, and Scandium-44—supported by experimental data to inform selection for preclinical and clinical applications.
Chelators for Zirconium-89 (⁸⁹Zr)
With a half-life of 78.4 hours, ⁸⁹Zr is ideally suited for PET imaging of large molecules like monoclonal antibodies (mAbs) that require several days to reach optimal tumor accumulation. The primary challenge for ⁸⁹Zr chelators is ensuring high in vivo stability to prevent the release of free ⁸⁹Zr⁴⁺, which subsequently accumulates in bone tissue, leading to a poor signal-to-noise ratio and unnecessary radiation dose.
Comparative Data for ⁸⁹Zr Chelators
| Chelator | Key Features | Radiolabeling Conditions | In Vitro Stability (EDTA Challenge) | In Vivo Stability (Bone Uptake) |
| Deferoxamine (DFO) | Clinical gold standard; hexadentate.[1][2] | Room Temp, pH 7.0-7.4, 30-60 min.[3][4] | Low kinetic inertness, susceptible to transchelation.[2] | High bone uptake due to in vivo dissociation.[1][2] |
| DFO | Octadentate variant of DFO with an additional hydroxamate group.[4] | Room Temp, pH 7.0-7.4, 60 min.[5] | Superior stability compared to DFO.[1][2] | Significantly lower bone uptake (e.g., ~1.2 %ID/g vs. 7.9 %ID/g for DFO in knee at 144h).[1] |
| 3,4,3-(LI-1,2-HOPO) | Octadentate hydroxypyridinone chelator. | Room Temp, pH 7.0-7.4. | High inertness, comparable or superior to DFO.[2] | Expected to be high due to stable complex formation. |
| DOTA | Macrocyclic chelator. | Requires heating (~95°C) and pH adjustment.[1] | High stability once formed. | Favorable biodistribution with low bone uptake.[6] |
Discussion
Deferoxamine (DFO) has long been the standard for ⁸⁹Zr chelation due to its commercial availability and mild labeling conditions. However, as a hexadentate chelator, it fails to fully saturate the coordination sphere of Zr⁴⁺, leading to unstable complexes in vivo.[1][2] This instability results in the release of ⁸⁹Zr and its subsequent uptake in bone, which can obscure the detection of bone metastases.[1]
To address this, octadentate chelators like DFO* have been developed. The additional hydroxamate group in DFO* leads to a more stable complex, drastically reducing bone uptake and improving image quality.[1] Studies directly comparing DFO and DFO* conjugates of trastuzumab showed that knee uptake at 144 hours post-injection was about 6.5 times lower with DFO*.[1] Similarly, the hydroxypyridinone-based chelator 3,4,3-(LI-1,2-HOPO) also forms highly stable complexes.[2] While DOTA can form stable complexes, it requires high temperatures for efficient radiolabeling, which may not be suitable for heat-sensitive biomolecules.[1][6]
Chelators for Gallium-68 (⁶⁸Ga)
Gallium-68 (t₁/₂ = 68 min) is a generator-produced radionuclide, making it widely accessible for clinical PET imaging. Its short half-life is well-matched to the pharmacokinetics of peptides and small molecules. The ideal ⁶⁸Ga chelator allows for rapid, quantitative, and stable complexation at room temperature and near-neutral pH, facilitating the use of "kit-type" preparations.
Comparative Data for ⁶⁸Ga Chelators
| Chelator | Type | Optimal pH | Temperature (°C) | Radiolabeling Efficiency (RCY) at Low Concentration (5µM) |
| DOTA | Macrocyclic | 3.5 | 90 | ~90%[7] |
| NOTA | Macrocyclic | 3.5 | 25 | ~93%[7] |
| HBED-CC | Acyclic | 6.5 | 90 | ~88% (at 500nM)[7] |
| THP | Acyclic (Tris-hydroxypyridinone) | 6.5 | 25 | ~97%[7] |
| DFO | Acyclic (Hydroxamate) | 6.5 | 25 | ~97%[7] |
| DATA | Hybrid (Diazepine-based) | ~7.0 | 25 | Rapid and quantitative.[8] |
Discussion
DOTA is widely used for ⁶⁸Ga, forming highly stable complexes. However, its slow labeling kinetics necessitate heating, which can be a drawback.[7][9] In contrast, macrocycles like NOTA and acyclic chelators such as THP and DFO demonstrate near-quantitative radiochemical yields at room temperature.[7] Specifically, at near-neutral pH (6.5) and 25°C, DFO and THP are the most effective, achieving high yields even at very low chelator concentrations (500 nM).[7] This makes them ideal for kit-based formulations. The DATA family of chelators also enables rapid and quantitative ⁶⁸Ga labeling under mild, near-physiological conditions.[8]
Chelators for Copper-64 (⁶⁴Cu)
Copper-64 (t₁/₂ = 12.7 h) has a versatile decay profile, emitting both positrons for PET imaging and beta particles for radiotherapy.[10][11] Its intermediate half-life is suitable for imaging peptides and antibodies. A significant challenge for ⁶⁴Cu chelators is preventing in vivo demetalation, as released ⁶⁴Cu²⁺ is sequestered by liver proteins.
Comparative Data for ⁶⁴Cu Chelators
| Chelator | Type | Radiolabeling Conditions | In Vitro Stability (Serum) | Key In Vivo Characteristic |
| DOTA | Macrocyclic | Room Temp (less efficient) or heating. | Less stable than NOTA analogues.[12] | Some dissociation observed. |
| NOTA | Macrocyclic | Room Temp, pH 5.5, <5 min.[13] | High stability (>95% stable at 48h).[13] | Excellent in vivo complex stability.[12] |
| NE3TA | TACN-based | Room Temp, pH 5.5, <5 min.[13] | High stability (>95% stable at 48h).[13] | Excellent in vivo complex stability.[12] |
| N2S2 | Dithiapyridinophane | Room Temp. | High stability for both Cu(I) and Cu(II).[14][15] | Designed to resist demetalation by bioreductants.[14][15] |
Discussion
While DOTA can be used for ⁶⁴Cu, it is less efficient at binding the radiometal and forms less stable complexes compared to other options.[12][13] TACN-based macrocyclic chelators like NOTA and its derivatives (e.g., NE3TA) are superior, demonstrating rapid and complete ⁶⁴Cu binding at room temperature and high complex stability both in vitro and in vivo.[12][13] A major hurdle for ⁶⁴Cu-based agents is potential demetalation caused by in vivo bioreductants.[14][15] This has spurred the development of novel chelators, such as sulfur-containing N2S2 frameworks, designed to effectively stabilize both the Cu(II) and Cu(I) oxidation states, thereby enhancing in vivo stability.[14][15]
Chelators for Scandium-44 (⁴⁴Sc)
Scandium-44 (t₁/₂ = 3.97 h) is an emerging PET radionuclide with favorable decay properties. Its half-life is well-suited for imaging small molecules and peptides.[16][17] The development of BFCs for ⁴⁴Sc aims to enable room-temperature labeling to broaden its applicability, especially with heat-labile targeting vectors.
Comparative Data for ⁴⁴Sc Chelators
| Chelator | Type | Radiolabeling Conditions | Molar Activity | Key Feature |
| DOTA | Macrocyclic | Requires heating. | High | Current "gold-standard" but limited by heating requirement.[16][17] |
| Picaga (mpatcn-based) | Triaza-macrocycle-based | Room Temperature. | ~60 MBq/μmol.[16][17] | Enables room-temperature labeling of temperature-sensitive biologics.[16][17] |
Discussion
DOTA is the established chelator for ⁴⁴Sc, but its requirement for heating limits its use with sensitive biomolecules.[16][17] The development of chelators like "picaga" (based on the H₃mpatcn framework) represents a significant advancement. Picaga enables the efficient chelation of ⁴⁴Sc at room temperature while forming a kinetically inert complex suitable for in vivo applications.[16][17] This allows ⁴⁴Sc to be used with a much broader range of targeting molecules.
Visualized Workflows and Logic
// Nodes Start [label="Start: Select PET Radioisotope", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Isotope [label="Radioisotope?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Zr89 [label="⁸⁹Zr (t½ = 78.4h)\nAntibody Imaging", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ga68 [label="⁶⁸Ga (t½ = 68min)\nPeptide/Small Molecule", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cu64 [label="⁶⁴Cu (t½ = 12.7h)\nPeptide/Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biomolecule [label="Biomolecule Heat Sensitive?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; KitPrep [label="Kit-Type Prep Needed?\n(Room Temp, Fast)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Stability [label="High In Vivo\nStability Critical?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Results DFO_star [label="Use DFO* or\n3,4,3-(LI-1,2-HOPO)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2]; DFO [label="Use DFO\n(Accept Bone Uptake)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2]; THP_DATA [label="Use THP, DFO, or DATA", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; DOTA_Ga [label="Use DOTA (with heating)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; NOTA_Cu [label="Use NOTA or\nNE3TA derivatives", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2];
// Connections Start -> Isotope; Isotope -> Zr89 [label="Long t½"]; Isotope -> Ga68 [label="Short t½"]; Isotope -> Cu64 [label="Mid t½"];
Zr89 -> Biomolecule; Biomolecule -> Stability [label="Yes"]; Biomolecule -> DFO [label="No (or pre-labeling)"]; Stability -> DFO_star [label="Yes"]; Stability -> DFO [label="No"];
Ga68 -> KitPrep; KitPrep -> THP_DATA [label="Yes"]; KitPrep -> DOTA_Ga [label="No"];
Cu64 -> NOTA_Cu; }
Caption: Decision tree for selecting a bifunctional chelator.
Caption: Standard workflow for evaluating a novel bifunctional chelator.
Experimental Protocols
1. General Radiolabeling Protocol Radiolabeling is typically performed in a buffered solution (e.g., ammonium acetate, HEPES) at a specific pH (ranging from 3.5 to 7.5 depending on the chelator/metal pair).[3][7] The BFC-conjugated biomolecule is incubated with the radiometal at a defined temperature (room temperature to 95°C) for a set time (1 to 60 minutes).[3][7] The radiochemical yield (RCY) and purity are determined using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3][13]
2. In Vitro Serum Stability Assay The radiolabeled conjugate is incubated in human serum at 37°C for a period relevant to the radionuclide's half-life (e.g., up to 7 days for ⁸⁹Zr).[3][13] At various time points, aliquots are analyzed by TLC or HPLC to quantify the percentage of intact radiolabeled conjugate versus released or degraded products.[13]
3. In Vivo Biodistribution Study The radiolabeled agent is administered to tumor-bearing animal models (e.g., mice with xenografts).[1] At specified time points post-injection (p.i.), animals undergo PET/CT imaging to visualize tracer distribution.[1] Subsequently, animals are euthanized, and organs of interest (tumor, blood, liver, kidneys, muscle, bone, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter.[1] Uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1] This data provides crucial information on tumor targeting, clearance pathways, and in vivo stability (e.g., low bone uptake for ⁸⁹Zr tracers indicates high stability).[1]
References
- 1. Head-to-head comparison of DFO* and DFO chelators: selection of the best candidate for clinical 89Zr-immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MIB guides: [89Zr]Zr-DFO-trastuzumab and [64Cu] Cu-NOTA-Trastuzumab for Preclinical Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Zirconium-89 Chelator Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Promising bifunctional chelators for copper 64-PET imaging: practical (64)Cu radiolabeling and high in vitro and in vivo complex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Coordination Chemistry of Sulfur-Containing Bifunctional Chelators: Toward in Vivo Stabilization of 64Cu PET Imaging Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chelation with a twist: a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with scandium-44 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Chelation with a twist: a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with scandium-44 - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04655K [pubs.rsc.org]
A Comparative Guide to Bifunctional Chelators for Bioconjugation: Alternatives to 4-Aminobutyl-DOTA-tris(t-butyl ester)
For researchers, scientists, and drug development professionals, the choice of a bifunctional chelator is a critical decision in the synthesis of radiolabeled biomolecules for imaging and therapeutic applications. This guide provides an objective comparison of common alternatives to 4-Aminobutyl-DOTA-tris(t-butyl ester), focusing on DOTA, NOTA, DTPA, and DFO chelators. The following sections present quantitative data on their performance, detailed experimental protocols, and visualizations to aid in the selection of the most suitable chelator for your specific research needs.
The ideal bifunctional chelator should form a stable complex with the desired radionuclide under mild conditions, exhibit high kinetic inertness to prevent in vivo dissociation, and have a functional group that allows for efficient and site-specific conjugation to a biomolecule without compromising its biological activity. This guide explores the characteristics of four major classes of bifunctional chelators to inform this selection process.
Comparative Performance of Bifunctional Chelators
The selection of a bifunctional chelator is often dictated by the choice of radionuclide and the desired in vivo pharmacokinetics of the resulting bioconjugate. The following tables summarize key performance indicators for DOTA, NOTA, DTPA, and DFO derivatives based on published experimental data.
Radiolabeling Efficiency and Conditions
The efficiency of radiolabeling is a crucial parameter, impacting the overall radiochemical yield and specific activity of the final product. Different chelators exhibit optimal labeling under varying conditions of pH, temperature, and reaction time.
| Chelator | Radionuclide | Biomolecule | Radiolabeling Conditions | Radiochemical Purity (RCP) | Reference |
| p-SCN-Bn-DOTA | 68Ga | A1 sdAb | 100 µg/mL sdAb, pH 3, 60°C, 15 min | >95% | [1] |
| p-SCN-Bn-NOTA | 68Ga | A1 sdAb | 100 µg/mL sdAb, pH 4, Room Temp, 5 min | >98% | [1] |
| p-SCN-Bn-DOTA | 64Cu | Rituximab | 37°C, 20 min | >99.5% | [2] |
| p-SCN-Bn-NOTA | 64Cu | Rituximab | Room Temp, 20 min | >99.5% | [2] |
| p-SCN-Bn-DTPA | 64Cu | Rituximab | Room Temp, 20 min | 96.8% ± 1.8% | [2] |
| CHX-A"-DTPA | 111In | Trastuzumab | Room Temp, 30 min | >95% | |
| DFO-pPhe-NCS | 89Zr | Trastuzumab | Room Temp, 60 min | >95% | |
| DFO*-pPhe-NCS | 89Zr | Trastuzumab | Room Temp, 60 min | >95% |
In Vitro Stability
The stability of the radiometal-chelator complex is paramount to prevent the release of the radionuclide in vivo, which can lead to off-target radiation exposure and compromised imaging quality. Stability is often assessed in human serum or in the presence of competing chelators like EDTA.
| Chelator Conjugate | Radionuclide | Stability in Human Serum (2h) | Stability in Murine Blood (2h) | Reference |
| [68Ga]Ga-NOTA-A1-His | 68Ga | 89% ± 2% | 91% ± 3% | [1] |
| [68Ga]Ga-DOTA-A1-His | 68Ga | 89% ± 4% | 65% ± 3% | [1] |
| 64Cu-NOTA-rituximab | 64Cu | 97.5% ± 0.3% (at 48h) | Not Reported | [2] |
| 64Cu-DOTA-rituximab | 64Cu | <6% dissociation (at 48h) | Not Reported | [2] |
| 64Cu-CHX-A"-DTPA-rituximab | 64Cu | 38.2% intact (at 48h) | Not Reported | [2] |
| [89Zr]Zr-DFO-trastuzumab | 89Zr | 77.7% intact (72h at 37°C) | Not Reported | |
| [89Zr]Zr-DFO*-trastuzumab | 89Zr | 97.5% intact (72h at 37°C) | Not Reported |
In Vivo Biodistribution
The choice of chelator can significantly influence the biodistribution and clearance profile of a radiolabeled biomolecule. Key parameters include tumor uptake and retention, as well as clearance from non-target organs like the kidneys and liver.
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Bone Uptake (%ID/g) | Time Point | Reference |
| [68Ga]Ga-NOTA-A1-His | Mesothelin+ | Similar to DOTA conjugate | 50.42 ± 8.02 | <1 | Low | Not Specified | [1] |
| [68Ga]Ga-DOTA-A1-His | Mesothelin+ | Similar to NOTA conjugate | 29.10 ± 2.24 | <1 | Low | Not Specified | [1] |
| 64Cu-cunotadipep (NOTA) | PSMA+ PC3-PIP | Higher than DOTA conjugate | High | Lower than DOTA conjugate | Not Reported | Not Specified | [3] |
| 64Cu-cudotadipep (DOTA) | PSMA+ PC3-PIP | Lower than NOTA conjugate | Not Reported | High | Not Reported | Not Specified | [3] |
| [89Zr]Zr-DFO-trastuzumab | N87 | Similar to DFO | Not Reported | Not Reported | Significantly higher than DFO | 144h | |
| [89Zr]Zr-DFO*-trastuzumab | N87 | Similar to DFO | Not Reported | Not Reported | Significantly lower than DFO | 144h |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide generalized protocols for the conjugation and radiolabeling of biomolecules with commonly used bifunctional chelators.
Conjugation of p-SCN-Bn-Chelators (DOTA, NOTA, DTPA) to Antibodies
This protocol describes the conjugation of isothiocyanate-functionalized chelators to the lysine residues of an antibody.
-
Antibody Preparation: Buffer exchange the antibody into a carbonate/bicarbonate buffer (0.1 M, pH 9.0) to a final concentration of 5-10 mg/mL. This basic pH facilitates the reaction with primary amines.
-
Chelator Preparation: Dissolve the p-SCN-Bn-chelator (e.g., p-SCN-Bn-DOTA) in a minimal amount of anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved chelator to the antibody solution. Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing.
-
Purification: Remove unconjugated chelator and buffer exchange the antibody-chelator conjugate into a suitable storage buffer (e.g., 0.25 M ammonium acetate, pH 7.0) using size-exclusion chromatography (e.g., PD-10 desalting column).
-
Characterization: Determine the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of a metal-complexed conjugate.
Radiolabeling with Gallium-68
This protocol outlines the radiolabeling of DOTA- and NOTA-conjugated biomolecules with 68Ga.
-
Elution: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.
-
pH Adjustment: Adjust the pH of the 68GaCl3 eluate to the optimal range for the specific chelator using a suitable buffer (e.g., sodium acetate for DOTA, pH ~3.5-4.5; ammonium acetate for NOTA, pH ~4.0-5.0).
-
Labeling Reaction:
-
Quenching and Purification: Quench the reaction by adding a solution of DTPA or EDTA to complex any free 68Ga. Purify the radiolabeled conjugate using a C18 Sep-Pak cartridge or size-exclusion chromatography.
-
Quality Control: Determine the radiochemical purity by instant thin-layer chromatography (ITLC) or radio-HPLC.
Radiolabeling with Zirconium-89
This protocol describes the radiolabeling of DFO-conjugated antibodies with 89Zr.
-
89Zr Preparation: Neutralize the 89Zr-oxalate solution with 1 M Na2CO3 to a pH of 7.0-7.5.
-
Labeling Reaction: Add the neutralized 89Zr solution to the DFO-conjugated antibody (typically in a HEPES or saline buffer). Incubate at room temperature for 60 minutes with gentle agitation.
-
Purification: Purify the 89Zr-labeled antibody using a PD-10 desalting column equilibrated with saline.
-
Quality Control: Assess the radiochemical purity using ITLC with 50 mM DTPA (pH 7) as the mobile phase.
Visualizing the Alternatives and Processes
Diagrams can provide a clear and concise understanding of the chemical structures and experimental workflows involved in bioconjugation.
Figure 1. Structures of Common Bifunctional Chelators.
Figure 2. General Bioconjugation and Radiolabeling Workflow.
Figure 3. Chelator Selection Guide Based on Radionuclide.
References
- 1. In vitro and in vivo comparison of DTPA- and DOTA-conjugated antiferritin monoclonal antibody for imaging and therapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Preserving Antibody Potency: A Guide to Assessing Immunoreactivity After DOTA Conjugation
For researchers, scientists, and drug development professionals, ensuring that an antibody retains its specific binding capabilities after conjugation with a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator is a critical step in the development of radioimmunoconjugates for imaging and therapeutic applications. The conjugation process, while essential for radiolabeling, can potentially alter the antibody's structure and, consequently, its immunoreactivity.[1] This guide provides a comparative overview of key validation methods, supported by experimental data and detailed protocols, to confidently assess the impact of DOTA conjugation.
The covalent attachment of DOTA chelators to an antibody is a prerequisite for creating radioimmunoconjugates used in radioimmunoscintigraphy and radioimmunotherapy. However, this chemical modification can influence the antibody's biochemical properties and its ability to bind to its target antigen.[1][2] A critical factor is the chelator-to-antibody ratio; while a higher ratio can improve the specific activity of the radiolabeled compound, it can sometimes lead to a decrease in immunoreactivity.[1][2] Therefore, rigorous validation of the conjugated antibody's binding affinity and specificity is paramount.
Key Methods for Validating Immunoreactivity
Several well-established techniques can be employed to evaluate the immunoreactivity of DOTA-conjugated antibodies. The most common and informative methods include Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, and Surface Plasmon Resonance (SPR).[1] Each method offers distinct advantages and provides quantitative data to compare the binding characteristics of the conjugated antibody to its unconjugated counterpart.
| Method | Principle | Key Metrics | Advantages | Disadvantages |
| ELISA | Enzyme-based detection of antibody-antigen binding on a solid phase.[1][3] | EC50 (Effective Concentration for 50% binding)[1] | High-throughput, cost-effective, and widely available.[1] | Antigen immobilization can alter its conformation; potential for non-specific binding.[1] |
| Flow Cytometry | Measures fluorescence of cells stained with labeled antibodies.[1] | Mean Fluorescence Intensity (MFI), Percentage of positive cells.[1] | Provides analysis on a cellular level in a more native environment; allows for multiplexing.[1] | Requires specialized equipment and expertise. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | Association rate (ka), Dissociation rate (kd), Affinity (KD). | Real-time, label-free analysis of binding kinetics. | Can be expensive and requires specialized instrumentation. |
Impact of DOTA-to-Antibody Ratio on Immunoreactivity
Experimental data from various studies consistently demonstrates that the degree of DOTA conjugation can significantly impact an antibody's ability to bind its target.
| Antibody | DOTA:Antibody Ratio | Immunoreactivity (%) | Reference |
| 1C1m-Fc | 1 | 85.1 ± 1.3 | [2] |
| 1C1m-Fc | 3 | 86.2 ± 2.7 | [2] |
| 1C1m-Fc | 6 | 87.5 ± 1.0 | [2] |
| 1C1m-Fc | 8.5 | 78.0 ± 1.4 | [2] |
| 1C1m-Fc | 11 | 24.0 ± 1.7 | [2] |
| Rituximab | ~4 | 91.4 | [4] |
| Rituximab | ~7 | 72.8 | [4] |
| Rituximab | ~9 | 47.3 | [4] |
| Rituximab | 1.62 ± 0.50 | 71.17 | [4] |
| Rituximab | 6.42 ± 1.72 | 53.05 | [4] |
| Rituximab | 11.01 ± 2.64 | 19.37 | [4] |
| Rituximab (BioSim) | 4.25 ± 1.04 | ~70% at highest cell concentration | [5] |
As the data indicates, for the 1C1m-Fc antibody, immunoreactivity was not significantly affected by up to 8.5 DOTA molecules per antibody. However, a significant loss of immunoreactivity was observed with 11 DOTA molecules per antibody.[2] Similarly, for Rituximab, an increase in the DOTA-to-antibody ratio led to a progressive decrease in the immunoreactive fraction.[4]
Experimental Protocols
To ensure reliable and reproducible results, it is crucial to follow standardized experimental protocols. Below are generalized workflows for the key validation assays.
Comparative ELISA Workflow
A competitive ELISA format is particularly useful for assessing the impact of conjugation on antibody affinity. In this setup, the DOTA-conjugated antibody competes with the unconjugated antibody for binding to a limited amount of plate-bound antigen.[1]
Caption: Generalized workflow for a comparative ELISA.
Comparative Flow Cytometry Workflow
Flow cytometry provides a more physiologically relevant assessment of immunoreactivity by analyzing antibody binding to cell surface antigens on intact cells.[1]
Caption: Generalized workflow for comparative Flow Cytometry.
Conclusion
The assessment of immunoreactivity is a non-negotiable step in the development of DOTA-conjugated antibodies for radioimmunoconjugates. The choice of assay depends on the specific requirements of the study, available resources, and the nature of the target antigen. A thorough evaluation, often employing more than one method, is crucial to ensure that the final product retains its therapeutic or diagnostic efficacy. The presented data underscores the importance of optimizing the DOTA-to-antibody ratio to achieve a balance between high specific activity and preserved immunoreactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of site-specific conjugation strategies on the pharmacokinetics of antibody conjugated radiotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DOTA Derivatives for ⁸⁹Zr Chelation in Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an optimal chelator is a critical determinant in the successful development of Zirconium-89 (⁸⁹Zr) based radiopharmaceuticals. While the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a gold standard for various radiometals, its application with ⁸⁹Zr has seen the emergence of several derivatives designed to enhance chelation efficiency and in vivo stability. This guide provides a head-to-head comparison of different DOTA derivatives for ⁸⁹Zr chelation, supported by experimental data to inform chelator selection.
The long physical half-life of ⁸⁹Zr (78.4 hours) makes it an ideal radionuclide for positron emission tomography (PET) imaging of large molecules like antibodies, which have slow pharmacokinetic profiles. However, the stability of the ⁸⁹Zr-chelator complex is paramount to prevent the release of free ⁸⁹Zr, which can lead to non-specific accumulation in tissues like bone, resulting in a poor signal-to-noise ratio and an increased radiation dose to the patient. While Desferrioxamine (DFO) has been the most commonly used chelator for ⁸⁹Zr, concerns about its in vivo stability have prompted the investigation of alternatives, including various DOTA derivatives.
Comparative Performance of DOTA Derivatives for ⁸⁹Zr Chelation
The following table summarizes the quantitative data on the performance of different DOTA derivatives for ⁸⁹Zr chelation based on published studies. It is important to note that the experimental conditions and the biomolecules to which the chelators were conjugated vary between studies, which can influence the observed performance.
| DOTA Derivative | Biomolecule | Radiolabeling Conditions | Radiochemical Yield (RCY) | Stability | Reference |
| BCN-DOTA-GA | Panitumumab (Antibody) | 90 °C, two-step basic pH adjustment | 40-50% (overall yield) | >95% intact after 7 days in human serum; Excellent inertness in EDTA challenge | [1][2] |
| DOTA-GA-tetrazine | c(RGDfK) (Peptide) | Harsh conditions (e.g., 99°C for several hours) | Labeling not successful | N/A | [1] |
| [⁸⁹Zr]Zr-DOTA-Tz (used for click chemistry) | Trastuzumab (Antibody) | Radiolabeling of DOTA-Tz in MeOH and HEPES buffer, followed by click reaction | 57.8 ± 17.6% (overall yield) | Significantly different in vivo profile compared to [⁸⁹Zr]Zr-DFO-trastuzumab, suggesting higher stability | [3][4] |
| DOTMA | N/A (chelator only) | N/A | N/A | In vivo biodistribution suggests ultra-stability, similar to DOTA and better than DFO | [5] |
| p-SCN-Bn-DOTA | OTSA101 (Antibody) | N/A (used for ²²⁵Ac labeling in the study, but a common derivative) | N/A for ⁸⁹Zr in this study | N/A for ⁸⁹Zr in this study | [6] |
Note: The performance of DOTA derivatives can be highly dependent on the specific conjugate and the experimental conditions. The unsuccessful labeling of a DOTA-GA-peptide conjugate in one study[1] versus the successful labeling of a clickable DOTA-GA derivative for an antibody[1][2] highlights this variability.
Experimental Workflow and Methodologies
The following diagram illustrates a general experimental workflow for the head-to-head comparison of different DOTA derivatives for ⁸⁹Zr chelation.
Experimental Protocols
1. Conjugation of DOTA Derivatives to Biomolecules:
The conjugation strategy depends on the reactive functional group of the DOTA derivative (e.g., N-hydroxysuccinimide ester for reaction with amines, or a click chemistry handle).
-
Example Protocol for p-SCN-Bn-DOTA: A solution of the antibody in a suitable buffer (e.g., borate buffer, pH 8.5) is incubated with a molar excess of p-SCN-Bn-DOTA at a specific temperature (e.g., 37°C) for a defined period (e.g., 16 hours)[6]. The resulting immunoconjugate is then purified, for example, by size-exclusion chromatography.
2. Radiolabeling with ⁸⁹Zr:
The radiolabeling of DOTA-conjugated biomolecules with ⁸⁹Zr often requires heating, which can be a limitation for sensitive biomolecules. This has led to the development of two-step "pre-labeling" approaches.
-
Direct Labeling: The DOTA-conjugated biomolecule is incubated with [⁸⁹Zr]ZrCl₄ in a suitable buffer (e.g., HEPES) at an elevated temperature (e.g., 90-95°C) for a specific time (e.g., 60-90 minutes)[7]. The pH of the reaction mixture is critical and often needs to be optimized.
-
Two-Step Click Chemistry Approach: A clickable DOTA derivative (e.g., DOTA-tetrazine) is first radiolabeled with ⁸⁹Zr. In parallel, the biomolecule is functionalized with the complementary click handle (e.g., trans-cyclooctene). The [⁸⁹Zr]Zr-DOTA-tetrazine is then reacted with the modified biomolecule at a lower temperature (e.g., 37°C) to form the final radiolabeled product[3][4].
-
Two-Step Basic pH Adjustment Method for BCN-DOTA-GA: A cyclooctyne-linked DOTA chelator (BCN-DOTA-GA) is radiolabeled with ⁸⁹Zr at 90°C using a two-step basic pH adjustment method before conjugation to the biomolecule[1][2].
3. In Vitro Stability Assays:
-
Serum Stability: The radiolabeled conjugate is incubated in human serum at 37°C for an extended period (e.g., 7 days). At various time points, aliquots are analyzed by methods such as radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate[1][2].
-
Challenge Assays: The stability of the ⁸⁹Zr-DOTA complex is challenged by incubating the radiolabeled conjugate with a large molar excess of a competing chelator, such as EDTA or DFO. The amount of trans-chelated ⁸⁹Zr is quantified over time[1][2].
4. In Vivo Biodistribution and PET Imaging:
-
Animal models bearing relevant tumors are injected with the ⁸⁹Zr-labeled DOTA-biomolecule. At different time points post-injection, tissues are harvested, and the radioactivity is measured to determine the percentage of injected dose per gram of tissue (%ID/g). PET imaging is also performed to visualize the tumor uptake and clearance from non-target organs[3][4][5].
Conclusion
The choice of a DOTA derivative for ⁸⁹Zr chelation is not straightforward and depends on the nature of the biomolecule and the desired application. While standard DOTA derivatives can form stable complexes with ⁸⁹Zr, the often-required harsh labeling conditions can be detrimental to sensitive biomolecules. Clickable DOTA derivatives that allow for a two-step pre-labeling strategy offer a promising solution to this problem, enabling the production of stable ⁸⁹Zr-labeled biologics with good radiochemical yields[3][4]. The BCN-DOTA-GA derivative has also shown excellent stability in preclinical studies[1][2].
The conflicting reports on the performance of some DOTA derivatives, such as DOTA-GA, underscore the critical importance of optimizing the conjugation and radiolabeling protocols for each specific application[1]. Researchers should carefully consider the trade-offs between radiolabeling efficiency, complex stability, and the potential impact on the biological activity of the targeting molecule when selecting a DOTA derivative for ⁸⁹Zr chelation. Further head-to-head comparison studies under standardized conditions are warranted to provide a clearer picture of the relative merits of different DOTA derivatives for ⁸⁹Zr-based radiopharmaceutical development.
References
- 1. Preparation of a Zirconium-89 Labeled Clickable DOTA Complex and Its Antibody Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of a Zirconium-89 Labeled Clickable DOTA Complex and Its Antibody Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
DOTA Conjugation's Influence on Peptide Receptor Affinity: A Comparative Analysis
The conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to peptides is a cornerstone in the development of radiopharmaceuticals for targeted imaging and therapy. This modification, however, can significantly alter the peptide's intrinsic biological activity, particularly its binding affinity for its target receptor. This guide provides a comparative evaluation of the impact of DOTA conjugation on the receptor affinity of various peptides, supported by experimental data from published studies.
Impact on Receptor Affinity: A Quantitative Comparison
The effect of DOTA conjugation on peptide receptor affinity is not uniform and appears to be highly dependent on the specific peptide, the conjugation site, and the presence of linkers. In some instances, DOTA conjugation can lead to a decrease in affinity, while in others, it may have a negligible effect or even enhance binding.
For somatostatin analogs, small structural modifications, including the introduction of a DOTA chelator, can considerably affect binding affinity to different somatostatin receptor (SSTR) subtypes. For example, Ga-DOTA-[Tyr3]-octreotate was found to bind to sst2 with a remarkably high affinity (IC50 of 0.2 nM).[1] In another study, the DOTA-conjugated octreotide dicarba-analogs 3b and 5b maintained moderate to high affinities for the sst2 and sst5 receptors, respectively, comparable to their unconjugated parent compounds.[2]
In the context of integrin-targeting RGD peptides, multivalency achieved through DOTA conjugation can lead to significantly improved binding affinity. For instance, a DOTA-conjugated RGD tetramer (DOTA-6P-RGD4) exhibited a dramatically lower IC50 value (0.3 ± 0.1 nM) compared to the monomeric DOTA-P-RGD (44.3 ± 3.5 nM) and the native c(RGDfK) peptide (49.9 ± 5.5 nM).[3]
Conversely, for μ opioid receptor-targeting peptides, DOTA conjugation has been shown to reduce affinity. In one study, In(III)-DOTA complexes of DAPO series peptides showed a 15-fold reduction in μ affinity compared to the parent peptide, although their affinity was still higher than the standard DAMGO.[4]
The following table summarizes the receptor affinity data for various peptides before and after DOTA conjugation:
| Peptide Family | Unconjugated Peptide | Receptor | Unconjugated IC50/Kd (nM) | DOTA-Conjugated Peptide | DOTA-Conjugated IC50/Kd (nM) | Reference |
| Somatostatin Analog | Tyr3-octreotide (Y-labeled) | sst2 | >10 | Ga-DOTA-[Tyr3]-octreotide | 2.5 | [1] |
| Somatostatin Analog | Tyr3-octreotate | sst2 | - | Y-DOTA-[Tyr3]-octreotate | 1.6 | [1] |
| Somatostatin Analog | Tyr3-octreotate | sst2 | - | Ga-DOTA-[Tyr3]-octreotate | 0.2 | [1] |
| RGD Peptide | c(RGDfK) | Integrin αvβ3 | 49.9 ± 5.5 | DOTA-P-RGD | 44.3 ± 3.5 | [3] |
| RGD Peptide | - | Integrin αvβ3 | - | DOTA-P-RGD2 | 5.0 ± 1.0 | [3] |
| RGD Peptide | - | Integrin αvβ3 | - | DOTA-3P-RGD2 | 1.5 ± 0.2 | [3] |
| RGD Peptide | - | Integrin αvβ3 | - | DOTA-2P-RGD4 | 0.5 ± 0.1 | [3] |
| RGD Peptide | - | Integrin αvβ3 | - | DOTA-6P-RGD4 | 0.3 ± 0.1 | [3] |
| CCK2/Gastrin Peptide | - | CCK2 Receptor | - | 12 different DOTA-peptides | 0.2 - 3.4 | [5][6] |
| GnRH Peptide | DOTA-Ahx-(D-Lys6-GnRH1) | GnRH Receptor | 36.1 | DOTA-Ahx-D-Phe-(D-Lys6-GnRH) | 7.6 | [7] |
| GnRH Peptide | DOTA-Ahx-(D-Lys6-GnRH1) | GnRH Receptor | 36.1 | DOTA-D-Phe-Ahx-(D-Lys6-GnRH) | 16.3 | [7] |
| μ Opioid Peptide | DAPO | μ Opioid Receptor | ~0.03 | In(III)-DOTA-DAPO derivative (3) | ~0.45 | [4] |
| μ Opioid Peptide | [Dmt1]DALDA | μ Opioid Receptor | ~0.08 | In(III)-DOTA-[Dmt1]DALDA derivative (8) | ~0.12 | [4] |
| Tumor-Targeting Peptide | FROP-1 (Iodine-labeled) | FRO82-2 cells | ~8000 | 111In-FROPDOTA | 494 | [8] |
Experimental Protocols
The evaluation of peptide receptor affinity is typically conducted through in vitro competitive binding assays. The general principle involves competing the unlabeled peptide (or its DOTA-conjugated version) against a radiolabeled ligand for binding to a receptor source, which can be cultured cells expressing the target receptor or tissue homogenates.
A representative experimental workflow is depicted below:
Caption: General workflow for competitive receptor binding assays.
Detailed Methodologies
For Somatostatin Analogs:
-
Receptor Source: Cell lines transfected with human somatostatin receptor subtypes (sst1-sst5).[1]
-
Radioligand: [125I]-[Leu8,d-Trp22,Tyr25]-somatostatin-28 was used as a universal radioligand for displacement experiments.[2]
-
Procedure: Complete displacement experiments were conducted to determine the IC50 values.[2]
For RGD Peptides:
-
Receptor Source: U87MG human glioma cells, which are known to express integrin αvβ3.[3]
-
Radioligand: 125I-c(RGDyK) was used as the radioligand in competitive displacement assays.[3]
-
Procedure: Competitive inhibition curves were generated by incubating the cells with the radioligand and varying concentrations of the test peptides.[3]
For CCK2/Gastrin Receptor Binding Peptides:
-
Receptor Source: The rat AR42J cell line and the human A431-CCK2R transfected cell line were utilized. For IC50 determination, tissue sections from human tumors were also used.[5][6]
-
Radioligand: 125I-CCK was used for displacement in autoradiography, while 111In-labelled peptides were used for saturation binding experiments.[5][6]
-
Procedure: IC50 values were determined using autoradiography by displacing the radioligand from receptors on tissue sections. Saturation binding and internalization experiments were performed on cultured cells.[5][6]
For GnRH Peptides:
-
Receptor Source: Millipore ChemiScreen™ human GnRH membrane preparations.[7]
-
Radioligand: 125I-[D-Trp6]-LH-RH.[7]
-
Procedure: Membranes were incubated with the radioligand and a range of concentrations (10−12 to 10−5 M) of the test peptides at 25 °C for 3 hours.[7]
For μ Opioid Peptides:
-
Receptor Source: Not explicitly stated in the provided snippets.
-
Radioligand: Tritiated μ, δ, and κ opioid receptor radioligands were used for competitive inhibition binding curves.[4]
-
Procedure: Competitive binding assays were performed to determine the affinity of the DOTA-conjugated peptides and their In(III)-complexes for the different opioid receptor subtypes.[4]
Signaling Pathways and Logical Relationships
The binding of a peptide to its receptor initiates a cascade of intracellular signaling events. While the specific pathways vary depending on the receptor, a generalized representation of this process is shown below. DOTA conjugation can potentially influence the initial binding step, which in turn affects the downstream signaling.
Caption: Peptide-receptor binding and downstream signaling.
References
- 1. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOTA-Derivatives of Octreotide Dicarba-Analogs with High Affinity for Somatostatin sst2,5 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability [thno.org]
- 4. Design, synthesis and evaluation of [111In]-labeled, DOTA-conjugated tetrapeptides having high affinity and selectivity for mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the binding and internalization properties of 12 DOTA-coupled and ¹¹¹In-labelled CCK2/gastrin receptor binding peptides: a collaborative project under COST Action BM0607 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Introduction of D-Phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Aminobutyl-DOTA-tris(t-butyl ester)
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 4-Aminobutyl-DOTA-tris(t-butyl ester), ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Information
4-Aminobutyl-DOTA-tris(t-butyl ester) is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. In case of exposure, follow standard first aid procedures and consult the Safety Data Sheet (SDS).
Quantitative Data for Disposal
| Parameter | Guideline | Source |
| GHS Hazard Codes | H315, H319 | [1][2][3] |
| Disposal Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant. | [2][4][5] |
| Sink Disposal | Prohibited for most chemical wastes. | [6][7] |
| Waste Segregation | Store separately from incompatible materials. | [3] |
| Container Type | Chemically compatible, leak-proof, and clearly labeled. | [8] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | [3][9] |
| Regulatory Compliance | Disposal must adhere to local, state, and federal regulations. | [10] |
Detailed Disposal Protocol
The following step-by-step protocol outlines the approved procedure for the disposal of 4-Aminobutyl-DOTA-tris(t-butyl ester) and its contaminated materials.
1. Waste Identification and Segregation:
- Identify all waste streams containing 4-Aminobutyl-DOTA-tris(t-butyl ester), including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).
- Do not mix this waste with other incompatible chemical waste.[3]
2. Container Selection and Labeling:
- Select a waste container that is chemically compatible with 4-Aminobutyl-DOTA-tris(t-butyl ester). The original container, if in good condition, is often a suitable choice.[3]
- The container must be leak-proof and have a secure cap.[8]
- Affix a hazardous waste label to the container. The label must include:
- The words "Hazardous Waste".
- The full chemical name: "4-Aminobutyl-DOTA-tris(t-butyl ester)".
- The associated hazards (e.g., "Skin Irritant," "Eye Irritant").
- The date of accumulation.
3. Waste Accumulation and Storage:
- Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][9]
- The SAA should be under the control of laboratory personnel and away from general traffic.
- Ensure the container remains closed except when adding waste.
4. Disposal of Contaminated Materials:
- Solid Waste: Contaminated solid materials such as gloves, weigh boats, and absorbent paper should be collected in a designated, labeled container for solid chemical waste.
- Liquid Waste: Unused solutions containing 4-Aminobutyl-DOTA-tris(t-butyl ester) should be collected in a designated, labeled container for liquid chemical waste.
- Sharps: Contaminated sharps (e.g., needles, glass pipettes) must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
5. Arranging for Waste Pickup:
- Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Follow your institution's specific procedures for requesting a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Aminobutyl-DOTA-tris(t-butyl ester).
Caption: Disposal workflow for 4-Aminobutyl-DOTA-tris(t-butyl ester).
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of 4-Aminobutyl-DOTA-tris(t-butyl ester), fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. Chemical Waste [orf.od.nih.gov]
- 2. 4-Aminobutyl-DOTA-tris(t-butyl ester) | Esters | Ambeed.com [ambeed.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. macrocyclics.com [macrocyclics.com]
- 5. macrocyclics.com [macrocyclics.com]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. nems.nih.gov [nems.nih.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. anaspec.com [anaspec.com]
Essential Safety and Operational Guidance for 4-Aminobutyl-DOTA-tris(t-butyl ester)
This document provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Aminobutyl-DOTA-tris(t-butyl ester). The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
4-Aminobutyl-DOTA-tris(t-butyl ester) is a chemical compound that requires careful handling to avoid potential health risks. According to safety data, it is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation[1].
Hazard Statements:
Signal Word: Warning[1].
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Ensure no tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area. |
| Skin and Body Protection | Laboratory coat | Fully buttoned to protect from splashes. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if handling large quantities or if dust is generated. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring experimental integrity.
Workflow for Handling 4-Aminobutyl-DOTA-tris(t-butyl ester):
Detailed Experimental Protocol:
-
Preparation:
-
Before starting any work, thoroughly review the Safety Data Sheet (SDS) for 4-Aminobutyl-DOTA-tris(t-butyl ester).
-
Put on all required personal protective equipment as detailed in the table above.
-
Ensure the work area, preferably a chemical fume hood, is clean, free of clutter, and has adequate ventilation.
-
-
Handling and Reaction:
-
Weighing: Carefully weigh the solid compound in a fume hood to avoid inhalation of any dust particles.
-
Dissolution: Dissolve the weighed compound in the appropriate solvent as dictated by the experimental protocol.
-
Reaction: Conduct the chemical reaction under the specified conditions. Given the nature of DOTA derivatives, reactions may require an inert atmosphere to prevent side reactions[2].
-
-
Post-Reaction and Cleanup:
-
Upon completion, quench the reaction safely according to the established protocol.
-
Perform the necessary work-up and purification steps.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal Procedure:
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Labeled, sealed container | Collect any unused solid 4-Aminobutyl-DOTA-tris(t-butyl ester) and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed waste container. |
| Liquid Waste | Labeled, sealed container | Collect all solutions containing the compound, including reaction mixtures and washes, in a clearly labeled, sealed waste container. |
| Sharps Waste | Puncture-proof sharps container | Dispose of any contaminated needles or sharp objects in a designated sharps container. |
All waste containers must be clearly labeled with the chemical name and associated hazards. Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1].
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
